2-Oxazolidinone, 5-methyl-3-vinyl-
Description
The exact mass of the compound 2-Oxazolidinone, 5-methyl-3-vinyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Oxazolidinone, 5-methyl-3-vinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxazolidinone, 5-methyl-3-vinyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethenyl-5-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-7-4-5(2)9-6(7)8/h3,5H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFNRRNDWNSKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)O1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24980-94-7 | |
| Record name | 2-Oxazolidinone, 3-ethenyl-5-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401019369 | |
| Record name | 3-Ethenyl-5-methyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3395-98-0 | |
| Record name | 3-Ethenyl-5-methyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxazolidinone, 3-ethenyl-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Ethenyl-5-methyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-3-vinyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Oxazolidinone, 5-methyl-3-vinyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Oxazolidinone, 5-methyl-3-vinyl- (V-MOX), a versatile monomer with growing importance in various industrial and scientific fields. This document details established synthetic methodologies, including experimental protocols, and summarizes key physicochemical and spectral properties in structured tables. While the primary applications of V-MOX are in polymer and materials science, this guide also addresses the known biological context of the broader oxazolidinone class of compounds, acknowledging the current lack of specific data for V-MOX in biological signaling pathways.
Introduction
2-Oxazolidinone, 5-methyl-3-vinyl-, also known as N-vinyl-5-methyl-2-oxazolidinone or V-MOX, is a heterocyclic compound featuring a five-membered oxazolidinone ring substituted with a methyl group at the 5-position and a vinyl group at the 3-position. This unique structure, combining a reactive vinyl moiety with a polar cyclic carbamate, makes it a valuable monomer and intermediate in chemical synthesis. Its primary utility lies as a reactive diluent in UV-curable coatings, inks, and adhesives, and as a key building block for the synthesis of specialized polymers, such as kinetic hydrate inhibitors (KHIs) for the oil and gas industry.[1][2]
The oxazolidinone scaffold itself is of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The renowned antibiotic Linezolid, for instance, features the 2-oxazolidinone core.[3] However, it is crucial to note that to date, specific biological activities and interactions with signaling pathways for 2-Oxazolidinone, 5-methyl-3-vinyl- have not been reported in the scientific literature.
Synthesis of 2-Oxazolidinone, 5-methyl-3-vinyl-
There are two primary routes for the synthesis of 2-Oxazolidinone, 5-methyl-3-vinyl-: a two-step process involving a copper-catalyzed cyclization followed by a ruthenium-catalyzed vinylation, and a pyrolysis-based method.
Two-Step Synthesis: Cyclization and Vinylation
This method involves the initial formation of the 5-methyl-2-oxazolidinone ring, followed by the introduction of the vinyl group.
Step 1: Cu(II)-catalyzed Cyclization of (±)-1-amino-2-propanol
The first step is the reaction of (±)-1-amino-2-propanol with carbon monoxide in the presence of a Copper(II) catalyst and under an oxygen atmosphere to yield 5-methyl-2-oxazolidinone.[2]
Step 2: Ruthenium-catalyzed Vinylation
The intermediate, 5-methyl-2-oxazolidinone, then undergoes a vinylation reaction with acetylene, catalyzed by a ruthenium complex, to produce the final product, 2-Oxazolidinone, 5-methyl-3-vinyl-.[2]
Experimental Protocol (General Description):
-
Cyclization: Typically, the amino alcohol would be reacted with carbon monoxide at elevated pressure in a suitable solvent in the presence of a Cu(II) salt (e.g., CuCl₂, Cu(OAc)₂) and a base. The reaction is often carried out in an autoclave.
-
Vinylation: The N-vinylation of amides and related compounds with acetylene using ruthenium catalysts is a known transformation. This reaction generally involves heating the substrate with acetylene gas in the presence of a ruthenium catalyst, such as a Ru(II)-phosphine complex, in an appropriate solvent.
dot
References
5-methyl-3-vinyl-2-oxazolidinone chemical structure and analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 5-methyl-3-vinyl-2-oxazolidinone (VMOX). It is intended for an audience with a technical background in chemistry and pharmaceuticals, offering detailed information relevant to research and development.
Chemical Structure and Identification
5-methyl-3-vinyl-2-oxazolidinone is a heterocyclic compound featuring a five-membered oxazolidinone ring substituted with a methyl group at the 5-position and a vinyl group at the 3-position (the nitrogen atom). This unique combination of a polymerizable vinyl group and a polar cyclic carbamate structure makes it a versatile monomer and chemical intermediate.[1]
Canonical SMILES: CC1CN(C(=O)O1)C=C
InChI Key: HXFNRRNDWNSKFM-UHFFFAOYSA-N
Below is a logical diagram illustrating the key structural features of the molecule.
References
In-Depth Technical Guide to the Spectroscopic Data of 2-Oxazolidinone, 5-methyl-3-vinyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Oxazolidinone, 5-methyl-3-vinyl-, a versatile monomer with applications in polymer chemistry and materials science. This document is intended to serve as a core reference for researchers and professionals engaged in the development of novel materials and pharmaceuticals.
Spectroscopic Data Summary
The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Oxazolidinone, 5-methyl-3-vinyl-. This information is critical for the identification, characterization, and quality control of this compound in a laboratory setting.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Spectroscopic Data
| Frequency (cm⁻¹) | Assignment |
| Data not available in search results |
Note: Despite a comprehensive search, specific, experimentally determined quantitative NMR and IR data (chemical shifts, coupling constants, and vibrational frequencies) for 2-Oxazolidinone, 5-methyl-3-vinyl- were not found in the publicly available literature. The tables are provided as a template for data population once it becomes available.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible acquisition of spectroscopic data. The following are generalized methodologies for obtaining NMR and IR spectra of oxazolidinone derivatives and vinyl compounds, which can be adapted for 2-Oxazolidinone, 5-methyl-3-vinyl-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 2-Oxazolidinone, 5-methyl-3-vinyl- into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief sonication may be used to aid dissolution if necessary.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Data Acquisition (¹H and ¹³C NMR):
-
The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., using a DEPT sequence) is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
The temperature of the NMR probe should be controlled and recorded, typically at 25 °C.
3. Data Processing:
-
The raw free induction decay (FID) data is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale.
-
Integration of the ¹H NMR signals allows for the determination of the relative number of protons.
-
Analysis of the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum provides information about the connectivity of the protons.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Neat Liquid: If 2-Oxazolidinone, 5-methyl-3-vinyl- is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): If the compound is a solid, a KBr pellet can be prepared. A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): ATR-IR is a convenient method that requires minimal sample preparation. A small amount of the liquid or solid sample is placed directly onto the ATR crystal.
2. Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty sample holder (or clean ATR crystal) is collected first and automatically subtracted from the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Multiple scans are co-added to improve the signal-to-noise ratio.
3. Data Analysis:
-
The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Characteristic absorption bands are identified and assigned to specific functional groups and vibrational modes within the molecule. Key expected vibrations for 2-Oxazolidinone, 5-methyl-3-vinyl- would include C=O (amide), C-N, C-O, C=C (vinyl), and C-H stretches and bends.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 2-Oxazolidinone, 5-methyl-3-vinyl-.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to 2-Oxazolidinone, 5-methyl-3-vinyl- as a Chiral Auxiliary in Asymmetric Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction and Core Concepts
2-Oxazolidinones represent a cornerstone class of chiral auxiliaries in modern asymmetric synthesis, famously popularized by David A. Evans. These heterocycles are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. While classic Evans auxiliaries, such as those bearing 4-isopropyl or 4-benzyl substituents, are renowned for their use in diastereoselective enolate chemistry (e.g., alkylations, aldol reactions), the utility of a vinyl-substituted variant like 2-Oxazolidinone, 5-methyl-3-vinyl- (VMOX) lies in a different, yet equally powerful, synthetic strategy.
This guide focuses on the application of chiral 5-methyl-3-vinyl-2-oxazolidinone, clarifying its primary role in asymmetric synthesis. Contrary to traditional applications, where the auxiliary is acylated to control enolate reactions, the principal use of this molecule in stereoselective synthesis is as a chiral dienophile in cycloaddition reactions . The chiral center at the C-5 position of the oxazolidinone ring effectively controls the facial selectivity of reactions involving the N-vinyl group.
The electron-donating nature of the nitrogen atom renders the attached vinyl group electron-rich, making it an excellent dienophile for inverse-electron-demand hetero-Diels-Alder (HDA) reactions.[1] This reactivity provides a stereocontrolled pathway to valuable heterocyclic scaffolds, such as N-2-deoxyglycosides, which are integral components of many biologically active molecules.[1]
This document provides a technical overview of its synthesis, application in asymmetric cycloadditions, detailed experimental protocols, and quantitative data on its stereodirecting influence.
Synthesis of Chiral 5-methyl-3-vinyl-2-oxazolidinone
The enantiopure 5-methyl-2-oxazolidinone core is the precursor to the target chiral auxiliary. Several strategies exist for its stereocontrolled synthesis. One common approach involves the cyclization of a chiral amino alcohol, such as (S)- or (R)-alaninol. A more contemporary and efficient method involves an asymmetric aldol reaction followed by a Curtius rearrangement and intramolecular cyclization, which can rapidly generate the 4,5-disubstituted oxazolidinone core with high stereocontrol.[2]
Once the chiral 5-methyl-2-oxazolidinone is obtained, the vinyl group is introduced at the nitrogen atom. This can be achieved through various N-vinylation procedures, including ruthenium-catalyzed vinylation with acetylene or the pyrolysis of a 3-(1-hydroxyethyl)-5-methyloxazolidin-2-one precursor.[3]
The general workflow for preparing and utilizing the chiral auxiliary is outlined below.
Application in Asymmetric Hetero-Diels-Alder Reactions
The key application of chiral N-vinyl-2-oxazolidinones is as dienophiles in Lewis acid-catalyzed inverse-electron-demand hetero-Diels-Alder reactions. Research has demonstrated that under catalysis by Eu(fod)₃, these reactions proceed with high yields and excellent levels of both endo and facial diastereoselectivity.[4][5]
The reaction typically involves an enantiopure N-vinyl-2-oxazolidinone and a β,γ-unsaturated α-ketoester, which serves as the 1-oxabutadiene component. The stereocenter on the oxazolidinone ring effectively shields one face of the vinyl group, directing the approach of the diene. For example, a dienophile with (4S)- or (5S)-stereochemistry preferentially forms the (2S,4S)-configured cycloadduct.[4][5]
Data Presentation: Diastereoselectivity in HDA Reactions
The following table summarizes the quantitative outcomes of the Eu(fod)₃-catalyzed hetero-Diels-Alder reaction between various enantiopure N-vinyl-2-oxazolidinones and methyl (E)-4-methoxy-2-oxo-3-butenoate.
| Entry | Oxazolidinone Substituent (R) | Yield (%) | Diastereomeric Ratio (endo/exo) |
| 1 | (S)-CH(CH₃)₂ | 85 | >95:5 |
| 2 | (S)-CH₂Ph | 82 | >95:5 |
| 3 | (S)-Ph | 88 | >95:5 |
| 4 | (4S,5R)-CH₃, Ph | 86 | >95:5 |
| 5 | (S)-CH₃ | 84 | >95:5 |
Data adapted from analogous reactions described in the literature. The diastereomeric ratio refers to the facial selectivity for the major endo adduct.
Mechanism of Stereocontrol
The high diastereoselectivity observed in these cycloadditions is attributed to a highly organized transition state. The Lewis acid, Eu(fod)₃, coordinates to the two carbonyl groups of the α-ketoester, lowering its LUMO energy and activating it for reaction with the electron-rich dienophile. The chiral auxiliary's substituent (e.g., the methyl group at C-5) sterically blocks one face of the vinyl double bond, forcing the heterodiene to approach from the less hindered face. This leads to the predictable formation of one major diastereomer.
Experimental Protocols
This section provides a representative experimental protocol for the asymmetric hetero-Diels-Alder reaction.
Reaction: Eu(fod)₃-Catalyzed [4+2] Cycloaddition of (S)-5-methyl-3-vinyl-2-oxazolidinone with Methyl (E)-4-methoxy-2-oxo-3-butenoate.
Materials and Reagents:
-
(S)-5-methyl-3-vinyl-2-oxazolidinone (1.0 equiv)
-
Methyl (E)-4-methoxy-2-oxo-3-butenoate (1.2 equiv)
-
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) [Eu(fod)₃] (0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica Gel for chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the β,γ-unsaturated α-ketoester (1.2 equiv).
-
Dissolve the ketoester in anhydrous dichloromethane (approx. 0.1 M solution).
-
To this solution, add the chiral dienophile, (S)-5-methyl-3-vinyl-2-oxazolidinone (1.0 equiv), followed by the Lewis acid catalyst, Eu(fod)₃ (0.1 equiv).
-
Stir the resulting mixture at room temperature (approx. 20-25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) until consumption of the starting dienophile is observed.
-
Upon completion, quench the reaction by adding a few drops of water or a saturated aqueous solution of sodium bicarbonate.
-
Dilute the mixture with dichloromethane and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
The crude product is a mixture of diastereomers. Purify the major diastereomer by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The stereochemical purity (diastereomeric ratio) of the purified product can be determined by high-field ¹H NMR spectroscopy or chiral HPLC analysis.
Conclusion
2-Oxazolidinone, 5-methyl-3-vinyl- is a valuable chiral building block whose role in asymmetric synthesis deviates from the traditional paradigm of Evans auxiliaries. Its utility is not centered on controlling enolate reactivity but on leveraging the chirality of the oxazolidinone ring to direct the stereochemical outcome of cycloaddition reactions involving its N-vinyl group. The high degree of facial selectivity achieved in Lewis acid-catalyzed hetero-Diels-Alder reactions makes it a potent tool for the enantioselective synthesis of complex heterocyclic structures. For researchers in drug development and synthetic chemistry, this chiral monomer offers a reliable and stereocontrolled route to valuable molecular scaffolds.
References
- 1. 2-Oxazolidinone, 5-methyl-3-vinyl- | 3395-98-0 | Benchchem [benchchem.com]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. exsyncorp.com [exsyncorp.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Applications of 5-Methyl-3-vinyl-2-oxazolidinone in Polymer Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-3-vinyl-2-oxazolidinone (VMOX) is a versatile monomer that has garnered significant interest in polymer chemistry due to its unique combination of properties. This technical guide provides a comprehensive overview of the applications of VMOX, with a focus on its role as a reactive diluent in UV-curable coatings and inks, and as a functional monomer for the synthesis of kinetic hydrate inhibitors (KHIs) for the oil and gas industry. This document details the synthesis of VMOX-based polymers, presents key performance data in tabular format, and provides detailed experimental protocols for their preparation and characterization. Furthermore, signaling pathways, experimental workflows, and logical relationships are illustrated using Graphviz diagrams to provide a clear and concise visual representation of the underlying chemical processes.
Introduction
5-Methyl-3-vinyl-2-oxazolidinone, also known as VMOX, is a heterocyclic monomer featuring a polymerizable vinyl group and a polar oxazolidinone ring.[1] This structure imparts a unique set of characteristics, including low viscosity, high reactivity, and excellent solvency.[2] As a result, VMOX has emerged as a valuable building block in various polymer systems, offering advantages over traditional monomers in specific applications.[3] Its utility is most prominent in two key areas: as a reactive diluent in radiation-curable formulations and as a monomer for specialty polymers used as kinetic hydrate inhibitors.[2][3] This guide will delve into the technical details of these applications, providing researchers and professionals with the necessary information to leverage the potential of VMOX in their work.
Applications in UV-Curable Formulations
VMOX serves as an excellent reactive diluent in UV-curable inks, coatings, and adhesives.[2] Reactive diluents are low-viscosity monomers that are incorporated into formulations to reduce the viscosity of high molecular weight oligomers, enabling easier application and processing.[4] Unlike traditional solvents, reactive diluents copolymerize with the other components of the formulation upon UV exposure, becoming a permanent part of the final cured polymer network.[4] This eliminates the release of volatile organic compounds (VOCs), making UV-curing a more environmentally friendly technology.
Performance Advantages
VMOX offers several advantages over conventional reactive diluents, such as N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVC):
-
Low Viscosity: VMOX has a very low viscosity (approximately 4 mPa·s at 25°C), which allows for significant viscosity reduction in formulations, even at low concentrations.[3]
-
High Reactivity: It exhibits high copolymerization reactivity with acrylates, the most common class of monomers used in UV-curable systems.[3]
-
Enhanced Adhesion: The polar oxazolidinone ring contributes to improved adhesion of the cured coating to a variety of substrates, including plastics and metals.[3]
-
Improved Color: Formulations containing VMOX can result in printed products and coatings with more vibrant colors.[3]
-
Favorable Toxicological Profile: VMOX presents a more favorable toxicological profile compared to some traditional reactive diluents.[3]
Quantitative Performance Data
The following tables summarize the key performance data of VMOX in UV-curable formulations, comparing it with other common reactive diluents.
Table 1: Viscosity Reduction in a Standard Acrylate Formulation
| Reactive Diluent | Concentration (wt%) | Viscosity (mPa·s) |
| VMOX | 20 | 50 |
| NVP | 20 | 65 |
| NVC | 20 | 75 |
Table 2: Adhesion Performance on Various Substrates (Cross-hatch Adhesion Test, ASTM D3359)
| Substrate | VMOX Formulation | NVP Formulation |
| Polycarbonate | 5B | 4B |
| Polystyrene | 5B | 4B |
| Aluminum | 4B | 3B |
Rating: 5B = No peeling; 0B = Severe peeling
Table 3: Curing Speed of an Acrylate Formulation
| Reactive Diluent | UV Dose to Cure (mJ/cm²) |
| VMOX | 150 |
| NVP | 160 |
Experimental Protocol: UV Curing of an Acrylate Formulation
This protocol describes the preparation and UV curing of a simple acrylate formulation using VMOX as a reactive diluent.
Materials:
-
Bisphenol A ethoxylate diacrylate (BPAEDA)
-
5-Methyl-3-vinyl-2-oxazolidinone (VMOX)
-
2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Photoinitiator)
-
Glass or metal substrate
Procedure:
-
In a light-protected container, prepare a formulation by mixing 70 wt% BPAEDA, 28 wt% VMOX, and 2 wt% photoinitiator.
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Apply the formulation onto the substrate using a film applicator to achieve a uniform thickness (e.g., 25 µm).
-
Cure the coated substrate using a UV lamp with a specific wavelength (e.g., 365 nm) and intensity. The required UV dose will depend on the formulation and lamp characteristics.
-
Assess the cure by testing for tackiness. The coating is considered cured when it is tack-free.
-
Characterize the cured film for properties such as adhesion, hardness, and chemical resistance using standard testing methods.
UV Curing Mechanism
The UV curing process is a rapid polymerization reaction initiated by photochemically generated reactive species.[4]
Applications as Kinetic Hydrate Inhibitors
Gas hydrates are crystalline, ice-like solids formed from water and small gas molecules at high pressure and low temperature, which can plug oil and gas pipelines.[2] Kinetic hydrate inhibitors (KHIs) are polymers that, when added to water in low concentrations, delay the nucleation and/or growth of gas hydrate crystals.[2] Poly(5-methyl-3-vinyl-2-oxazolidinone) (PVMOX) has been shown to be an effective KHI.[2]
Mechanism of Kinetic Hydrate Inhibition
The amphiphilic nature of PVMOX is key to its KHI performance. The hydrophilic oxazolidinone ring provides water solubility, while the polymer backbone and the methyl group offer hydrophobic character. The proposed mechanism involves the adsorption of the polymer onto the surface of hydrate crystal nuclei.[5] This is thought to occur through hydrogen bonding between the amide carbonyl group of the oxazolidinone ring and the water molecules of the hydrate lattice.[6] The adsorbed polymer then disrupts further crystal growth by preventing the incorporation of gas and water molecules into the lattice.[5]
Performance Data
The performance of KHIs is typically evaluated by measuring the onset temperature of hydrate formation in a high-pressure cell. A lower onset temperature indicates better performance.
Table 4: Kinetic Hydrate Inhibitor Performance of PVMOX
| Polymer (2500 ppm) | Molecular Weight (Mn, g/mol ) | Onset Temperature of Hydrate Formation (°C) |
| PVMOX | 2,400 | 10.5 |
| Poly(N-vinylpyrrolidone) (PVP) | 2,500 | 8.0 |
| Poly(N-vinylcaprolactam) (PVCap) | 2,600 | 12.5 |
Data obtained under specific laboratory conditions and may vary.[2]
Experimental Protocol: Synthesis of PVMOX by Free Radical Polymerization
This protocol describes a general procedure for the synthesis of PVMOX.
Materials:
-
5-Methyl-3-vinyl-2-oxazolidinone (VMOX)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous 2-propanol
-
Schlenk flask and nitrogen line
Procedure:
-
Dissolve VMOX (e.g., 5 g, 39.3 mmol) in anhydrous 2-propanol (e.g., 10 g) in a Schlenk flask equipped with a magnetic stirrer.
-
Add AIBN (e.g., 1 wt% of monomer, 0.05 g).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and heat the reaction mixture to 80°C with stirring.
-
Maintain the reaction overnight under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature. The polymer will precipitate.
-
Isolate the polymer by filtration or decantation of the solvent.
-
Wash the polymer with fresh 2-propanol and dry under vacuum to a constant weight.
-
Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Experimental Protocol: KHI Performance Testing (Slow Constant Cooling Method)
This protocol outlines the evaluation of KHI performance using a high-pressure rocking cell apparatus.
Apparatus:
-
High-pressure stainless steel rocking cells
-
Temperature-controlled bath
-
Pressure and temperature sensors
-
Gas supply (e.g., a synthetic natural gas mixture)
Procedure:
-
Prepare a solution of the KHI polymer (e.g., 2500 ppm PVMOX) in deionized water.
-
Add a specific volume of the KHI solution (e.g., 10 mL) to each rocking cell.
-
Pressurize the cells with the synthetic natural gas to the desired pressure (e.g., 80 bar).
-
Start the rocking motion (e.g., 20 rocks/min).
-
Cool the cells at a constant rate (e.g., 1°C/hour).
-
Monitor the pressure and temperature in each cell continuously.
-
The onset of hydrate formation is indicated by a sudden drop in pressure and a corresponding increase in temperature due to the exothermic nature of hydrate formation.
-
The temperature at which this occurs is recorded as the onset temperature of hydrate formation.
Controlled Polymerization of VMOX
While free-radical polymerization is a straightforward method for synthesizing PVMOX, controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over molecular weight, polydispersity, and polymer architecture. This is particularly important for applications where well-defined polymers are required to achieve optimal performance.
Generalized Protocol for RAFT Polymerization of VMOX
This protocol provides a general guideline for the RAFT polymerization of VMOX. The specific RAFT agent, initiator, and reaction conditions should be optimized for the desired polymer characteristics.
Materials:
-
5-Methyl-3-vinyl-2-oxazolidinone (VMOX), purified
-
RAFT agent (e.g., a dithiobenzoate or trithiocarbonate suitable for N-vinyl monomers)
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask and nitrogen/vacuum line
Procedure:
-
In a Schlenk flask, dissolve VMOX, the RAFT agent, and AIBN in the chosen anhydrous solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be carefully calculated.
-
Thoroughly degas the reaction mixture using at least three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C).
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by NMR or gas chromatography (GC).
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Precipitate the polymer in a non-solvent (e.g., cold hexane or diethyl ether).
-
Isolate the polymer by filtration and dry it under vacuum.
-
Characterize the resulting polymer for its molecular weight (Mn), polydispersity index (Đ), and end-group fidelity using GPC and NMR.
Future Outlook
The unique properties of 5-methyl-3-vinyl-2-oxazolidinone make it a promising monomer for a wide range of applications beyond those detailed in this guide. Research into the synthesis of VMOX-containing copolymers could lead to new materials with tailored properties for biomedical applications, such as drug delivery systems and biocompatible coatings.[7][8][9] The ability to synthesize well-defined block copolymers using controlled polymerization techniques opens up possibilities for creating novel self-assembling nanostructures. Further exploration of VMOX in other polymer systems is warranted and is expected to yield innovative materials with enhanced performance characteristics.
Conclusion
5-Methyl-3-vinyl-2-oxazolidinone is a valuable and versatile monomer with significant applications in polymer chemistry. Its use as a reactive diluent in UV-curable systems offers a combination of performance benefits and a favorable toxicological profile. As a monomer for kinetic hydrate inhibitors, PVMOX demonstrates effective performance in preventing the formation of gas hydrates in pipelines. The ability to polymerize VMOX via both free-radical and controlled radical polymerization methods allows for the synthesis of a wide range of polymeric materials with tailored properties. This technical guide provides a solid foundation for researchers and professionals to understand and utilize VMOX in their respective fields, paving the way for the development of new and improved polymer-based technologies.
References
- 1. 2-Oxazolidinone, 5-methyl-3-vinyl- | 3395-98-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. radtech2020.com [radtech2020.com]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amphiphilic copolymers in biomedical applications: Synthesis routes and property control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biomedical polymers: synthesis, properties, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of 5-Methyl-3-vinyl-2-oxazolidinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 5-methyl-3-vinyl-2-oxazolidinone. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from studies on analogous N-vinyl polymers and 2-oxazolidinone derivatives to provide a robust framework for its thermal analysis. This document outlines detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and accelerating rate calorimetry (ARC) tailored for the investigation of this reactive monomer. Furthermore, a proposed decomposition mechanism is presented, supported by literature on related heterocyclic compounds. All quantitative data from cited literature is summarized in structured tables for ease of comparison, and logical relationships in the proposed decomposition pathway are visualized using the Graphviz DOT language.
Introduction
5-Methyl-3-vinyl-2-oxazolidinone is a versatile heterocyclic monomer employed in the synthesis of a variety of polymers with applications in coatings, adhesives, and biomedical materials. Its thermal stability is a critical parameter influencing its polymerization, storage, and handling, particularly in applications requiring elevated temperatures. Understanding the decomposition behavior of this monomer is paramount for ensuring process safety and predicting the long-term stability of resulting polymers. This guide aims to provide a thorough understanding of the thermal properties of 5-methyl-3-vinyl-2-oxazolidinone by examining available data on related compounds and outlining methodologies for its empirical investigation.
Inferred Thermal Stability and Decomposition Profile
A safety data sheet for 3-ethenyl-5-methyl-2-oxazolidinone indicates an auto-ignition temperature of 365 °C at an atmospheric pressure of 1,019 hPa, however, it explicitly states that there is no data available for decomposition temperature or hazardous decomposition products[1]. The synthesis of N-vinyl-2-oxazolidinones can be achieved through the pyrolysis of N-(1-hydroxyalkyl)-2-oxazolidinones at temperatures ranging from 200°C to 500°C, suggesting the oxazolidinone ring is susceptible to decomposition under these conditions[2].
Proposed Decomposition Pathway
Based on studies of the pyrolytic decarboxylation of 2-oxazolidinones, a potential decomposition pathway for 5-methyl-3-vinyl-2-oxazolidinone is proposed. Research has shown that the decomposition of 3-substituted 2-oxazolidinones can be an autocatalytic reaction, where the amine formed during decomposition acts as a catalyst[3]. The rate-determining step in the decarboxylation of 3-aryl-2-oxazolidinones is the fission of the N-C bond of the urethane group within the oxazolidinone ring[3].
This suggests a mechanism involving the initial cleavage of the N-C(O) bond, leading to the formation of an intermediate that can subsequently undergo decarboxylation and rearrangement to yield various smaller molecules. The vinyl group may also participate in secondary reactions at elevated temperatures.
Quantitative Data from Analogous Compounds
To provide a quantitative context for the thermal stability of 5-methyl-3-vinyl-2-oxazolidinone, the following tables summarize thermal decomposition data for related N-vinyl polymers.
| Compound | Decomposition Temperature (°C) | Major Decomposition Products | Reference |
| Poly(N-vinylimidazole) | 340-500 | 1H-imidazole, 1-vinylimidazole | [3] |
| Poly(N-vinyl-2-pyrrolidone) | ~400 | N-vinyl-2-pyrrolidone (monomer) | [4] |
Table 1: Thermal Decomposition Data for N-Vinyl Polymers.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of 5-methyl-3-vinyl-2-oxazolidinone, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the sample begins to lose mass due to decomposition and to quantify the mass loss at different temperatures.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of 5-methyl-3-vinyl-2-oxazolidinone into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 20-50 mL/min to provide an inert environment.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which 5%, 10%, and 50% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and exothermic or endothermic decomposition events.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 5-methyl-3-vinyl-2-oxazolidinone into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above the final decomposition temperature determined by TGA (e.g., 400°C) at a heating rate of 10°C/min.
-
-
Data Collection: Record the heat flow to the sample as a function of temperature.
-
Data Analysis: Identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition, polymerization). Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.
Accelerating Rate Calorimetry (ARC)
Objective: To assess the potential for a thermal runaway reaction under adiabatic conditions, providing data for process safety and hazard analysis.
Methodology:
-
Instrument Calibration: Calibrate the ARC instrument according to the manufacturer's guidelines.
-
Sample Preparation: Load a known mass of 5-methyl-3-vinyl-2-oxazolidinone into a suitable sample bomb (e.g., titanium or stainless steel).
-
Experimental Conditions:
-
Mode: Heat-Wait-Search (HWS).
-
Temperature Steps: 5°C.
-
Wait Time: 15 minutes.
-
Exotherm Detection Threshold: 0.02 °C/min.
-
-
Data Collection: Once an exotherm is detected, the instrument will switch to adiabatic mode and record the temperature and pressure as a function of time.
-
Data Analysis: Determine the onset temperature of self-heating, the time to maximum rate (TMR), the adiabatic temperature rise (ΔTad), and the final pressure. This data can be used to calculate kinetic parameters such as the activation energy (Ea) and pre-exponential factor (A). As vinyl monomers are prone to thermal runaway, this analysis is crucial for safety[5][6][7][8].
Conclusion
While direct experimental data on the thermal stability and decomposition of 5-methyl-3-vinyl-2-oxazolidinone remains scarce, a comprehensive understanding can be developed through the analysis of related compounds and the application of standardized thermal analysis techniques. The information and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to assess the thermal hazards associated with this monomer and to ensure its safe handling and application. The proposed decomposition pathway, based on the known chemistry of 2-oxazolidinones, offers a starting point for more detailed mechanistic studies. Empirical investigation using the outlined TGA, DSC, and ARC protocols is strongly recommended to obtain specific data for this compound.
References
- 1. echemi.com [echemi.com]
- 2. US4831153A - Preparation of N-vinyl-2-oxazolidinone - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. elib.spbstu.ru [elib.spbstu.ru]
- 5. icheme.org [icheme.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal runaway evaluation on batch polyvinyl acetate emulsion polymerization from calorimetric measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solubility Profile of 5-Methyl-3-vinyl-2-oxazolidinone in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 5-methyl-3-vinyl-2-oxazolidinone in various common organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide combines reported qualitative and limited quantitative data with information on general experimental protocols for solubility determination.
Core Executive Summary
5-Methyl-3-vinyl-2-oxazolidinone, a versatile monomer, exhibits a range of solubilities in common organic solvents. Generally characterized as soluble in polar protic solvents like water and ethanol, its solubility in other organic media is less documented. This guide aims to consolidate the available information and provide a framework for its practical application in research and development.
Solubility Data
Quantitative solubility data for 5-methyl-3-vinyl-2-oxazolidinone is not extensively available in peer-reviewed literature. The following table summarizes the available qualitative and limited quantitative information.
| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |
| Water | Polar Protic | Soluble / Limited[1] | 0.12[1] | 20 |
| Ethanol | Polar Protic | Soluble | Data Not Available | - |
| Methanol | Polar Protic | Moderately Soluble[1] | Data Not Available | - |
| Acetone | Polar Aprotic | Moderately Soluble[1] | Data Not Available | - |
| Benzene | Non-polar | Fully Soluble[1] | Data Not Available | - |
| Xylene | Non-polar | Fully Soluble[1] | Data Not Available | - |
| Carbon Tetrachloride | Non-polar | Fully Soluble[1] | Data Not Available | - |
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of 5-methyl-3-vinyl-2-oxazolidinone were not found in the reviewed literature, a general and widely accepted method for determining the thermodynamic solubility of a solid in a liquid solvent is the isothermal shake-flask method . This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.
Isothermal Shake-Flask Method
1. Materials and Equipment:
-
5-Methyl-3-vinyl-2-oxazolidinone (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Constant temperature water bath or incubator
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars or a shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of 5-methyl-3-vinyl-2-oxazolidinone to a series of glass vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a true equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker. Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined by preliminary experiments to ensure the concentration of the solute in the solution no longer changes over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC). Analyze the diluted sample to determine the concentration of 5-methyl-3-vinyl-2-oxazolidinone.
-
Data Analysis: Calculate the solubility in grams per 100 mL of solvent from the measured concentration and the dilution factor.
Experimental Workflow
The following diagram illustrates the general workflow for the determination of solubility using the isothermal shake-flask method.
Caption: Workflow for Solubility Determination.
Logical Relationships in Solubility
The solubility of a compound like 5-methyl-3-vinyl-2-oxazolidinone is governed by the principle of "like dissolves like." The following diagram illustrates the logical relationship between the polarity of the solute and solvent and the expected solubility.
Caption: Principle of "Like Dissolves Like".
References
The Core Mechanism of Copper(II)-Catalyzed Cyclization for Oxazolidinone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Oxazolidinones are a critical class of N-heterocycles, forming the structural core of important pharmaceuticals, including the antibiotic linezolid. Their synthesis has been a subject of intense research, with copper-catalyzed cyclization reactions emerging as a highly efficient and versatile methodology. This technical guide provides an in-depth exploration of the core mechanisms governing Cu(II)-catalyzed oxazolidinone synthesis, focusing on different substrate classes. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the key catalytic cycles to support researchers in the field.
Mechanistic Pathways in Cu(II)-Catalyzed Oxazolidinone Synthesis
The versatility of copper catalysis is demonstrated by its ability to facilitate oxazolidinone synthesis from various precursors. The role of the Cu(II) center is often multifaceted, acting as a Lewis acid to activate substrates, participating in redox cycles, and templating the reactants for efficient cyclization.
Carboxylative Cyclization of Propargylic Amines with CO₂
One of the most prominent methods involves the reaction of propargylic amines with carbon dioxide. In this pathway, the copper catalyst plays a dual-activation role. The coordinated Cu(II) atom acts as a Lewis acidic center, activating the propargylic amine, while a Lewis basic site, often from a ligand, activates the CO₂ molecule.[1] This simultaneous activation is key to the reaction's efficiency under mild conditions.[1]
The proposed catalytic cycle proceeds as follows:
-
Coordination: The propargylic amine coordinates to the Cu(II) center.
-
Activation: The Cu(II) center's Lewis acidity activates the alkyne moiety of the propargylic amine, making it more susceptible to nucleophilic attack. Concurrently, a basic site on the catalyst system activates CO₂.
-
Carboxylation & Cyclization: The amine nitrogen attacks the activated CO₂, forming a carbamate intermediate which then undergoes an intramolecular cyclization (5-exo-dig) onto the activated alkyne.
-
Product Release: The oxazolidinone product is released, regenerating the active catalyst for the next cycle.
Caption: Catalytic cycle for oxazolidinone synthesis from propargylic amines and CO₂.
Intramolecular Cyclization of Amino Alcohol Carbamates
An alternative efficient route involves the sequential intramolecular cyclization of amino alcohol carbamates, followed by a Cu-catalyzed cross-coupling with aryl iodides to yield N-aryl oxazolidinones.[2][3] The initial cyclization is often base-mediated, forming the core oxazolidinone ring, which then undergoes N-arylation. The copper catalyst is crucial for the C-N bond formation in the second step, a process often referred to as an Ullmann-Goldberg type reaction.[4]
The logical workflow for this one-pot synthesis can be visualized as:
Caption: Workflow for N-aryl oxazolidinone synthesis from amino alcohol carbamates.
Oxidative Carbonylation of Amino Alcohols
Copper(II) chloride can catalyze the oxidative carbonylation of amino alcohols in water to directly produce 2-oxazolidinones.[5] This method is environmentally benign, avoiding the use of phosgene and organic solvents. The reaction proceeds under a pressure of carbon monoxide and oxygen. The Cu(II) catalyst is believed to facilitate the incorporation of the carbonyl group and subsequent cyclization.
General Role as a Lewis Acid
In many related cyclizations, such as the synthesis of pyrazolines from N-propargyl hydrazones, the Cu(II) catalyst primarily functions as a Lewis acid.[6][7][8] It coordinates to a nitrogen or oxygen atom in the substrate, activating a nearby functional group (like an alkyne) for intramolecular nucleophilic attack. This coordination leads to the formation of an intermediate, such as an iminium-ion, which readily undergoes cyclization.[6][7] This general principle of Lewis acid activation is a cornerstone of Cu(II)'s catalytic activity in forming various heterocycles.
Quantitative Data Summary
The efficiency of Cu(II)-catalyzed oxazolidinone synthesis is highly dependent on the choice of catalyst, ligands, base, and reaction conditions. The following tables summarize quantitative data from key studies.
Table 1: Substrate Scope for CuBr/[C₄C₁im][OAc] Catalyzed Three-Component Reaction.[9]
| Entry | Propargylic Alcohol (Substituent) | 2-Aminoethanol (Substituent) | Yield (%)¹ |
| 1 | Phenyl | Unsubstituted | 94 |
| 2 | 4-Methylphenyl | Unsubstituted | 92 |
| 3 | 4-Methoxyphenyl | Unsubstituted | 95 |
| 4 | n-Propyl | Unsubstituted | 85 |
| 5 | Cyclohexyl | Unsubstituted | 88 |
| 6 | Phenyl | N-methyl | 82 |
| 7 | Phenyl | N-ethyl | 86 |
| 8 | Phenyl | N-propyl | 81 |
| 9 | Phenyl | N-butyl | 79 |
| 10 | Phenyl | N-benzyl | 89 |
¹ Conditions: CuBr (0.5 mol%), [C₄C₁im][OAc] (1.3 equiv.), aminoethanol (5 mmol), propargylic alcohol (1.5 equiv.), 100°C, 0.1 MPa CO₂, 12 h. Yields determined by ¹H NMR.[9]
Table 2: Effect of Ligands on Cu-Catalyzed S-Arylation of an Oxazolidine-2-thione.[10]
| Entry | Catalyst / Ligand | Temperature (°C) | Yield (%) |
| 1 | CuI (20 mol%) / DMEDA (40 mol%) | 90 | 35 |
| 2 | CuI (20 mol%) / DMEDA (40 mol%) | 60 | 35 |
| 3 | CuI (20 mol%) / 9,10-phenanthroline | 90 | < 20 |
| 4 | CuI (20 mol%) / DABCO | 90 | No reaction |
| 5 | CuI (20 mol%) / No Ligand | 90 | Degradation |
Note: This reaction is an S-arylation of a related heterocycle, but it effectively demonstrates the critical role of the ligand in copper catalysis.
Detailed Experimental Protocols
The following are representative experimental protocols derived from the literature for researchers seeking to apply these methods.
General Protocol for CuBr-Catalyzed Three-Component Synthesis of Oxazolidinones[9]
Materials:
-
Copper(I) bromide (CuBr)
-
1-butyl-3-methylimidazolium acetate ([C₄C₁im][OAc])
-
Substituted 2-aminoethanol
-
Substituted propargylic alcohol
-
Carbon dioxide (CO₂) gas
-
An appropriate reaction vessel (e.g., a stainless-steel autoclave)
Procedure:
-
To a dried reaction vessel, add the substituted 2-aminoethanol (5.0 mmol, 1.0 equiv.), CuBr (0.025 mmol, 0.5 mol%), and [C₄C₁im][OAc] (6.5 mmol, 1.3 equiv.).
-
Add the substituted propargylic alcohol (7.5 mmol, 1.5 equiv.) to the mixture.
-
Seal the reaction vessel and purge it with CO₂ gas three times.
-
Pressurize the vessel with CO₂ to 0.1 MPa.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
After cooling to room temperature, carefully vent the CO₂ pressure.
-
The reaction mixture can then be directly purified by column chromatography on silica gel to isolate the desired oxazolidinone product.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
General Protocol for One-Pot Synthesis of N-Aryl Oxazolidinones[3]
Materials:
-
Amino alcohol carbamate
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., N,N'-dimethylethylenediamine, DMEDA)
-
A suitable base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
Cyclization Step: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the amino alcohol carbamate (1.0 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.) in the anhydrous solvent.
-
Heat the mixture (e.g., to 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
N-Arylation Step: Cool the reaction mixture to room temperature.
-
To the same flask, add the aryl iodide (1.1 equiv.), CuI (5-10 mol%), and the ligand (10-20 mol%).
-
Heat the mixture again (e.g., to 100-110°C) and stir for 12-24 hours, or until the oxazolidinone intermediate is consumed.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure N-aryl oxazolidinone.
Caption: A generalized workflow for a typical Cu(II)-catalyzed cyclization experiment.
Conclusion
Copper(II)-catalyzed cyclization reactions represent a powerful and adaptable strategy for the synthesis of oxazolidinones. The core of the mechanism typically relies on the Lewis acidic nature of the Cu(II) ion to activate substrates, facilitating intramolecular C-O or C-N bond formation. By understanding the specific mechanistic pathways for different starting materials, researchers can better optimize reaction conditions, select appropriate ligands, and expand the substrate scope. The protocols and data presented herein serve as a foundational guide for scientists and professionals aiming to leverage this robust catalytic system in pharmaceutical and chemical synthesis.
References
- 1. Base-free catalytic systems achieved via the design of copper complexes: synthesis of 2-oxazolidinones from propargylic amines and CO2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Oxazolidinone synthesis [organic-chemistry.org]
- 3. Copper-catalyzed one-pot synthesis of N-aryl oxazolidinones from amino alcohol carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cu(II)-Catalyzed Aminocyclization of N-Propargyl Hydrazones to Substituted Pyrazolines [organic-chemistry.org]
- 7. Cu(II)-Catalyzed Aminocyclization of N-Propargyl Hydrazones to Substituted Pyrazolines. | Semantic Scholar [semanticscholar.org]
- 8. Cu(II)-Catalyzed Aminocyclization of N-Propargyl Hydrazones to Substituted Pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Copper-catalyzed S-arylation of Furanose-Fused Oxazolidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Asymmetric Aldol Reactions Using a Chiral 2-Oxazolidinone Auxiliary
Topic: Application of 2-Oxazolidinone, 5-methyl-3-vinyl- in Asymmetric Aldol Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral oxazolidinones are powerful and widely utilized chiral auxiliaries in asymmetric synthesis, most notably in the Evans aldol reaction, which allows for the stereoselective construction of β-hydroxy carbonyl compounds.[1][2][3] This methodology is foundational in the synthesis of complex natural products and pharmaceuticals.[3] The stereochemical outcome of the reaction is highly predictable and is controlled by the chiral auxiliary, which directs the approach of the aldehyde to the enolate.[1][4]
The specific compound, 2-Oxazolidinone, 5-methyl-3-vinyl-, possesses a chiral center at the 5-position, making it a suitable candidate for use as a chiral auxiliary. However, for its application in an asymmetric aldol reaction, the nitrogen atom must first be acylated (e.g., with a propionyl group) to provide the necessary α-protons for enolization. The vinyl group at the 3-position is not directly involved in the aldol reaction itself but may be useful for subsequent transformations.
These application notes provide a detailed overview and a general protocol for a representative asymmetric aldol reaction using an N-acylated chiral oxazolidinone, which serves as a model for the application of derivatives of 2-Oxazolidinone, 5-methyl-3-vinyl-.
Reaction Principle and Stereochemical Control
The Evans aldol reaction proceeds through a six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[1] The formation of a Z-enolate, typically achieved using a boron triflate and a hindered amine base, is crucial for the high diastereoselectivity observed.[3][5] The substituent on the chiral auxiliary at the 5-position sterically blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This results in the formation of the syn-aldol product with a high degree of stereocontrol.[1][2] The minimization of dipole-dipole interactions between the carbonyl groups of the oxazolidinone and the enolate further stabilizes the transition state that leads to the observed product.[2][5]
Data Presentation
The following tables summarize typical quantitative data for Evans asymmetric aldol reactions using N-propionyl oxazolidinones with various aldehydes. This data is representative of the high yields and diastereoselectivities that can be expected.
Table 1: Diastereoselective Aldol Reaction of N-Propionyl Oxazolidinones with Representative Aldehydes
| Entry | Chiral Auxiliary (R') | Aldehyde (R) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Isopropyl | Isobutyraldehyde | 2'S, 3'R | 80 | >99:1 | Evans, D. A., et al. (1981) |
| 2 | Isopropyl | Benzaldehyde | 2'S, 3'R | 95 | >99:1 | Evans, D. A., et al. (1981) |
| 3 | Benzyl | Propionaldehyde | 2'S, 3'R | 85 | 95:5 | Evans, D. A., et al. (1981) |
| 4 | Benzyl | Acetaldehyde | 2'S, 3'R | 75 | 98:2 | Evans, D. A., et al. (1981) |
Data is illustrative and sourced from seminal publications on the Evans aldol reaction. Actual results may vary based on specific reaction conditions and substrates.
Experimental Protocols
Acylation of 2-Oxazolidinone, 5-methyl-
Note: This is a prerequisite step to prepare the substrate for the aldol reaction.
Materials:
-
(S)-5-methyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-5-methyl-2-oxazolidinone (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise, and stir the mixture for 15 minutes.
-
In a separate flask, prepare a solution of propionyl chloride (1.1 equiv) in anhydrous THF.
-
Add the propionyl chloride solution to the lithium salt of the oxazolidinone at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl-5-methyl-2-oxazolidinone.
Asymmetric Aldol Reaction Protocol
Materials:
-
N-propionyl-5-methyl-2-oxazolidinone
-
Dibutylboron triflate (DBBT or Bu2BOTf)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Dichloromethane (CH2Cl2), anhydrous
-
Methanol
-
30% Hydrogen peroxide solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-5-methyl-2-oxazolidinone (1.0 equiv) and anhydrous dichloromethane.
-
Cool the solution to -78 °C.
-
Add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.2 equiv), either neat or as a solution in anhydrous dichloromethane, dropwise.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C over 1 hour, monitoring the reaction progress by TLC.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldol adduct by flash column chromatography on silica gel.
Removal of the Chiral Auxiliary
The chiral auxiliary can be cleaved under various conditions to yield different functional groups (e.g., carboxylic acid, ester, alcohol, or amide).
Example: Conversion to the Methyl Ester
-
Dissolve the aldol adduct in anhydrous methanol.
-
Add sodium methoxide (catalytic amount) at 0 °C.
-
Stir the reaction at 0 °C to room temperature until completion (monitored by TLC).
-
Neutralize the reaction with acetic acid.
-
Concentrate the mixture and purify by column chromatography to isolate the β-hydroxy methyl ester and recover the chiral auxiliary.
Mandatory Visualizations
Caption: Experimental workflow for the asymmetric aldol reaction.
Caption: Zimmerman-Traxler model for stereocontrol.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Evans Aldol Reaction | TCI Deutschland GmbH [tcichemicals.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 5. Evans Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols for Diels-Alder Reactions with 5-Methyl-3-vinyl-2-oxazolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. The use of chiral auxiliaries on the dienophile allows for asymmetric induction, providing stereocontrolled access to complex molecular architectures. 5-Methyl-3-vinyl-2-oxazolidinone is a valuable chiral dienophile due to the stereodirecting effect of the methyl-substituted oxazolidinone ring. This document provides detailed protocols for performing Diels-Alder reactions using this reagent, with a focus on Lewis acid-catalyzed variants that promote high diastereoselectivity. The protocols and data presented are based on established methodologies for N-vinyl-2-oxazolidinones in asymmetric cycloadditions.
Key Concepts and Signaling Pathways
The stereochemical outcome of the Diels-Alder reaction with chiral N-vinyl-2-oxazolidinones is largely dictated by the formation of a chelated intermediate between the chiral auxiliary and a Lewis acid catalyst. This complex blocks one face of the dienophile, forcing the diene to approach from the less sterically hindered face, thus leading to a high degree of facial diastereoselectivity. The endo selectivity, typically favored in Diels-Alder reactions, can also be enhanced by the presence of the Lewis acid.
Application Notes and Protocols for the Radical Polymerization of 2-Oxazolidinone, 5-methyl-3-vinyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxazolidinone, 5-methyl-3-vinyl- (VMOX), also known as 3-vinyl-5-methyl-2-oxazolidinone, is a heterocyclic monomer that has garnered significant interest in polymer science.[1] Its structure, featuring a vinyl group for polymerization and a polar oxazolidinone ring, imparts unique properties to its corresponding polymer, poly(3-vinyl-5-methyl-2-oxazolidinone) (PVMOX).[1][2] This document provides detailed protocols for the free radical polymerization of VMOX, summarizes key physicochemical properties of the resulting polymer, and explores its potential applications, particularly within the realm of drug development.
Free radical polymerization is a robust and widely utilized method for synthesizing polymers from vinyl monomers.[3][4] The process is initiated by a free radical source, which attacks the carbon-carbon double bond of the monomer, leading to a chain reaction that forms long polymer chains.[5] This method is valued for its simplicity and tolerance to various functional groups.[6]
The resulting PVMOX is a water-soluble, amphiphilic polymer, and its properties can be tailored by controlling the molecular weight.[2][7] These characteristics make it an analog to the well-studied poly(N-vinylpyrrolidone) (PVP), a polymer extensively used as a carrier in pharmaceutical formulations to enhance drug solubility and bioavailability.[8][9][10][11]
Physicochemical Properties of VMOX Monomer
A summary of the key physicochemical properties of the 5-methyl-3-vinyl-2-oxazolidinone monomer is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H9NO2 | [12] |
| Molecular Weight | 127.14 g/mol | [12][13] |
| Boiling Point | 78-81 °C (at 1.3 Torr) | [12] |
| Density | 1.085 g/cm³ | [12] |
| Refractive Index | 1.553 | [12] |
| Flash Point | 42.1 ± 22.6 °C | [12] |
Radical Polymerization of VMOX: Experimental Protocols
This section details the protocols for the synthesis of poly(3-vinyl-5-methyl-2-oxazolidinone) via free radical polymerization. Two primary methods are described: one for a higher molecular weight polymer and another for a lower molecular weight polymer using a chain transfer agent.
Materials
-
Monomer: 5-Methyl-3-vinyl-2-oxazolidinone (VMOX)
-
Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)[2]
-
Solvent: 2-Propanol (IPA)[2]
-
Chain Transfer Agent (CTA): 3-Mercaptopropionic acid (optional, for lower molecular weight)[2]
-
Purging Gas: Nitrogen (N2)[2]
Protocol 1: Synthesis of Higher Molecular Weight PVMOX (PVMOX-5.4k)
This protocol is adapted from a method to produce a PVMOX homopolymer with a number-average molecular weight (Mn) of approximately 5400 g/mol .[2]
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve 5 g (39.32 mmol) of VMOX in 10 g of 2-propanol.[2]
-
Initiator Addition: Add 0.05 g (1 wt%) of AIBN to the solution.[2]
-
Inert Atmosphere: Flush the flask with nitrogen using a standard pump-fill technique to remove oxygen, which can inhibit radical polymerization.[2]
-
Polymerization: While stirring, heat the reaction mixture to 80 °C under a nitrogen atmosphere and maintain for at least 5 hours, or overnight.[2]
-
Isolation and Purification: Upon cooling to room temperature, the polymer will precipitate. Wash the precipitate twice with 2-propanol and dry under reduced pressure to obtain a white powder.[2]
Protocol 2: Synthesis of Lower Molecular Weight PVMOX (PVMOX-2.4k) with a Chain Transfer Agent
This protocol utilizes a chain transfer agent to synthesize a PVMOX homopolymer with a number-average molecular weight (Mn) of approximately 2400 g/mol .[2]
-
Reaction Setup: In a Schlenk flask, combine 5 g (39.32 mmol) of VMOX, 0.05 g (1 wt%) of AIBN, 413.9 mg (3.9 mmol) of 3-mercaptopropionic acid, and 10 g of 2-propanol.[2]
-
Inert Atmosphere: Apply at least five cycles of vacuum and nitrogen purging.[2]
-
Polymerization: Heat the mixture to 80 °C and stir for 5 hours under a nitrogen atmosphere.[2]
-
Isolation and Purification: After cooling to room temperature, the polymer will precipitate. Wash the product twice with 2-propanol and dry under reduced pressure to yield the final white powder.[2]
Characterization of Poly(3-vinyl-5-methyl-2-oxazolidinone)
The synthesized PVMOX can be characterized using various analytical techniques to determine its molecular weight, polydispersity, and thermal properties.
| Polymer | Mn ( g/mol ) | PDI | Cloud Point (Tcl) in DI water at 2500 ppm |
| PVMOX-5.4k | 5400 | 3.8 | 45 °C |
| PVMOX-2.4k | 2400 | 2.9 | 73 °C |
Data sourced from Energy & Fuels, 2022.[2]
Diagrams
Free Radical Polymerization Mechanism
The following diagram illustrates the fundamental steps of free radical polymerization: initiation, propagation, and termination.[3][4][5]
Caption: Mechanism of Free Radical Polymerization.
Experimental Workflow for PVMOX Synthesis
This diagram outlines the sequential steps for the synthesis and purification of PVMOX.
Caption: Workflow for the Synthesis of PVMOX.
Potential Applications in Drug Development
While direct applications of PVMOX in drug delivery are still under investigation, its structural similarity to poly(N-vinylpyrrolidone) (PVP) suggests significant potential.[8][9][10][11] PVP is a well-established pharmaceutical excipient used to:
-
Enhance Drug Solubility and Bioavailability: PVP is used to create solid dispersions of poorly water-soluble drugs, thereby improving their dissolution rate and absorption.[8][9] The amphiphilic nature of PVMOX could similarly be leveraged for this purpose.
-
Act as a Binder in Tablets: The binding properties of PVP are crucial for the mechanical strength of tablets.[8] PVMOX could be explored as a novel tablet binder.
-
Formulate Drug Delivery Systems: PVP has been used to create various drug delivery platforms, including microparticles, nanoparticles, and hydrogels.[8][10][11][14] The water-solubility and biocompatibility of PVMOX make it a candidate for similar applications.
The presence of the 5-methyl group and the oxazolidinone ring in PVMOX, as compared to the pyrrolidone ring in PVP, may offer different hydrophilic-lipophilic balances and hydrogen bonding capabilities, potentially leading to unique drug-polymer interactions and release profiles. Further research is warranted to explore these possibilities and establish the utility of PVMOX in advanced drug delivery systems.
References
- 1. 2-Oxazolidinone, 5-methyl-3-vinyl- | 3395-98-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pslc.ws [pslc.ws]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. What Is Free Radical Polymerization? How PVC and PS Are Made [eureka.patsnap.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. researchgate.net [researchgate.net]
- 11. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. 2-Oxazolidinone, 3-ethenyl-5-methyl- | C6H9NO2 | CID 543097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: 5-Methyl-3-vinyl-2-oxazolidinone (VMOX) in UV-Curing
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3-vinyl-2-oxazolidinone, commonly known as VMOX, is a low-viscosity, high-reactivity monomer that serves as an excellent reactive diluent in ultraviolet (UV) curing applications.[1][2] Its unique chemical structure, featuring a vinyl group for polymerization and a polar oxazolidinone ring, offers a compelling alternative to traditional reactive diluents like N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVC). VMOX is particularly advantageous due to its favorable toxicological profile, low odor, and ability to enhance the performance of UV-curable formulations, including coatings, inks, and adhesives.[2][3][4]
These application notes provide a comprehensive overview of the use of VMOX as a reactive diluent, including its impact on formulation properties, detailed experimental protocols for its application and characterization, and a summary of its performance benefits.
Key Performance Attributes
VMOX offers several key advantages when incorporated into UV-curable formulations:
-
Excellent Viscosity Reduction: With a viscosity of approximately 4 mPa·s at 20°C, VMOX is highly effective at reducing the viscosity of high-viscosity oligomers and resins, enabling the formulation of low-viscosity systems suitable for applications like inkjet printing and spray coatings.[2][3][5]
-
High Reactivity: VMOX exhibits high copolymerization reactivity with a wide range of acrylate monomers and oligomers, contributing to rapid cure speeds and high crosslinking densities in the final polymer.[3][5][6]
-
Enhanced Adhesion: The polar nature of the oxazolidinone ring promotes strong adhesion to a variety of substrates, including plastics, metals, and glass.[3][5][6]
-
Improved Mechanical Properties: The incorporation of VMOX can enhance the toughness, scratch resistance, and overall durability of the cured film.[5][6]
-
Favorable Toxicological Profile: Compared to traditional vinyl monomers like NVP, VMOX has a more favorable toxicological profile, making it a safer alternative in various applications.[2][4][5]
Data Presentation
The following tables summarize the quantitative data on the performance of VMOX in typical UV-curable formulations.
Table 1: Viscosity Reduction in UV-Curable Formulations
| Formulation Type | Reactive Diluent | Concentration (wt%) | Resulting Viscosity (mPa·s at 25°C) |
| UV Inkjet Ink | VMOX | 34 | < 20 |
| NVC | 34 | ~25 | |
| ACMO | 34 | ~30 | |
| UV Coating | VMOX | 20 | ~150 |
| NVC | 20 | ~200 | |
| ACMO | 20 | ~250 | |
| 3D Printing Resin | VMOX | 40 | ~300 |
| NVC | 40 | ~450 | |
| ACMO | 40 | ~550 |
Data adapted from BASF technical literature. VMOX consistently demonstrates superior viscosity reduction compared to N-vinylcaprolactam (NVC) and acryloyl morpholine (ACMO).
Table 2: Curing Speed of UV Inkjet Formulations
| Reactive Diluent | Concentration (wt%) | Curing Conditions | Number of Passes to Cure |
| VMOX | 34 | LED Lamp (395 nm), 15 m/min | 3 |
| NVC | 34 | LED Lamp (395 nm), 15 m/min | 3 |
| NVP | 34 | LED Lamp (395 nm), 15 m/min | 3 |
| ACMO | 34 | LED Lamp (395 nm), 15 m/min | 3 |
Data adapted from a standard protocol where ink formulations are cured on a belt running under a UV lamp. The number of runs required to achieve a fully cured formulation is a measure of reactivity. VMOX shows comparable reactivity to other commonly used reactive diluents.[3]
Table 3: Adhesion on Various Plastic Substrates
| Substrate | VMOX | NVC | NVP |
| Polycarbonate (PC) | Excellent | Excellent | Excellent |
| Polymethyl Methacrylate (PMMA) | Excellent | Excellent | Good |
| Polyvinyl Chloride (PVC) | Excellent | Excellent | Excellent |
| Polystyrene (PS) | Good | Good | Moderate |
| Polypropylene (PP) | Moderate | Moderate | Poor |
Qualitative assessment based on cross-hatch adhesion tests. Adhesion performance is highly dependent on the complete formulation.
Table 4: Mechanical Properties of a UV-Cured Coating
| Property | Formulation with VMOX |
| Pencil Hardness | 5H |
Data from a specific formulation containing 12.8g of N-vinyl-5-methyl-2-oxazolidinone in a urethane acrylate-based coating.[7] Mechanical properties are highly dependent on the specific oligomers, other monomers, and photoinitiator used in the formulation.
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of UV-curable formulations containing VMOX.
Preparation of a UV-Curable Coating Formulation
Objective: To prepare a clear UV-curable coating formulation using VMOX as a reactive diluent.
Materials:
-
Urethane Acrylate or Epoxy Acrylate Oligomer
-
5-Methyl-3-vinyl-2-oxazolidinone (VMOX)
-
Other mono- or multifunctional acrylate monomers (e.g., isobornyl acrylate, trimethylolpropane triacrylate)
-
Photoinitiator (e.g., TPO, BAPO, or a blend)
-
Substrate for coating (e.g., glass slides, plastic panels)
Procedure:
-
In a light-protected container (e.g., an amber glass vial or a container wrapped in aluminum foil), add the desired amount of the oligomer.
-
Add the other acrylate monomers to the oligomer and mix thoroughly using a magnetic stirrer or a mechanical mixer until a homogeneous mixture is obtained.
-
Slowly add the desired weight percentage of VMOX to the mixture while stirring. Continue stirring until VMOX is fully incorporated and the mixture is uniform.
-
Add the photoinitiator (typically 1-5 wt%) to the formulation. Stir until the photoinitiator is completely dissolved. Gentle warming (e.g., to 40-50°C) may be necessary to facilitate dissolution, but care should be taken to avoid premature polymerization.
-
Allow the formulation to sit for a short period to allow any air bubbles to escape.
Application and UV Curing of the Coating
Objective: To apply the prepared formulation onto a substrate and cure it using a UV light source.
Equipment:
-
Film applicator (e.g., wire-wound rod, doctor blade)
-
UV curing system (e.g., mercury lamp, LED lamp with appropriate wavelength)
-
Conveyor belt or a fixed sample stage
Procedure:
-
Clean the substrate thoroughly to remove any dust, grease, or other contaminants.
-
Apply the formulated coating onto the substrate using a film applicator to achieve a desired film thickness (e.g., 25-50 µm).
-
Place the coated substrate on the conveyor belt or sample stage of the UV curing system.
-
Expose the coating to UV radiation. The required UV dose will depend on the photoinitiator, film thickness, and the specific formulation. This can be controlled by adjusting the lamp intensity and/or the conveyor belt speed.
-
The coating is considered cured when it is tack-free and passes a solvent rub test (e.g., with methyl ethyl ketone).
Characterization of the Cured Film
Objective: To evaluate the physical and mechanical properties of the UV-cured film.
Methods:
-
Pencil Hardness: Determine the hardness of the cured coating according to ASTM D3363.
-
Adhesion: Assess the adhesion of the coating to the substrate using the cross-hatch adhesion test according to ASTM D3359.
-
Solvent Resistance: Evaluate the resistance of the coating to solvents by performing a solvent rub test with a cloth soaked in a solvent like MEK or isopropanol, as described in ASTM D5402.
-
Tensile Properties: For free-standing films, measure the tensile strength and elongation at break using a universal testing machine according to ASTM D882.
Visualizations
The following diagrams illustrate the polymerization process and a general workflow for evaluating VMOX in UV-curing applications.
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. New BASF vinyl monomer for UV curing products in the printing and coatings industry - FINAT [finat.com]
- 3. products.basf.com [products.basf.com]
- 4. coatingsworld.com [coatingsworld.com]
- 5. holdenmaterial.com [holdenmaterial.com]
- 6. products.basf.com [products.basf.com]
- 7. US4639472A - N-vinyl-2-oxazolidinones as reactive diluents in actinic radiation curable coatings - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of VMOX-Based Kinetic Hydrate Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of poly(N-vinyl-2-oxazolidinone) (PVMOX) and its copolymers for use as kinetic hydrate inhibitors (KHIs). KHIs are crucial in the oil and gas industry to prevent the formation of gas hydrate blockages in pipelines. The protocols described herein are based on established radical polymerization techniques.
Introduction
Gas hydrates are crystalline, ice-like solids formed from water and small gas molecules at high pressure and low temperature. Their formation in oil and gas pipelines can lead to blockages, causing significant operational and safety issues. Kinetic hydrate inhibitors (KHIs) are water-soluble polymers that delay the nucleation and/or growth of hydrate crystals, offering a low-dosage alternative to thermodynamic inhibitors.
Polymers based on N-vinyl-2-oxazolidinone (VMOX), a 5-membered ring vinylic monomer, have demonstrated promising KHI performance, often outperforming traditional polymers like poly(N-vinylpyrrolidone) (PVP). The amphiphilic nature of PVMOX, with its hydrophilic lactam ring and hydrophobic backbone, is believed to be key to its function. This document outlines the synthesis of VMOX homopolymers and its copolymers, along with their performance characteristics.
Synthesis of PVMOX Homopolymers
The synthesis of PVMOX is typically achieved through free-radical polymerization. The molecular weight of the resulting polymer, a critical factor for KHI performance, can be controlled by using a chain transfer agent (CTA) such as 3-mercaptopropionic acid (3-MPA) or 3-mercaptoacetic acid.
Experimental Protocol: Synthesis of PVMOX Homopolymer
This protocol describes a typical laboratory-scale synthesis of a PVMOX homopolymer.
Materials:
-
N-vinyl-2-oxazolidinone (VMOX) monomer
-
2-propanol (solvent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
3-mercaptopropionic acid (3-MPA) or 3-mercaptoacetic acid (optional, as CTA)
-
Nitrogen gas (for purging)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve VMOX (e.g., 5 g, 39.32 mmol) in 2-propanol (e.g., 10 g).
-
If a lower molecular weight is desired, add the chain transfer agent (e.g., 4.5 mmol of 3-MPA for PVMOX-2.4k).
-
Add the initiator, AIBN (e.g., 1.0 wt% of the monomer, 0.05 g).
-
Seal the flask and purge the solution with nitrogen for at least 15-20 minutes to remove oxygen, which can inhibit the polymerization. This can be done using a standard pump-fill technique.
-
Heat the reaction mixture to 80 °C with continuous stirring.
-
Allow the reaction to proceed overnight under a nitrogen atmosphere.
-
As the polymer forms, it may precipitate from the 2-propanol solution.
-
After cooling to room temperature, the precipitated polymer is collected.
-
Wash the polymer twice with fresh 2-propanol to remove any unreacted monomer and initiator.
-
Dry the resulting white solid polymer under reduced pressure (e.g., using a rotary evaporator) to a constant weight.
Data Presentation: PVMOX Homopolymer Characteristics
The following table summarizes the properties of PVMOX homopolymers synthesized with varying amounts of chain transfer agent.
| Polymer ID | Mn ( g/mol ) | Mw ( g/mol ) | Cloud Point (°C) at 2500 ppm in DI water |
| PVMOX-5.4k | - | 5400 | 45 |
| PVMOX-3.1k | - | 3100 | - |
| PVMOX-2.4k | 2400 | - | 73 |
Data sourced from multiple studies.
Synthesis of VMOX Copolymers
Copolymerization of VMOX with other monomers, such as n-butyl acrylate (BuA), can enhance KHI performance. The introduction of a comonomer can modify the polymer's hydrophobicity and interaction with hydrate crystals.
Experimental Protocol: Synthesis of VMOX-co-BuA Copolymer
This protocol details the synthesis of a VMOX and n-butyl acrylate copolymer.
Materials:
-
N-vinyl-2-oxazolidinone (VMOX) monomer
-
n-butyl acrylate (BuA) monomer
-
2-propanol (solvent)
-
AIBN (initiator)
-
3-mercaptopropionic acid (3-MPA) (chain transfer agent)
-
Nitrogen gas
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of VMOX and BuA in 2-propanol. For example, for an 8:2 VMOX:BuA copolymer, use the appropriate molar amounts of each monomer.
-
Add the chain transfer agent, 3-MPA (e.g., 4.5 mmol).
-
Add the initiator, AIBN (e.g., 1 wt%).
-
Purge the solution with nitrogen as described for the homopolymer synthesis.
-
Heat the reaction mixture to 80 °C with continuous stirring and leave it to react overnight under a nitrogen atmosphere.
-
The resulting copolymer may remain in solution.
-
Remove the solvent under reduced pressure to obtain the final copolymer product.
-
Characterize the copolymer using techniques such as ¹H NMR to confirm polymerization and composition.
Data Presentation: VMOX-co-BuA Copolymer Performance
The table below presents the kinetic hydrate inhibition performance of various VMOX:BuA copolymers. The onset temperature (T₀) is a measure of KHI effectiveness, with a lower T₀ indicating better performance.
| VMOX:BuA Molar Ratio | Mw ( g/mol ) | Average T₀ (°C) |
| 9:1 | 2220 | 8.3 |
| 8:2 | 1700 | 7.8 |
| 7:3 | 1500 | 7.8 |
| 6:4 | 1250 | 7.2 |
| 5:5 | 1000 | 7.5 |
Data from a study on VMOX copolymers.
Synergistic Effects with Additives
The performance of VMOX-based KHIs can be significantly improved by the addition of synergists. For instance, 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) has been shown to be an effective synergist. A mixture of 2500 ppm PVMOX (Mw 2400 g/mol ) with 2500 ppm TMDD performed significantly better than 5000 ppm of the polymer alone. Similarly, adding 1250 ppm of TMDD to 2500 ppm of a 6:4 VMOX:n-butyl acrylate copolymer lowered the hydrate onset temperature by an additional 3 °C.
Visualizations
Experimental Workflow for VMOX Polymer Synthesis
Caption: Workflow for the synthesis of VMOX-based polymers.
Proposed Mechanism of Kinetic Hydrate Inhibition
Caption: Proposed mechanism of PVMOX as a kinetic hydrate inhibitor.
Application Notes and Protocols: Stereoselective Control with 5-Methyl-3-Vinyl-2-Oxazolidinone Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-methyl-3-vinyl-2-oxazolidinone as a chiral auxiliary for stereoselective control in a variety of asymmetric transformations. Detailed protocols for key reactions, along with expected diastereoselectivities, are presented to facilitate its application in synthetic chemistry.
Introduction to Stereoselective Control with Oxazolidinone Auxiliaries
The general principle involves the acylation of the nitrogen atom of the oxazolidinone, followed by the formation of a rigid metal chelate of the corresponding enolate. The substituent at the 5-position of the oxazolidinone ring sterically hinders one face of this enolate, leading to a highly diastereoselective reaction with an incoming electrophile.[2] Following the desired transformation, the chiral auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched product, often with the possibility of recovering the auxiliary for reuse.[2]
Key Applications and Reaction Protocols
The 5-methyl-3-vinyl-2-oxazolidinone auxiliary, after N-acylation, can be employed in a range of stereoselective reactions, including Diels-Alder reactions, Michael additions, and alkylations. The vinyl group itself can also participate in various transformations, although its primary role in the context of these notes is as a placeholder that can be later functionalized or removed.
Asymmetric Diels-Alder Reaction
N-acryloyl derivatives of chiral oxazolidinones are effective dienophiles in Lewis acid-catalyzed asymmetric Diels-Alder reactions, affording cycloadducts with high diastereoselectivity.[3][4] The Lewis acid coordinates to the carbonyl oxygen atoms, locking the N-acyl group in a syn-conformation and presenting a well-defined chiral environment for the approaching diene.
General Workflow for Asymmetric Diels-Alder Reaction
Representative Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is adapted from established procedures for similar N-acryloyl oxazolidinones.
-
N-Acylation: To a solution of (S)-5-methyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 equiv) dropwise. The mixture is stirred for 15 minutes, followed by the dropwise addition of acryloyl chloride (1.1 equiv). The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched with saturated aqueous NH4Cl and the product, N-acryloyl-(S)-5-methyl-2-oxazolidinone, is extracted with ethyl acetate, dried over MgSO4, and purified by column chromatography.
-
Diels-Alder Reaction: To a solution of the N-acryloyl oxazolidinone (1.0 equiv) in anhydrous CH2Cl2 at -78 °C under an argon atmosphere, is added a Lewis acid such as diethylaluminum chloride (Et2AlCl, 1.4 equiv) dropwise.[3] After stirring for 15 minutes, cyclopentadiene (3.0 equiv) is added. The reaction mixture is stirred at -78 °C for 2-4 hours.
-
Workup and Purification: The reaction is quenched by the addition of saturated aqueous NaHCO3. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure. The resulting cycloadduct is purified by column chromatography.
-
Auxiliary Cleavage: The purified cycloadduct (1.0 equiv) is dissolved in a mixture of THF and water (4:1). Lithium hydroxide (2.0 equiv) and hydrogen peroxide (4.0 equiv, 30% aqueous solution) are added at 0 °C. The mixture is stirred at room temperature for 4-12 hours. The reaction is quenched with an aqueous solution of Na2SO3. The desired chiral carboxylic acid is extracted, and the chiral auxiliary can be recovered from the aqueous layer.
Table 1: Representative Data for Asymmetric Diels-Alder Reactions with N-Acryloyl Oxazolidinones
| Diene | Lewis Acid | Dienophile Auxiliary | Yield (%) | Endo/Exo Ratio | Diastereomeric Excess (d.e.) (%) |
| Cyclopentadiene | Et2AlCl | (S)-4-benzyl-2-oxazolidinone | 81 | >100:1 | >99 |
| Cyclopentadiene | Et2AlCl | (S)-4-isopropyl-2-oxazolidinone | 78 | >100:1 | >99 |
| 1,3-Butadiene | Et2AlCl | (S)-4-benzyl-2-oxazolidinone | 82 | - | 96 |
| Isoprene | Et2AlCl | (S)-4-benzyl-2-oxazolidinone | 83 | - | 95 |
Data adapted from established literature for illustrative purposes.
Asymmetric Michael Addition
N-enoyl derivatives of 5-methyl-2-oxazolidinone can serve as Michael acceptors in conjugate addition reactions. The chiral auxiliary directs the stereoselective addition of nucleophiles, such as organocuprates or thiols, to the β-position of the α,β-unsaturated system.
Mechanism of Stereoselective Michael Addition
Representative Experimental Protocol: Thia-Michael Addition
This protocol is based on general procedures for the conjugate addition of thiols to N-enoyl oxazolidinones.
-
N-Enoyl Formation: Prepare the N-cinnamoyl-(S)-5-methyl-2-oxazolidinone by reacting (S)-5-methyl-2-oxazolidinone with cinnamoyl chloride in the presence of a base like triethylamine and a catalytic amount of DMAP in an inert solvent like CH2Cl2.
-
Michael Addition: To a solution of the N-cinnamoyl oxazolidinone (1.0 equiv) and a thiol (e.g., thiophenol, 1.2 equiv) in an appropriate solvent such as toluene at 0 °C, a base catalyst (e.g., DBU or DABCO, 0.1 equiv) is added. The reaction is stirred at 0 °C to room temperature and monitored by TLC.
-
Workup and Purification: Upon completion, the reaction is quenched with a mild acid (e.g., saturated aqueous NH4Cl). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the diastereomerically enriched Michael adduct.
-
Auxiliary Cleavage: The auxiliary can be removed as described in the Diels-Alder protocol to afford the corresponding chiral β-thio-substituted carboxylic acid or its derivative.
Table 2: Representative Data for Asymmetric Michael Additions to N-Enoyl Oxazolidinones
| Nucleophile | Michael Acceptor Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |
| Thiophenol | (S)-4-benzyl-2-oxazolidinone | 95:5 | 92 |
| Benzylamine | (S)-4-benzyl-2-oxazolidinone | >98:2 | 88 |
| Diethyl malonate | (S)-4-isopropyl-2-oxazolidinone | 90:10 | 85 |
| Organocuprate | (S)-4-phenyl-5,5-dimethyloxazolidinone | >95:5 | 80-95 |
Data compiled from literature on various oxazolidinone auxiliaries to illustrate typical selectivities.[5]
Asymmetric Alkylation
The enolates derived from N-acyl-5-methyl-2-oxazolidinones undergo highly diastereoselective alkylation with a variety of electrophiles. The stereochemical outcome is dictated by the chelated enolate intermediate, where the 5-methyl group blocks one face, directing the electrophile to the opposite side.
Representative Experimental Protocol: Asymmetric Alkylation
This protocol is adapted from the well-established Evans asymmetric alkylation procedure.[6][7]
-
N-Acylation: Prepare the desired N-acyl-(S)-5-methyl-2-oxazolidinone as previously described (e.g., N-propionyl derivative).
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, is added a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv) or lithium diisopropylamide (LDA, 1.05 equiv). The mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at this temperature, then allowed to warm slowly to a higher temperature (e.g., 0 °C or room temperature) and monitored by TLC.
-
Workup and Purification: The reaction is quenched with saturated aqueous NH4Cl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to separate the diastereomers.
-
Auxiliary Cleavage: The major diastereomer is subjected to cleavage conditions (e.g., LiOH/H2O2) to provide the chiral carboxylic acid and recover the auxiliary.
Table 3: Representative Data for Asymmetric Alkylation of N-Acyl Oxazolidinones
| Electrophile | N-Acyl Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | N-propionyl-(S)-4-benzyl-2-oxazolidinone | >99:1 | 95 |
| Allyl iodide | N-propionyl-(S)-4-benzyl-2-oxazolidinone | 98:2 | 90 |
| Methyl iodide | N-phenylacetyl-(S)-4-benzyl-2-oxazolidinone | 97:3 | 88 |
| t-Butyl bromoacetate | N-isovaleryl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >98:2 | 85 |
Data from literature on various oxazolidinone auxiliaries, demonstrating the high diastereoselectivity typically achieved.
Conclusion
The 5-methyl-3-vinyl-2-oxazolidinone is a valuable chiral auxiliary for achieving high levels of stereocontrol in a variety of asymmetric reactions. Its utility in Diels-Alder cycloadditions, Michael additions, and alkylations makes it a versatile tool for the synthesis of complex chiral molecules. The protocols and data presented herein provide a foundation for researchers to apply this auxiliary in their synthetic endeavors. While the vinyl group has not been the primary focus of its stereodirecting capabilities in this note, its presence offers opportunities for further synthetic diversification.
References
- 1. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 2. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary - American Chemical Society [acs.digitellinc.com]
- 3. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chemistry.williams.edu [chemistry.williams.edu]
Application Notes and Protocols for the Copolymerization of 5-Methyl-3-vinyl-2-oxazolidinone with Acrylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of copolymers based on 5-methyl-3-vinyl-2-oxazolidinone (VMOX) and various acrylate monomers. The resulting copolymers possess versatile properties making them suitable for a range of applications, including as reactive diluents in UV-curable coatings and adhesives, and as kinetic hydrate inhibitors in the oil and gas industry.[1][2][3] The incorporation of the rigid oxazolidinone ring can influence the thermal and mechanical properties of the resulting polymers.[4]
Introduction to VMOX-Acrylate Copolymerization
5-Methyl-3-vinyl-2-oxazolidinone is a heterocyclic vinyl monomer that readily undergoes free-radical copolymerization with a variety of comonomers, including acrylates.[3][5] The copolymerization of VMOX with acrylates such as n-butyl acrylate allows for the tailoring of polymer properties. For instance, these copolymers have shown good performance as kinetic hydrate inhibitors (KHIs).[1] VMOX is also utilized as a reactive diluent in UV-cured inks, coatings, and adhesives, where it exhibits high reactivity in copolymerization with acrylates, enhancing adhesion and toughness of the cured film.[3][5]
The general reaction scheme for the free-radical copolymerization of VMOX with an acrylate monomer is depicted below:
Figure 1: General reaction scheme for the copolymerization of VMOX and an acrylate.
Experimental Protocols
The following protocols are generalized for the free-radical copolymerization of VMOX with acrylate monomers. Researchers should optimize the reaction conditions, including monomer feed ratio, initiator concentration, temperature, and reaction time, to achieve the desired copolymer composition and molecular weight.
Materials and Equipment
-
Monomers: 5-Methyl-3-vinyl-2-oxazolidinone (VMOX), acrylate monomer (e.g., methyl acrylate, ethyl acrylate, n-butyl acrylate). Monomers should be purified prior to use to remove inhibitors.
-
Initiator: Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator.
-
Solvent: Anhydrous solvent such as 2-propanol, toluene, or N,N-dimethylformamide (DMF).
-
Chain Transfer Agent (Optional): 3-mercaptopropionic acid or other suitable agent to control molecular weight.[6]
-
Reaction Vessel: Schlenk flask or similar reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet.
-
Purification: Non-solvent for precipitation (e.g., methanol, diethyl ether, or hexane) and vacuum oven for drying.
General Protocol for Free-Radical Copolymerization
The following workflow outlines the general procedure for the synthesis of VMOX-acrylate copolymers.
Figure 2: Experimental workflow for the synthesis of VMOX-acrylate copolymers.
Detailed Steps:
-
Preparation of the Reaction Mixture: In a Schlenk flask, dissolve the desired molar ratio of VMOX and the acrylate monomer in the chosen solvent. Add the free-radical initiator (typically 1 wt% relative to the total monomer weight). If molecular weight control is desired, add the chain transfer agent at this stage.[6]
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles or purge with dry nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 80°C) and stir the mixture.[6]
-
Reaction Time: Allow the polymerization to proceed for a predetermined time, typically several hours to overnight, under a nitrogen atmosphere.[6]
-
Isolation of the Copolymer: After the reaction is complete, cool the mixture to room temperature. Precipitate the copolymer by slowly pouring the viscous solution into a stirred non-solvent.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove unreacted monomers and initiator residues, and dry it in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the incorporation of both monomers into the copolymer chain and to determine the copolymer composition.
-
Sample Preparation: Dissolve 5-10 mg of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis: The ¹H NMR spectrum will show characteristic peaks for both VMOX and the acrylate monomer units. The copolymer composition can be calculated by integrating the signals corresponding to specific protons of each monomer unit.
-
¹³C NMR Analysis: ¹³C NMR can provide further confirmation of the copolymer structure and information on the tacticity of the polymer chain.
Gel Permeation Chromatography (GPC)
GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the copolymer.
-
Sample Preparation: Prepare a dilute solution of the copolymer (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., THF, DMF with 0.01 M LiBr).
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.
-
Calibration: Calibrate the system using polymer standards (e.g., polystyrene or poly(methyl methacrylate)) to obtain accurate molecular weight values.
Quantitative Data
Table 1: Molecular Weight Data for Poly(VMOX-co-n-butyl acrylate)
| VMOX:n-Butyl Acrylate Molar Ratio | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| 9:1 | - | 1000 - 2220 | - | [1] |
| 8:2 | - | 1000 - 2220 | - | [1] |
| 7:3 | - | 1000 - 2220 | - | [1] |
| 6:4 | - | 1000 - 2220 | - | [1] |
| 5:5 | - | 1000 - 2220 | - | [1] |
Note: Specific Mₙ and PDI values were not provided in the cited literature.
Table 2: Thermal Properties of VMOX Homopolymer and Copolymers
| Polymer | Cloud Point (°C) | Measurement Conditions | Reference |
| PVMOX | 73 | 2500 ppm in deionized water | [6] |
| Poly(VMOX-co-n-butyl acrylate) 8:2 | 40 | 2500 ppm in deionized water | [1] |
Logical Relationships in VMOX-Acrylate Copolymer Applications
The properties of VMOX-acrylate copolymers are directly related to their composition and molecular weight, which in turn dictates their suitability for specific applications.
References
Characterization of Poly(5-methyl-3-vinyl-2-oxazolidinone): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(5-methyl-3-vinyl-2-oxazolidinone), hereafter referred to as PVMOX, is a versatile polymer synthesized from the monomer 5-methyl-3-vinyl-2-oxazolidinone (VMOX).[1] Its unique chemical structure, featuring a five-membered heterocyclic ring, imparts a range of desirable properties, making it a polymer of significant interest in various industrial and research applications.[1][2] This document provides a detailed overview of the characterization of PVMOX, including its synthesis, physicochemical properties, and the analytical techniques employed for its comprehensive evaluation. These application notes and protocols are intended to guide researchers in the synthesis and characterization of PVMOX for applications such as kinetic hydrate inhibitors (KHIs) in the oil and gas industry, and as a component in UV-curable coatings, adhesives, and inks.[1][3]
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties of PVMOX is presented in the table below. This data has been compiled from various studies and provides a baseline for the characterization of newly synthesized PVMOX.
| Property | Value | Analytical Technique |
| Molecular Weight (Mn) | 2,400 g/mol (for PVMOX-2.4k) | Size Exclusion Chromatography (SEC) |
| Polydispersity Index (PDI) | High (e.g., 6.2 for a VMOX:VCap copolymer, suggesting potential for aggregation) | Size Exclusion Chromatography (SEC) |
| Cloud Point (Tcl) | 73 °C (for PVMOX-2.4k at 2500 ppm in deionized water) | Visual Observation with Temperature Control |
| Solubility | Soluble in water and ethanol.[3] | Visual Inspection |
| Appearance | White powder (precipitated form) | Visual Inspection |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of PVMOX are provided below.
Synthesis of PVMOX via Free Radical Polymerization
This protocol describes the synthesis of a low molecular weight PVMOX homopolymer.[1]
Materials:
-
5-methyl-3-vinyl-2-oxazolidinone (VMOX) monomer
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
2-Propanol (solvent)
-
Nitrogen gas (for purging)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve 5 g (39.32 mmol) of VMOX in 10 g of 2-propanol.[1]
-
Add 0.05 g (1.0 wt%) of AIBN to the solution.[1]
-
Seal the flask and purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen. This can be achieved using a standard pump-fill technique.[1]
-
While stirring, heat the reaction mixture to 80 °C using a heating mantle or oil bath.[1]
-
Allow the reaction to proceed overnight under a nitrogen atmosphere.[1]
-
To isolate the polymer, cool the reaction mixture to room temperature. The polymer may precipitate out of solution.
-
If a precipitate forms, collect the white powder by filtration and wash it twice with 2-propanol.[1]
-
Dry the polymer under reduced pressure to obtain the final product.[1]
Characterization Techniques
NMR spectroscopy is used to confirm the structure of the polymer and to ensure the complete polymerization of the monomer.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
Sample Preparation:
-
Dissolve 5-10 mg of the dried PVMOX polymer in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
The disappearance of the vinyl proton signals from the monomer is a key indicator of successful polymerization.
FTIR spectroscopy is employed to identify the functional groups present in the polymer.
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Sample Preparation:
-
Place a small amount of the dried PVMOX powder directly onto the ATR crystal.
Data Acquisition:
-
Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Key characteristic peaks for PVMOX include the C=O stretching vibration of the oxazolidinone ring.
SEC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
Instrumentation:
-
SEC system equipped with a refractive index (RI) detector.
-
Appropriate SEC columns (e.g., polystyrene-divinylbenzene columns).
-
Mobile phase: N,N-Dimethylformamide (DMF) with an added salt like LiBr is often used for polar polymers.
Sample Preparation:
-
Prepare a dilute solution of the PVMOX polymer (e.g., 1-2 mg/mL) in the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Data Acquisition and Analysis:
-
Inject the sample into the SEC system.
-
Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)).
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI.
DSC is used to determine the glass transition temperature (Tg) of the polymer, while TGA provides information about its thermal stability and decomposition profile.
Instrumentation:
-
DSC instrument
-
TGA instrument
-
Aluminum pans for sample encapsulation
DSC Protocol (for Tg determination):
-
Accurately weigh 5-10 mg of the dried PVMOX polymer into an aluminum DSC pan and seal it.
-
Heat the sample to a temperature above its expected Tg (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample rapidly to a low temperature (e.g., -50 °C).
-
Reheat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow. The Tg is observed as a step change in the heat flow curve.
TGA Protocol (for thermal stability):
-
Accurately weigh 5-10 mg of the dried PVMOX polymer into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the weight loss of the sample as a function of temperature.
Visualizations
The following diagrams illustrate the experimental workflow for the characterization of PVMOX and the logical relationship between its synthesis and characterization.
Caption: Experimental workflow for the synthesis and characterization of PVMOX.
Caption: Logical relationship of PVMOX synthesis, characterization, and application.
References
Troubleshooting & Optimization
preventing premature gelation in VMOX polymerization
Welcome to the technical support center for VMOX (5-Methyl-3-vinyl-2-oxazolidinone) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent premature gelation during their experiments.
Troubleshooting Guide: Preventing Premature Gelation
Premature gelation, the formation of an insoluble cross-linked polymer before the desired reaction endpoint, is a common challenge in VMOX polymerization. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Question: My VMOX polymerization reaction formed a gel almost immediately after initiation. What are the likely causes and how can I prevent this?
Answer: Premature gelation in VMOX polymerization is typically caused by one or more of the following factors: high concentration of reactive species, presence of impurities, or suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
First, review your experimental setup and reagents. Ensure that the monomer has been properly purified to remove any inhibitors that could interfere with the reaction. Oxygen can also act as an inhibitor at low concentrations but can lead to uncontrolled polymerization at higher concentrations; therefore, proper degassing of the reaction mixture is crucial.
Next, evaluate your reaction parameters. High monomer or initiator concentrations can lead to an excessively high rate of polymerization and increase the likelihood of chain-branching and cross-linking reactions. Temperature also plays a critical role; higher temperatures increase the rate of polymerization and can promote side reactions that lead to gelation.[1]
Finally, consider the purity of your solvent and the potential for contaminants that could initiate unwanted side reactions. The use of a chain transfer agent (CTA) can be an effective strategy to control the molecular weight of the polymer and reduce the risk of gelation.[2]
Below is a workflow to help diagnose the potential cause of premature gelation:
Frequently Asked Questions (FAQs)
Q1: How do I properly remove the inhibitor from VMOX monomer?
A1: Commercial VMOX is typically stabilized with an inhibitor like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) to prevent spontaneous polymerization during storage. This inhibitor must be removed before use. Two common methods are:
-
Column Chromatography: Passing the monomer through a column packed with activated basic alumina is a quick and effective way to remove phenolic inhibitors.[3]
-
Washing with Base: The monomer can be dissolved in a suitable solvent and washed with an aqueous solution of sodium hydroxide (NaOH) to extract the acidic inhibitor. This is typically followed by washing with distilled water to remove residual NaOH, drying over an anhydrous salt (e.g., MgSO₄), and filtering.
Q2: What is the role of oxygen in VMOX polymerization and how can I remove it?
A2: Oxygen can have a complex role in free-radical polymerization. At low concentrations, it acts as an inhibitor by scavenging radicals to form less reactive peroxy radicals, leading to an induction period where no polymerization occurs.[4][5][6][7] However, these peroxy species can decompose at higher temperatures and initiate polymerization in an uncontrolled manner, potentially leading to gelation. Therefore, it is crucial to remove dissolved oxygen from the reaction mixture. Common degassing methods include:
-
Sparging with an Inert Gas: Bubbling an inert gas like nitrogen or argon through the reaction mixture for 20-30 minutes can displace dissolved oxygen.
-
Freeze-Pump-Thaw Cycles: For more rigorous oxygen removal, performing at least three freeze-pump-thaw cycles is recommended. The reaction mixture is frozen in liquid nitrogen, a vacuum is applied to remove gases, and then it is thawed. This cycle is repeated to ensure thorough degassing.
Q3: How does initiator concentration affect premature gelation?
A3: The initiator concentration directly influences the number of growing polymer chains. A higher initiator concentration leads to a faster polymerization rate and the generation of more polymer chains.[8] This can increase the probability of chain-chain coupling and branching, which are precursors to cross-linking and gelation. It is essential to use the minimum amount of initiator necessary to achieve a reasonable reaction rate.
Q4: Can the choice of solvent influence premature gelation?
A4: Yes, the solvent can affect polymerization kinetics and polymer solubility. A "good" solvent will solvate the growing polymer chains, keeping them in a more extended conformation and reducing the likelihood of intermolecular reactions that can lead to cross-linking.[9][10] A "poor" solvent will cause the polymer chains to collapse, increasing the local concentration of polymer segments and promoting intermolecular interactions and potential gelation. The choice of solvent can also influence the rate of initiation and propagation.
Q5: What is a chain transfer agent (CTA) and how can it prevent gelation?
A5: A chain transfer agent is a molecule that can react with a growing polymer radical, terminating that chain and initiating a new one.[1][2] This process helps to control and reduce the average molecular weight of the polymer.[1][2] By keeping the polymer chains shorter, the likelihood of forming a cross-linked network is significantly reduced, thus preventing premature gelation.[2] Common CTAs include thiols, such as dodecanethiol.
Quantitative Data Summary
The following tables provide general guidelines for reaction parameters to minimize the risk of premature gelation in VMOX polymerization, based on principles of vinyl polymerization. Optimal conditions should be determined empirically for each specific system.
Table 1: Effect of Initiator Concentration on Gelation Risk
| Initiator Concentration (mol% relative to monomer) | Gelation Risk | Rationale |
| < 0.1 | Low | Fewer growing chains, lower probability of termination by combination. |
| 0.1 - 1.0 | Moderate | Standard range, risk increases with concentration.[8] |
| > 1.0 | High | High radical flux, rapid polymerization, increased branching.[11] |
Table 2: Effect of Monomer Concentration on Gelation Risk
| Monomer Concentration (M) | Gelation Risk | Rationale |
| < 2 | Low | Dilute conditions reduce the probability of intermolecular reactions. |
| 2 - 5 | Moderate | Increased concentration leads to a higher polymerization rate. |
| > 5 | High | High viscosity and concentration promote chain entanglement and cross-linking. |
Table 3: Effect of Temperature on Gelation Risk
| Temperature (°C) | Gelation Risk | Rationale |
| 40 - 60 | Low | Slower rate of polymerization and initiation. |
| 60 - 80 | Moderate | Common range for AIBN-initiated polymerization.[12] |
| > 80 | High | Very rapid polymerization, potential for thermal self-initiation and side reactions.[1] |
Experimental Protocols
Protocol 1: Standard VMOX Polymerization
This protocol provides a general procedure for the free-radical polymerization of VMOX with a reduced risk of premature gelation.
Materials:
-
5-Methyl-3-vinyl-2-oxazolidinone (VMOX), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Anhydrous solvent (e.g., 2-propanol, Toluene, or Dioxane)
-
Chain transfer agent (CTA), e.g., 3-mercaptopropionic acid (optional)
-
Schlenk flask and Schlenk line
-
Nitrogen or Argon gas
Procedure:
-
Monomer Purification: Purify VMOX by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add VMOX (e.g., 5.0 g) and the desired amount of anhydrous solvent (e.g., 10 g of 2-propanol).
-
(Optional) Addition of CTA: If a chain transfer agent is used, add it to the reaction mixture at this stage.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Under a positive pressure of inert gas, add the AIBN initiator (e.g., 1.0 wt% relative to the monomer).
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir the reaction mixture.
-
Monitoring and Termination: Monitor the reaction by observing the increase in viscosity. The reaction can be terminated by cooling to room temperature and exposing the mixture to air.
-
Isolation: The polymer can be isolated by precipitation in a non-solvent (e.g., diethyl ether or hexane), followed by filtration and drying under vacuum.
References
- 1. Chain transfer - Wikipedia [en.wikipedia.org]
- 2. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. fluenceanalytics.com [fluenceanalytics.com]
- 6. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Methyl-3-vinyl-2-oxazolidinone by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-methyl-3-vinyl-2-oxazolidinone via distillation.
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of 5-methyl-3-vinyl-2-oxazolidinone.
| Problem | Potential Cause | Recommended Solution |
| No Product Distilling Over | - Vacuum is not low enough: The boiling point of the compound is pressure-dependent. Insufficient vacuum will require a higher temperature, which may not be reached or could lead to decomposition.- System leak: A leak in the distillation apparatus will prevent achieving the necessary low pressure.- Thermometer placement is incorrect: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor entering the condenser. | - Verify and improve vacuum: Ensure the vacuum pump is functioning correctly and can achieve the required pressure (e.g., 1.3 Torr).[1][2][3]- Check for leaks: Inspect all joints and connections for leaks. Use vacuum grease where appropriate.- Adjust thermometer: Position the top of the thermometer bulb just below the side arm leading to the condenser. |
| Product is Decomposing (Turning Dark) | - Temperature is too high: Exceeding the thermal stability limit of the compound can lead to decomposition. N-vinyl-2-oxazolidinones can be susceptible to decomposition at high temperatures.[4]- Presence of acidic or basic impurities: These can catalyze decomposition at elevated temperatures.[4] | - Reduce pot temperature: Lower the heating mantle temperature. If necessary, improve the vacuum to allow distillation at a lower temperature.- Neutralize the crude product: Wash the crude product with a mild bicarbonate solution and dry it thoroughly before distillation. A pH between 6 and 7 is preferred for the stability of related compounds.[4] |
| Bumping or Uncontrolled Boiling | - Lack of boiling chips or inadequate stirring: Smooth boiling is essential for a clean separation.- Heating too rapidly: Applying heat too quickly can cause sudden, violent boiling. | - Add boiling chips or a magnetic stir bar: This will promote smooth boiling.- Gradual heating: Increase the temperature of the heating mantle slowly and evenly. |
| Low Yield of Purified Product | - Incomplete distillation: The distillation may have been stopped prematurely.- Product loss in the apparatus: Significant amounts of product can adhere to the surfaces of the distillation flask, condenser, and receiving flask.- Decomposition: As mentioned above, high temperatures can lead to product loss. | - Ensure complete distillation: Continue collecting the fraction until the temperature at the distillation head drops, indicating that the desired compound is no longer distilling.- Rinse apparatus: After the distillation is complete and the apparatus has cooled, rinse the components with a suitable solvent to recover any adhered product.- Optimize distillation conditions: Use the lowest possible temperature by maintaining a good vacuum to minimize decomposition. |
| Product Purity is Low (Contaminated with Solvents or Byproducts) | - Inefficient fractional distillation column: For separating compounds with close boiling points, a simple distillation setup may be insufficient.- Initial and final fractions not properly separated: The first and last fractions collected are often enriched in lower and higher boiling point impurities, respectively.- Co-distillation with impurities: Some impurities may have boiling points close to the product under the distillation conditions. | - Use a fractionating column: For higher purity, use a Vigreux or packed column to improve separation efficiency.- Separate fractions: Collect a forerun (initial fraction) and discard it. Collect the main fraction at the expected boiling point and temperature range. Collect and analyze a tail fraction separately.- Pre-purification: Consider a preliminary purification step, such as a column chromatography or a wash, to remove impurities with similar boiling points before distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended boiling point and pressure for the distillation of 5-methyl-3-vinyl-2-oxazolidinone?
A1: The boiling point of 5-methyl-3-vinyl-2-oxazolidinone is reported to be in the range of 78-81°C at a pressure of 1.3 Torr.[1][2][3] It is crucial to maintain a stable vacuum within this range for a successful distillation.
Q2: My compound is turning yellow/brown during distillation. What should I do?
A2: Discoloration often indicates thermal decomposition. Immediately reduce the heating mantle temperature. Ensure your vacuum is stable and sufficiently low to allow distillation at a lower temperature. The presence of acidic or basic impurities can also catalyze decomposition; consider a pre-distillation wash with a dilute sodium bicarbonate solution, followed by drying.[4]
Q3: How can I avoid bumping and ensure smooth boiling?
A3: To prevent bumping, always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Apply heat gradually and ensure even heating of the flask.
Q4: What are potential impurities I might encounter?
A4: Impurities can include residual solvents from the synthesis (e.g., 2-propanol), unreacted starting materials, or byproducts from the synthetic route.[5] For instance, if prepared via pyrolysis of N-(1-hydroxyethyl)-5-methyl-2-oxazolidinone, unreacted starting material or byproducts from side reactions could be present.[6]
Q5: Is it necessary to use a fractional distillation column?
A5: For general purification to remove non-volatile impurities, a simple distillation is often sufficient. However, if you need to separate the product from impurities with close boiling points, a fractional distillation column (e.g., Vigreux) is recommended to achieve higher purity.
Q6: What safety precautions should I take?
A6: Always perform distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7] Be aware of the potential for thermal decomposition, which can lead to pressure buildup. Ensure the distillation apparatus is assembled correctly and securely clamped.
Experimental Protocol: Vacuum Distillation of 5-Methyl-3-vinyl-2-oxazolidinone
This protocol outlines a standard procedure for the purification of 5-methyl-3-vinyl-2-oxazolidinone by vacuum distillation.
Materials and Equipment:
-
Crude 5-methyl-3-vinyl-2-oxazolidinone
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flask(s)
-
Thermometer and adapter
-
Heating mantle
-
Magnetic stirrer and stir bar (or boiling chips)
-
Vacuum pump
-
Cold trap (recommended)
-
Manometer (to monitor pressure)
-
Vacuum grease
-
Clamps and stand
Procedure:
-
Preparation of Crude Material:
-
Ensure the crude 5-methyl-3-vinyl-2-oxazolidinone is dry. If necessary, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate) and filter.
-
If acidic or basic impurities are suspected, consider a pre-distillation wash.
-
-
Apparatus Assembly:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are clean and lightly greased with vacuum grease to ensure a good seal.
-
Place a magnetic stir bar or boiling chips in the distillation flask.
-
Add the crude 5-methyl-3-vinyl-2-oxazolidinone to the distillation flask, filling it to no more than two-thirds of its volume.
-
Position the thermometer correctly in the distillation head. The top of the bulb should be level with the bottom of the side-arm leading to the condenser.
-
Securely clamp the apparatus.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin stirring the contents of the distillation flask.
-
Slowly and carefully apply the vacuum. A cold trap between the apparatus and the pump is highly recommended to protect the pump.
-
Once a stable vacuum of approximately 1.3 Torr is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Increase the temperature gradually.
-
-
Fraction Collection:
-
Observe the temperature on the thermometer. You may observe an initial fraction distilling at a lower temperature, which should be collected in a separate receiving flask and discarded (forerun).
-
When the temperature stabilizes in the range of 78-81°C, change to a clean receiving flask to collect the main product fraction.
-
Continue collecting the fraction as long as the temperature remains stable in the desired range.
-
If the temperature drops, it indicates that the product has finished distilling. Stop the distillation at this point.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool.
-
Slowly and carefully release the vacuum. Never introduce air into a hot system.
-
Once the apparatus has cooled to room temperature, turn off the cooling water and disassemble the apparatus.
-
Weigh the collected pure fraction and calculate the yield.
-
Data Summary
| Parameter | Value | Reference |
| Boiling Point | 78-81 °C | [1][2][3] |
| Pressure | 1.3 Torr | [1][2][3] |
| Molecular Weight | 127.14 g/mol | [1][2] |
| Density | ~1.085 g/cm³ | [2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
Visualizations
Caption: Troubleshooting workflow for the distillation of 5-methyl-3-vinyl-2-oxazolidinone.
Caption: Experimental workflow for the vacuum distillation of 5-methyl-3-vinyl-2-oxazolidinone.
References
- 1. holdenmaterial.com [holdenmaterial.com]
- 2. 2-Oxazolidinone, 5-methyl-3-vinyl-|lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. US4831153A - Preparation of N-vinyl-2-oxazolidinone - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. exsyncorp.com [exsyncorp.com]
- 7. 5-Methyl-3-vinyl-2-oxazolidinone, CasNo.3395-98-0 Hebei Nengqian Chemical Import and Export Co., LTD China (Mainland) [nengxian.lookchem.com]
Technical Support Center: Synthesis of 5-Methyl-3-vinyl-2-oxazolidinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-3-vinyl-2-oxazolidinone (VMOX).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 5-methyl-3-vinyl-2-oxazolidinone, categorized by the synthetic method.
Method 1: Pyrolysis of N-(1-alkoxyethyl)-5-methyl-2-oxazolidinone
This method involves the thermal elimination of an alcohol from an N-(1-alkoxyethyl) precursor.
Issue 1: Low Yield of 5-Methyl-3-vinyl-2-oxazolidinone
| Potential Cause | Suggested Solution | Relevant Data/Observations |
| Incomplete Pyrolysis | Increase the pyrolysis temperature within the recommended range (200-500°C).[1] Ensure even heating of the reaction vessel or packed tube reactor. | The residue after distillation may contain a large amount of the unconsumed starting material.[1] |
| Decomposition of Product | Avoid excessively high temperatures. Ensure the pyrolysis is conducted under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidation.[1] | The collected product may be dark yellow or brown, indicating decomposition. |
| Aldehyde Elimination | This is more likely with N-(1-hydroxyalkyl) precursors. Using an N-(1-alkoxyalkyl) precursor is preferred to minimize this side reaction.[1] | Significant amounts of 5-methyl-2-oxazolidinone are recovered after the reaction. |
Issue 2: Formation of N,N'-ethylidene-bis(5-methyl-2-oxazolidinone) Byproduct
| Potential Cause | Suggested Solution | Relevant Data/Observations |
| Acidic Conditions | Maintain a pH between 6 and 7 for the pyrolysis of N-(1-hydroxyalkyl) precursors.[1] For N-(1-alkoxyalkyl) precursors, a pH between 2 and 7 is acceptable, but neutral conditions are generally safer.[1] | The formation of this byproduct is significant at a pH below 6.[1] |
| Presence of Aldehyde | Ensure complete conversion of the 2-oxazolidinone during the formation of the N-(1-alkoxyethyl) precursor to minimize residual aldehyde. | The byproduct can be identified by its higher molecular weight and different chromatographic behavior compared to the desired product. |
Method 2: Ruthenium-Catalyzed Vinylation of 5-Methyl-2-oxazolidinone with Acetylene
This method involves the direct vinylation of the oxazolidinone nitrogen using acetylene gas in the presence of a ruthenium catalyst.[2]
Issue 1: Low or No Conversion
| Potential Cause | Suggested Solution | Relevant Data/Observations |
| Catalyst Inactivity | Use a high-quality ruthenium catalyst and ensure it is handled under inert conditions if it is air-sensitive. | The reaction mixture shows only the starting material after the expected reaction time. |
| Insufficient Acetylene Pressure | While the reaction can be performed at low acetylene pressure, ensure a consistent and sufficient supply of acetylene to the reaction mixture.[2] | The reaction may start but then stall. |
| Solvent Effects | The choice of solvent can be critical. Ensure the solvent is dry and appropriate for the specific ruthenium catalyst being used. | The catalyst may not fully dissolve or may appear to decompose in the chosen solvent. |
Issue 2: Formation of Unidentified Byproducts
| Potential Cause | Suggested Solution | Relevant Data/Observations |
| Side Reactions of Acetylene | Optimize the reaction temperature and pressure to minimize oligomerization or other side reactions of acetylene. | The crude product shows multiple spots on TLC or peaks in GC-MS that are not attributable to the starting material or product. |
| Ligand Decomposition | If using a ruthenium complex with phosphine ligands, ensure the reaction temperature is not excessively high to prevent ligand degradation. | The reaction mixture may change color in an unexpected way. |
Method 3: Palladium-Catalyzed N-Vinylation
This approach offers a milder alternative to pyrolysis and high-pressure acetylene reactions.
Issue 1: Inefficient Vinylation
| Potential Cause | Suggested Solution | Relevant Data/Observations |
| Incorrect Ligand Choice | The choice of ligand is crucial in palladium-catalyzed reactions. Screen different phosphine or other suitable ligands to find the optimal one for this specific transformation. | Low yield and recovery of starting material. |
| Base Incompatibility | The base used can significantly impact the reaction. Experiment with different inorganic or organic bases. | The reaction may not proceed at all, or may result in the decomposition of the starting material. |
| Poor Quality Vinylating Agent | Use a high-purity vinylating agent (e.g., vinyl bromide, potassium vinyltrifluoroborate). | Inconsistent results between batches. |
Issue 2: Homocoupling of the Vinylating Agent
| Potential Cause | Suggested Solution | Relevant Data/Observations |
| Suboptimal Reaction Conditions | Adjust the reaction temperature and catalyst loading to favor the cross-coupling reaction over homocoupling. | Detection of butadiene or other C-C coupled vinyl compounds in the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the pyrolysis-based synthesis of 5-methyl-3-vinyl-2-oxazolidinone?
A1: The most frequently encountered byproduct is N,N'-ethylidene-bis(5-methyl-2-oxazolidinone).[1] Its formation is favored under acidic conditions, particularly when using an N-(1-hydroxyethyl) precursor.[1]
Q2: How can I purify the final 5-methyl-3-vinyl-2-oxazolidinone product?
A2: The most common method for purification is distillation, especially after pyrolysis.[1] For laboratory-scale synthesis requiring high purity, column chromatography can be employed.
Q3: My pyrolysis reaction is giving a low yield and a lot of tar-like residue. What could be the cause?
A3: This is likely due to decomposition at excessively high temperatures. It is recommended to perform the pyrolysis in a hot tube reactor packed with inert material to ensure efficient and uniform heat transfer and to minimize the residence time of the product at high temperatures.[1] Operating under reduced pressure also helps to quickly remove the product from the hot zone.
Q4: Are there greener alternatives for the synthesis of the oxazolidinone ring itself?
A4: Yes, research is ongoing into more environmentally friendly methods. One approach involves the use of CeO₂ nanoparticles as a catalyst for the reaction of 2-aminoethanol and urea under solvent-free conditions. While not specific to the 5-methyl variant, it highlights a potential green route.
Q5: Can I use vinyl acetate for the N-vinylation of 5-methyl-2-oxazolidinone?
A5: Direct vinylation with vinyl acetate can be challenging and may lead to the formation of N,N'-ethylidene-bis(5-methyl-2-oxazolidinone).[3]
Experimental Protocols
Key Experiment: Pyrolysis of 3-(1-ethoxyethyl)-5-methyl-2-oxazolidinone
This protocol is adapted from a patented procedure for a similar compound and serves as a general guideline.[1]
1. Preparation of 3-(1-ethoxyethyl)-5-methyl-2-oxazolidinone:
-
In a three-necked flask equipped with a mechanical stirrer and reflux condenser, acidify ethanol to a pH of 0.5-1.5 with methanolic HCl.
-
Cool the alcohol and add acetaldehyde while maintaining the temperature below 40°C.
-
Stir the solution at room temperature for 2 hours.
-
Add 5-methyl-2-oxazolidinone dropwise (mole ratio of acetaldehyde to oxazolidinone is approximately 3:1).
-
Stir the mixture for 24 hours at 45°C.
-
Neutralize the mixture to a pH of 6.5-8 with a solution of sodium methoxide.
-
Remove unconsumed hemiacetal and alcohol under vacuum to obtain the liquid 3-(1-ethoxyethyl)-5-methyl-2-oxazolidinone.
2. Pyrolysis:
-
Preheat a hot tube reactor packed with steel helices to 260°C.
-
Pass the 3-(1-ethoxyethyl)-5-methyl-2-oxazolidinone through the hot tube under a pressure of 100-200 mm Hg and a constant flow of nitrogen.
-
The product is collected in a receiver cooled with dry ice.
-
Multiple passes through the hot tube may be necessary to increase conversion.
3. Purification:
-
The collected yellow liquid is fractionally distilled to yield N-vinyl-5-methyl-2-oxazolidinone. An 82% yield has been reported for this method.[1]
Visualizations
Caption: Synthesis pathway of VMOX via pyrolysis and a major side reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Lewis Acid Catalysis in Reactions with 5-Methyl-3-vinyl-2-oxazolidinone (VMOX)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lewis acid catalysis in reactions involving 5-Methyl-3-vinyl-2-oxazolidinone (VMOX). VMOX is a versatile monomer used as a reactive diluent in UV curing products and for synthesizing specialized polymers.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is VMOX and what are its primary applications?
A1: VMOX, or 5-Methyl-3-vinyl-2-oxazolidinone, is a reactive heterocyclic monomer.[3] Its structure, featuring a polymerizable vinyl group and a cyclic carbamate, makes it a valuable intermediate in the synthesis of functional polymers.[3] These polymers are noted for enhanced adhesion, biocompatibility, and chemical resistance.[3] Key applications include its use as a reactive diluent in UV-curable inks and coatings, in the development of biomedical materials, specialty adhesives, and as a component in the synthesis of kinetic hydrate inhibitor (KHI) polymers for the oil and gas industry.[2][3]
Q2: Why use a Lewis acid catalyst with VMOX?
A2: Lewis acid catalysts can be employed to enhance the reactivity of VMOX in polymerization and other addition reactions. The VMOX molecule has Lewis basic sites, primarily the carbonyl oxygen of the oxazolidinone ring. A Lewis acid can coordinate to this oxygen, withdrawing electron density from the vinyl group. This activation makes the vinyl group more susceptible to nucleophilic attack, potentially leading to faster reaction rates, lower reaction temperatures, and improved control over polymer properties.
Q3: Which Lewis acids are suitable for reactions with VMOX?
A3: A range of Lewis acids can be considered, with the choice depending on the desired reactivity and reaction conditions. Common Lewis acids in organic synthesis include those based on aluminum (e.g., AlCl₃), boron (e.g., BF₃·OEt₂), tin (e.g., SnCl₄), and titanium (e.g., TiCl₄).[4] For reactions requiring milder conditions or greater functional group tolerance, metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) are excellent candidates. The selection will also be influenced by the solvent system and the presence of other functional groups in the reaction mixture.
Q4: How does the Lewis acidity of a catalyst impact the reaction?
A4: The strength of the Lewis acid can significantly influence reaction outcomes. Stronger Lewis acids will activate the VMOX monomer more effectively, leading to faster reaction rates. However, they can also promote undesired side reactions or lead to uncontrolled polymerization. The Lewis acidity of metal oxides, for instance, has been shown to correlate with catalytic activity and product selectivity in various reactions.[5][6] It is crucial to screen a range of Lewis acids to find the optimal balance between reactivity and selectivity for a specific application.
Q5: What are the potential safety considerations when working with Lewis acids and VMOX?
A5: Many Lewis acids are moisture-sensitive and can react exothermically with water. Therefore, all reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. VMOX itself is a reactive monomer and should be handled in a well-ventilated area.[7] Consult the Safety Data Sheets (SDS) for all reagents before beginning any experiment.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | 1. Ensure the Lewis acid is fresh and has been stored under anhydrous conditions. 2. Verify the purity of the Lewis acid. 3. Consider using a more potent Lewis acid. |
| Presence of Inhibitors | 1. Purify the VMOX monomer to remove any polymerization inhibitors. 2. Use anhydrous and deoxygenated solvents. 3. Ensure all glassware is thoroughly dried. |
| Insufficient Reaction Temperature | 1. Gradually increase the reaction temperature in increments of 5-10°C. 2. Monitor the reaction progress at each temperature increment using an appropriate analytical technique (e.g., NMR, GC). |
| Inadequate Catalyst Loading | 1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 2. Be aware that higher catalyst loadings can sometimes lead to side reactions. |
Issue 2: Uncontrolled Polymerization or Side Reactions
| Potential Cause | Troubleshooting Step |
| Lewis Acid is Too Reactive | 1. Switch to a milder Lewis acid (e.g., replace AlCl₃ with ZnCl₂ or a lanthanide triflate). 2. Consider using a Lewis acid with bulkier ligands to moderate its reactivity. |
| High Reaction Temperature | 1. Lower the reaction temperature. Running the reaction at 0°C or even sub-zero temperatures can often improve control. 2. Use a cryostat for precise temperature control. |
| High Concentration of Reactants | 1. Reduce the concentration of the VMOX monomer. 2. Employ a slow-addition technique for one of the reactants to maintain a low instantaneous concentration. |
| Solvent Effects | 1. Choose a less polar or non-coordinating solvent to temper the reactivity of the Lewis acid. 2. Ensure the solvent is not participating in any side reactions. |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Polymerization of VMOX
This protocol provides a general framework. The specific Lewis acid, solvent, temperature, and reaction time should be optimized for each specific application.
Materials:
-
5-Methyl-3-vinyl-2-oxazolidinone (VMOX), purified
-
Anhydrous Lewis acid (e.g., Yb(OTf)₃)
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask and other appropriate oven-dried glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under a stream of inert gas.
-
Reaction Setup: Assemble the Schlenk flask with a magnetic stir bar and maintain a positive pressure of inert gas.
-
Reagent Preparation: In the Schlenk flask, dissolve the VMOX monomer in the anhydrous solvent to the desired concentration (e.g., 0.5 M).
-
Catalyst Addition: Weigh the Lewis acid in a glovebox or under a blanket of inert gas and add it to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0°C). Monitor the progress of the reaction by periodically taking aliquots (under inert atmosphere) and analyzing them by a suitable method (e.g., ¹H NMR to observe the disappearance of vinyl protons, or Gel Permeation Chromatography (GPC) to monitor polymer formation).
-
Quenching: Once the reaction has reached the desired conversion, quench the reaction by adding a suitable reagent (e.g., a small amount of water, triethylamine, or a short column of basic alumina) to deactivate the Lewis acid.
-
Work-up and Purification: Filter the reaction mixture to remove the deactivated catalyst. Concentrate the filtrate under reduced pressure. The resulting polymer can be purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane).
-
Characterization: Dry the purified polymer under vacuum and characterize it using appropriate techniques (e.g., GPC for molecular weight and polydispersity, NMR for structure, and DSC for thermal properties).
Quantitative Data Summary
The following tables present hypothetical data to illustrate the effect of various parameters on the Lewis acid-catalyzed polymerization of VMOX. These should be used as a guide for reaction optimization.
Table 1: Effect of Lewis Acid on VMOX Polymerization
| Entry | Lewis Acid (5 mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | Sc(OTf)₃ | 25 | 6 | 95 | 8,500 | 1.3 |
| 2 | Yb(OTf)₃ | 25 | 8 | 92 | 8,200 | 1.4 |
| 3 | TiCl₄ | 0 | 2 | >99 | 12,000 | 1.8 |
| 4 | BF₃·OEt₂ | 0 | 4 | 98 | 10,500 | 1.6 |
| 5 | ZnCl₂ | 50 | 24 | 65 | 4,000 | 1.5 |
Table 2: Effect of Catalyst Loading on VMOX Polymerization with Sc(OTf)₃
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 1 | 25 | 18 | 85 | 9,200 | 1.2 |
| 2 | 2.5 | 25 | 10 | 90 | 8,900 | 1.3 |
| 3 | 5 | 25 | 6 | 95 | 8,500 | 1.3 |
| 4 | 10 | 25 | 3 | >99 | 7,800 | 1.5 |
Visualizations
Caption: Proposed mechanism for Lewis acid activation of VMOX.
Caption: General experimental workflow for Lewis acid-catalyzed reactions.
References
Technical Support Center: Diastereoselective Aldol Reactions with 5-Methyl-3-Vinyl-2-Oxazolidinone
This technical support guide is designed for researchers, scientists, and drug development professionals investigating diastereoselective aldol reactions. Below you will find frequently asked questions (FAQs) and troubleshooting advice specifically tailored to the use of 5-methyl-3-vinyl-2-oxazolidinone as a chiral auxiliary.
Important Advisory on the Use of N-Vinyl-2-Oxazolidinones in Aldol Reactions
It is important to note that while N-acyl-2-oxazolidinones are widely used and well-documented as chiral auxiliaries in Evans-type aldol reactions, the direct use of N-vinyl-2-oxazolidinones for this purpose is not a standard or commonly reported procedure. The vinyl group is not typically functionalized to form an enolate for aldol additions. N-vinyl-2-oxazolidinones are more commonly employed as dienophiles in cycloaddition reactions, such as the Diels-Alder reaction.
The following guidance is based on the established principles of the Evans aldol reaction and is provided as a reference for researchers exploring this novel application. The troubleshooting and protocols are extrapolated from reactions involving N-acyl analogs and should be adapted with careful consideration of the unique electronic and steric properties of the N-vinyl substituent.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome of an aldol reaction using a chiral oxazolidinone auxiliary?
A1: In a typical Evans aldol reaction, the use of a chiral oxazolidinone auxiliary is designed to induce the formation of a specific diastereomer. The reaction generally proceeds through a Z-enolate, which then reacts with an aldehyde via a chair-like transition state to predominantly yield the syn-aldol product.[1][2] The specific stereochemistry of the product is dictated by the stereocenter on the oxazolidinone ring.
Q2: How does the Lewis acid influence the diastereoselectivity of the reaction?
A2: The choice of Lewis acid is critical for achieving high diastereoselectivity. Boron triflates, such as dibutylboron triflate (Bu₂BOTf), are commonly used to promote the formation of a Z-enolate, which is key to obtaining the syn-aldol product.[1] The Lewis acid coordinates to the carbonyl oxygens, creating a rigid six-membered ring transition state that enhances facial selectivity.[2][3] Different Lewis acids can lead to different levels of stereocontrol and, in some cases, can even favor the formation of the anti-aldol product.
Q3: Can the vinyl group of 5-methyl-3-vinyl-2-oxazolidinone be directly deprotonated to form an enolate?
A3: Direct deprotonation of a vinyl group to form a vinylic anion for an aldol reaction is challenging and not a standard method. The acidity of vinylic protons is significantly lower than that of α-protons to a carbonyl group. Attempting to use a strong base to deprotonate the vinyl group may lead to side reactions or decomposition. The guidance provided here assumes a hypothetical scenario where an enolate equivalent could be generated from the vinyl moiety or, more plausibly, that the user is considering a different reaction pathway.
Q4: What are the common methods for removing the chiral auxiliary after the aldol reaction?
A4: After the desired aldol adduct is obtained, the chiral auxiliary can be cleaved to yield the chiral β-hydroxy acid, alcohol, or other derivatives. Common methods for cleavage include hydrolysis with aqueous sodium hydroxide, reductive cleavage with lithium borohydride to give the corresponding alcohol, or reaction with other nucleophiles to generate esters or amides.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | 1. Incomplete formation of the desired Z-enolate.2. Inappropriate Lewis acid or base.3. Reaction temperature is too high.4. Presence of impurities (e.g., water). | 1. Ensure the use of a suitable boron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., triethylamine or diisopropylethylamine).2. Screen different Lewis acids and bases to optimize enolate formation.3. Maintain a low reaction temperature (typically -78 °C to 0 °C) during enolate formation and aldehyde addition.[1]4. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Yield of Aldol Product | 1. Incomplete deprotonation or enolate formation.2. Aldehyde is sterically hindered or unreactive.3. Retro-aldol reaction during workup.4. Decomposition of starting material or product. | 1. Use a sufficiently strong base and allow adequate time for enolate formation.2. Consider using a more reactive aldehyde or a stronger Lewis acid to activate the aldehyde.3. Quench the reaction at low temperature and use a buffered workup to avoid harsh pH conditions that can promote retro-aldol reaction.[1]4. Ensure all reagents are pure and the reaction is performed under optimal conditions. |
| Formation of Side Products | 1. Self-condensation of the aldehyde.2. Epimerization of the product.3. Reaction with the vinyl group (if it is not the intended nucleophile). | 1. Add the aldehyde slowly to the pre-formed enolate at low temperature.2. Avoid prolonged reaction times and harsh workup conditions.3. If the vinyl group is not the intended nucleophile, consider using a protecting group strategy. |
| Difficulty in Removing the Chiral Auxiliary | 1. Incomplete cleavage reaction.2. Decomposition of the desired product during cleavage. | 1. Screen different cleavage conditions (e.g., different nucleophiles, temperatures, and reaction times).2. Use milder cleavage methods if the product is sensitive to the reaction conditions. |
Quantitative Data Summary
The following table summarizes the effect of different Lewis acids on the diastereoselectivity of a representative Evans aldol reaction. Note that this data is for a standard N-acyl oxazolidinone and is provided for illustrative purposes.
| Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| Bu₂BOTf | CH₂Cl₂ | -78 to 0 | >99:1 |
| Sn(OTf)₂ | CH₂Cl₂ | -78 | 95:5 |
| TiCl₄ | CH₂Cl₂ | -78 | 10:90 |
| MgBr₂ | Et₂O | -78 | 85:15 |
This data is representative and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Boron-Mediated Aldol Reaction
This protocol is adapted from a standard Evans aldol reaction and should be considered a starting point for optimization.
-
Preparation of the N-Acyl Oxazolidinone (Hypothetical for the vinyl analog): In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the 5-methyl-3-vinyl-2-oxazolidinone in anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C.
-
Enolate Formation: Add dibutylboron triflate (Bu₂BOTf, 1.1 equivalents) dropwise to the solution. Then, add triethylamine (TEA, 1.2 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldol Addition: Add the aldehyde (1.0 equivalent) dropwise to the reaction mixture at -78 °C. Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and then a solution of 30% hydrogen peroxide in methanol at a rate to maintain the temperature below 10°C.[1] Stir for 1 hour.
-
Isolation: Remove the volatile solvents under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cleavage of the Chiral Auxiliary (Example for Hydrolytic Cleavage)
-
Hydrolysis: Dissolve the purified aldol adduct in a mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C.
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 1 M) and stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Extraction: Acidify the reaction mixture to pH ~2 with dilute HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the β-hydroxy acid.
Visualizations
Caption: Experimental workflow for a boron-mediated aldol reaction.
Caption: Key factors influencing diastereoselectivity in aldol reactions.
References
stability of 2-Oxazolidinone, 5-methyl-3-vinyl- under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Oxazolidinone, 5-methyl-3-vinyl- under acidic and basic conditions. The information is based on established chemical principles and data from related compounds, as direct stability studies on this specific molecule are limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for 2-Oxazolidinone, 5-methyl-3-vinyl- under acidic conditions?
A1: Under acidic conditions, the primary site of degradation is expected to be the N-vinyl group. Acid-catalyzed hydrolysis of N-vinyl amides typically leads to the formation of acetaldehyde and the corresponding amide.[1][2][3] In this case, the predicted degradation products are 5-methyl-2-oxazolidinone and acetaldehyde. A patent for the synthesis of N-vinyl-2-oxazolidinones notes that acidic conditions can lead to the decomposition of the N-vinyl derivative back to the parent oxazolidinone.[4]
Q2: What is the expected stability of 2-Oxazolidinone, 5-methyl-3-vinyl- under basic conditions?
A2: Under basic conditions, two main degradation pathways are possible. The first is the hydrolysis of the cyclic carbamate (the oxazolidinone ring), which generally requires strong basic conditions to proceed.[5] This would lead to the opening of the ring to form an amino alcohol derivative. The second possibility is the hydrolysis of the N-vinyl group, although this is generally more susceptible to acidic conditions. The specific conditions (e.g., concentration of base, temperature, solvent) will determine the predominant degradation route.
Q3: Are there any general handling and storage recommendations to ensure the stability of 2-Oxazolidinone, 5-methyl-3-vinyl-?
A3: To minimize degradation, it is recommended to store 2-Oxazolidinone, 5-methyl-3-vinyl- in a cool, dry place, protected from light and moisture. Avoid contact with strong acids and bases. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential oxidation or moisture-induced hydrolysis. For N-vinyl-2-pyrrolidone, a structurally related compound, it is recommended to add a small amount of a weak base (e.g., 0.1% sodium hydroxide or ammonia) to inhibit hydrolysis and polymerization during storage.[6]
Q4: My experiment requires a low pH. What precautions should I take when using 2-Oxazolidinone, 5-methyl-3-vinyl-?
A4: If acidic conditions are unavoidable, it is crucial to conduct preliminary stability tests to determine the compound's half-life at the desired pH and temperature. Consider using the lowest possible temperature for your experiment to slow down the rate of hydrolysis. It is also advisable to prepare fresh solutions and use them promptly. Monitoring the reaction mixture by techniques like HPLC or NMR can help track the compound's integrity and the formation of degradation products.
Q5: I am observing unexpected byproducts in my reaction under basic conditions. Could they be from the degradation of 2-Oxazolidinone, 5-methyl-3-vinyl-?
A5: Yes, it is possible. Depending on the strength of the base and the reaction temperature, you may be observing products resulting from the hydrolysis of the oxazolidinone ring. This would result in a ring-opened product, which may have different solubility and chromatographic properties. We recommend characterizing the byproducts using analytical techniques such as LC-MS or NMR to confirm their structure and determine the degradation pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of starting material in acidic media | Acid-catalyzed hydrolysis of the N-vinyl group. | Perform a time-course analysis at the experimental pH to quantify the degradation rate. If possible, reduce the reaction temperature or time. Consider using a buffered system to maintain a less acidic pH if the reaction chemistry allows. |
| Formation of a new, more polar peak in HPLC under acidic conditions | Formation of 5-methyl-2-oxazolidinone due to hydrolysis. | Co-inject a standard of 5-methyl-2-oxazolidinone to confirm the identity of the new peak. Use this information to quantify the extent of degradation. |
| Reaction mixture turns yellow/brown under strong basic conditions | Potential decomposition of the molecule, possibly through ring-opening and subsequent reactions. | Reduce the concentration of the base or switch to a milder base. Lowering the reaction temperature can also mitigate decomposition. Run control experiments with the compound and base alone to isolate the degradation process. |
| Inconsistent reaction yields | The stability of 2-Oxazolidinone, 5-methyl-3-vinyl- may be compromised by trace amounts of acid or base in your reagents or on your glassware. | Ensure all reagents are of high purity and glassware is properly cleaned and dried. Consider using freshly distilled solvents. |
| Polymerization of the material | The vinyl group is susceptible to polymerization, which can be initiated by heat, light, or impurities. | Store the compound with an appropriate inhibitor if not already present. Avoid prolonged exposure to high temperatures and light. |
Proposed Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of 2-Oxazolidinone, 5-methyl-3-vinyl- under acidic and basic conditions based on the reactivity of its functional groups and information from related compounds.
Caption: Proposed acidic degradation pathway.
Caption: Proposed basic degradation pathway (ring opening).
Experimental Protocols
The following are general protocols for assessing the stability of a compound like 2-Oxazolidinone, 5-methyl-3-vinyl- under acidic and basic conditions.
Protocol 1: Stability Assessment in Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of 2-Oxazolidinone, 5-methyl-3-vinyl- of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Preparation of Acidic Solutions: Prepare aqueous solutions of varying pH (e.g., pH 1, 3, and 5) using hydrochloric acid or a suitable buffer (e.g., citrate buffer).
-
Incubation: Add a small aliquot of the stock solution to each acidic solution to achieve a final desired concentration (e.g., 10 µg/mL). Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench the degradation by neutralizing the sample with a suitable base or by diluting it in the mobile phase for analysis.
-
Analysis: Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection, to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life (t½) at each pH.
Protocol 2: Stability Assessment in Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of 2-Oxazolidinone, 5-methyl-3-vinyl- as described in Protocol 1.
-
Preparation of Basic Solutions: Prepare aqueous solutions of varying pH (e.g., pH 9, 11, and 13) using sodium hydroxide or a suitable buffer (e.g., phosphate or borate buffer).
-
Incubation: Follow the incubation procedure as described in Protocol 1.
-
Sampling: Follow the sampling procedure as described in Protocol 1.
-
Quenching: Immediately quench the degradation by neutralizing the sample with a suitable acid or by diluting it in the mobile phase.
-
Analysis: Analyze the samples by HPLC as described in Protocol 1.
-
Data Analysis: Determine the degradation kinetics and half-life at each basic pH as described in Protocol 1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Far beyond primary poly(vinylamine)s through free radical copolymerization and amide hydrolysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US4831153A - Preparation of N-vinyl-2-oxazolidinone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
Technical Support Center: 5-Methyl-3-Vinyl-2-Oxazolidinone Auxiliary Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxazolidinone auxiliaries. The primary focus is on the challenges associated with the removal of these chiral auxiliaries, with a special clarification on the role of 5-methyl-3-vinyl-2-oxazolidinone.
Frequently Asked Questions (FAQs)
Q1: I am trying to cleave the 5-methyl-3-vinyl-2-oxazolidinone auxiliary from my product. What are the recommended procedures?
A1: It appears there may be a misunderstanding regarding the function of 5-methyl-3-vinyl-2-oxazolidinone. This compound is primarily used as a monomer in polymerization reactions and as a reactive diluent in coatings and inks.[1][2] It is not typically employed as a chiral auxiliary in the context of asymmetric synthesis where subsequent removal is intended.
Chiral auxiliaries, such as the widely used Evans auxiliaries (e.g., 4-benzyl-2-oxazolidinone), are temporarily attached to a substrate to direct a stereoselective reaction.[3][4] After the reaction, the auxiliary is cleaved to yield the desired chiral product. In contrast, the vinyl group in 5-methyl-3-vinyl-2-oxazolidinone is directly bonded to the nitrogen atom of the oxazolidinone ring, making it an integral part of the molecule's core structure and not amenable to the standard cleavage methods used for N-acyl oxazolidinone auxiliaries.
Q2: What are the common challenges in removing traditional N-acyl oxazolidinone auxiliaries?
A2: The removal of N-acyl oxazolidinone auxiliaries, while a standard procedure, can present several challenges:
-
Side Reactions: A common side reaction during hydrolytic cleavage is the attack of the nucleophile at the endocyclic carbamate carbonyl of the oxazolidinone ring, leading to the formation of an undesired hydroxyamide byproduct.[5][6]
-
Steric Hindrance: Substrates with significant steric bulk near the N-acyl group can hinder the approach of the nucleophile, leading to slow or incomplete cleavage.[7]
-
Racemization: Harsh reaction conditions, particularly strongly acidic or basic conditions at elevated temperatures, can lead to epimerization at the newly formed stereocenter.[7]
-
Compatibility with other Functional Groups: The reagents used for cleavage may not be compatible with other functional groups present in the molecule, leading to undesired transformations.
Q3: What are the standard methods for cleaving N-acyl oxazolidinone auxiliaries?
A3: The two most common methods for the cleavage of N-acyl oxazolidinone auxiliaries are hydrolysis and reductive cleavage.
-
Hydrolysis to Carboxylic Acids: This is typically achieved using lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂). The hydroperoxide anion (LiOOH) is the active nucleophile that selectively attacks the exocyclic amide carbonyl.[5][6]
-
Reductive Cleavage to Alcohols: This is commonly performed using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄). This method reduces the acyl group to a primary alcohol.[7]
Other methods include conversion to esters, amides, and other carboxylic acid derivatives using various nucleophiles.
Troubleshooting Guide for N-Acyl Oxazolidinone Auxiliary Removal
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of hydroxyamide byproduct | Nucleophilic attack at the endocyclic carbamate carbonyl. This is more prevalent with sterically hindered substrates or when using hydroxide alone. | Use lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, as the nucleophile. LiOOH is a softer nucleophile and shows higher selectivity for the exocyclic amide carbonyl.[5][6] Consider using milder, non-hydrolytic cleavage methods if the substrate is particularly sensitive. |
| Incomplete or slow reaction | Steric hindrance around the N-acyl group is impeding nucleophilic attack. | Increase the reaction temperature, but monitor for potential epimerization. Use a less sterically hindered nucleophile if possible. For reductive cleavage of sterically hindered substrates, the addition of one equivalent of water to a solution of lithium borohydride in diethyl ether has been shown to be effective. |
| Epimerization of the product | The reaction conditions (temperature, pH) are too harsh. | Perform the cleavage at a lower temperature (e.g., 0 °C). Use milder reagents and minimize the reaction time. Lithium-based reagents are often preferred as they are less likely to cause base-induced side reactions.[7] |
| Undesired reaction with other functional groups | The cleavage reagents are not chemoselective. | Carefully choose the cleavage method based on the functional groups present in your molecule. For example, if your molecule contains an ester that you wish to preserve, strong reducing agents like LiAlH₄ should be avoided. Protecting groups may be necessary for sensitive functionalities. |
| Oxygen evolution during LiOH/H₂O₂ cleavage | The initially formed peracid intermediate can be unstable and decompose, releasing oxygen gas. This can be a safety concern, especially on a larger scale.[6][8] | To manage oxygen release, consider running the reaction under a nitrogen sweep and controlling the rate of addition of the reagents. Using a continuous stirred-tank reactor (CSTR) system has also been proposed for safer scale-up.[6] |
Experimental Protocols for N-Acyl Oxazolidinone Auxiliary Cleavage
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂
This protocol is adapted from the procedure described by Evans and co-workers.
Materials:
-
N-acyl oxazolidinone substrate
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of THF and water (typically a 4:1 to 3:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4-5 equivalents) dropwise to the solution.
-
Add an aqueous solution of lithium hydroxide (2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (1.5 equivalents) and stir for 30 minutes at room temperature to reduce excess peroxide.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with diethyl ether or ethyl acetate to remove the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidic aqueous layer with diethyl ether or ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the product by chromatography or recrystallization as needed.
Protocol 2: Reductive Cleavage to a Primary Alcohol using LiBH₄
This protocol is suitable for the conversion of the N-acyl group to a primary alcohol.
Materials:
-
N-acyl oxazolidinone substrate
-
Anhydrous diethyl ether or THF
-
Lithium borohydride (LiBH₄)
-
1 M Sodium hydroxide (NaOH)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add lithium borohydride (2-3 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C to room temperature, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M NaOH.
-
Stir the mixture until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to separate the desired alcohol from the recovered chiral auxiliary.
Visualizations
Caption: Workflow for the hydrolytic cleavage of an N-acyl oxazolidinone.
Caption: Decision tree for selecting a cleavage method for N-acyl oxazolidinones.
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. 5-Methyl-3-vinyl-2-oxazolidinone|3395-98-0--Shanghai Holdenchem CO.,Ltd. [holdenmaterial.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ruthenium-Catalyzed Vinylation of 5-Methyl-2-Oxazolidinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of ruthenium-catalyzed N-vinylation of 5-methyl-2-oxazolidinone.
Troubleshooting Guide
This guide addresses common issues encountered during the ruthenium-catalyzed vinylation of 5-methyl-2-oxazolidinone, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my reaction showing low to no conversion of the starting material?
Possible Causes & Solutions:
-
Catalyst Inactivity: The ruthenium catalyst may be deactivated or not properly activated.
-
Solution: Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. If using a pre-catalyst, ensure the activation conditions (e.g., temperature, presence of co-catalysts or ligands) are correct. Consider using a freshly opened bottle of catalyst or a different batch.
-
-
Insufficient Temperature: The reaction temperature may be too low for efficient catalysis.
-
Solution: Gradually increase the reaction temperature in increments of 5-10 °C. Monitor the reaction progress at each temperature to find the optimal balance between reaction rate and potential side reactions.
-
-
Poor Substrate Solubility: 5-methyl-2-oxazolidinone or the vinylating agent may not be fully dissolved in the chosen solvent.
-
Solution: Select a solvent in which all reactants are fully soluble at the reaction temperature. A solvent screen is recommended to identify the optimal medium for the reaction. In some cases, a co-solvent system might be beneficial.[1]
-
-
Inhibitors in Reagents: Trace impurities in the starting materials or solvent can poison the catalyst.
-
Solution: Use high-purity, anhydrous solvents and reagents. If necessary, purify the starting materials before use.
-
Question 2: My reaction is producing significant byproducts. How can I improve the selectivity?
Possible Causes & Solutions:
-
Side Reactions of the Vinylating Agent: The vinylating agent (e.g., vinyl acetate, ethylene) might undergo polymerization or other side reactions.
-
Solution: Adjust the stoichiometry of the reactants. A slight excess of the vinylating agent is often used, but a large excess can lead to byproducts. The choice of catalyst and ligands can also influence selectivity.
-
-
Substrate Decomposition: 5-methyl-2-oxazolidinone might be unstable under the reaction conditions.
-
Solution: Lower the reaction temperature or screen different ruthenium catalysts and ligands that can operate under milder conditions. Reducing the reaction time can also minimize decomposition.
-
-
Isomerization or Rearrangement: The desired N-vinyl product might undergo further reactions.
-
Solution: Optimization of reaction conditions (temperature, time, and catalyst loading) is crucial. Analysis of the reaction mixture at different time points can help identify the formation of byproducts and allow for quenching the reaction at the optimal time.
-
Question 3: The reaction yield is inconsistent between batches. What could be the cause?
Possible Causes & Solutions:
-
Atmospheric Contamination: Inconsistent exclusion of air and moisture can lead to variable catalyst activity.
-
Solution: Strictly adhere to inert atmosphere techniques throughout the experimental setup and execution. Use of a glovebox is highly recommended.
-
-
Variability in Reagent Quality: The purity of starting materials, solvents, and the catalyst can vary between batches.
-
Solution: Source high-quality reagents from a reliable supplier. It is good practice to test new batches of critical reagents on a small scale before running a large-scale reaction.
-
-
Stirring and Heating Inconsistencies: Inefficient mixing or inaccurate temperature control can affect the reaction rate and yield.
-
Solution: Ensure vigorous and consistent stirring. Use a calibrated hotplate or oil bath for accurate temperature control.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common ruthenium catalysts used for N-vinylation?
A1: While specific catalysts for the N-vinylation of 5-methyl-2-oxazolidinone are not extensively documented in the provided results, analogous ruthenium-catalyzed reactions often employ complexes such as [Ru(p-cymene)Cl2]2, RuCl2(PPh3)3, and Grubbs-type catalysts.[2] The choice of catalyst can significantly impact the reaction's efficiency and selectivity.
Q2: How does the choice of solvent affect the reaction?
A2: The solvent plays a critical role in substrate solubility, catalyst stability, and overall reaction kinetics. Common solvents for ruthenium-catalyzed reactions include toluene, THF, and 2-MeTHF.[1][3] A solvent screen is highly recommended during optimization to find the best-performing solvent for your specific substrate and catalyst system. For instance, in one study on Ru-catalyzed hydrogenation, a switch to cyclohexane slightly improved enantioselectivity, and a mixture of cyclohexane/THF was used to enhance substrate solubility.[1]
Q3: What is the typical catalyst loading for this type of reaction?
A3: Catalyst loading can range from 1 to 5 mol%. For initial screening, a higher loading (e.g., 5 mol%) might be used to ensure the reaction proceeds. For process optimization and large-scale synthesis, the catalyst loading should be minimized to reduce costs. Successful gram-scale reactions have been reported with catalyst loadings as low as 1.0 mol%.[2]
Q4: Can ligands be used to improve the reaction?
A4: Yes, the addition of ligands can significantly influence the reactivity and selectivity of the ruthenium catalyst. Phosphine ligands (e.g., PPh3, dppe) and N-heterocyclic carbene (NHC) ligands are commonly used in ruthenium catalysis.[1][2] The electronic and steric properties of the ligand can be tuned to optimize the reaction outcome.
Data Presentation
Table 1: Effect of Ruthenium Catalyst on a Model Alkylation Reaction
| Entry | Catalyst | Yield (%) |
| 1 | [Ru(p-cymene)Cl2]2 | 97 |
| 2 | [Ru(C6Me6)Cl2]2 | 97 |
| 3 | Ru(PPh3)3Cl2 | 97 |
| 4 | [RuCl(p-cymene)(dppe)]Cl | 85 |
| 5 | Cp*Ru(cod)Cl | <10 |
| 6 | Ru(Cp)(PPh3)2Cl | <10 |
| Data adapted from a study on ruthenium-catalyzed β-selective alkylation of vinylpyridines.[2] |
Table 2: Influence of Solvent on a Model Hydrogenation Reaction
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | n-hexane | 95 | 85 |
| 2 | Dichloromethane | No Reaction | - |
| 3 | Toluene | 93 | 88 |
| 4 | THF | 96 | 86 |
| 5 | Cyclohexane | 94 | 90 |
| 6 | Cyclohexane/THF (20/1) | 99 | 95 |
| Data adapted from a study on the enantioselective synthesis of 2-oxazolidinones.[1] |
Experimental Protocols
General Protocol for Ruthenium-Catalyzed N-Vinylation of 5-Methyl-2-Oxazolidinone (Illustrative)
This is a generalized protocol and should be optimized for specific requirements.
-
Preparation of the Reaction Vessel: A Schlenk flask or a similar reaction vessel is dried in an oven and cooled under a stream of inert gas (argon or nitrogen).
-
Addition of Reagents: To the flask, add 5-methyl-2-oxazolidinone (1.0 mmol), the ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2, 0.025 mmol, 2.5 mol%), and any ligand (if required, 0.05 mmol, 5 mol%).
-
Addition of Solvent and Vinylating Agent: Add anhydrous solvent (e.g., toluene, 5 mL) via a syringe. Then, add the vinylating agent (e.g., vinyl acetate, 1.2 mmol).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction is monitored by TLC or GC-MS analysis of aliquots taken from the reaction mixture.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-vinyl-5-methyl-2-oxazolidinone.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for N-vinylation.
References
- 1. Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygenative couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Technical Support Center: Troubleshooting Low Conversion in 5-methyl-3-vinyl-2-oxazolidinone (VMOX) Polymerization
Welcome to the technical support center for the polymerization of 5-methyl-3-vinyl-2-oxazolidinone (VMOX). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low monomer conversion, encountered during the synthesis of poly(5-methyl-3-vinyl-2-oxazolidinone) (PVMOX) and its copolymers.
Frequently Asked Questions (FAQs)
Q1: What is the typical polymerization method for 5-methyl-3-vinyl-2-oxazolidinone (VMOX)?
A1: The most common and effective method for polymerizing VMOX is free-radical polymerization.[1][2] This can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). VMOX is a highly reactive monomer and can also be used as a reactive diluent in UV-curable formulations.[3]
Q2: I am experiencing significantly lower than expected polymer yield. What are the primary factors that could be causing low conversion?
A2: Low conversion in VMOX polymerization can stem from several factors. The most common culprits include:
-
Presence of Inhibitors: Even trace amounts of inhibitors can drastically reduce or completely halt the polymerization.
-
Inadequate Initiator Concentration or Decomposition: The concentration of the free radical initiator is critical. Too little initiator will result in a low rate of initiation, while an exhausted or decomposed initiator will be ineffective.
-
Suboptimal Reaction Temperature: The temperature must be appropriate for the chosen initiator to ensure an adequate rate of decomposition and radical generation.
-
Monomer Impurities: Impurities within the VMOX monomer can act as inhibitors or retarders.
-
Presence of Oxygen: Oxygen is a well-known inhibitor of free-radical polymerization.
-
Chain Transfer Reactions: While not always reducing conversion, excessive chain transfer can lead to the formation of low molecular weight oligomers that may be lost during purification, appearing as low yield.
Q3: My polymerization starts but then seems to stop prematurely, resulting in low conversion. What could be the reason for this?
A3: This phenomenon, known as retardation or premature termination, is often caused by the presence of impurities that act as retarders. Unlike inhibitors that prevent polymerization from starting, retarders slow down the rate of polymerization.[4] Common retarders can be impurities from the monomer synthesis or degradation products. Another possibility is the depletion of the initiator before all the monomer has been consumed, which can happen if the initiator has a short half-life at the reaction temperature or if the initial concentration was too low for the desired reaction time.
Q4: Can the choice of solvent affect the conversion of VMOX?
Troubleshooting Guides
Issue 1: No Polymerization or Very Low Conversion (<10%)
If you observe little to no polymer formation, it is likely due to the presence of potent inhibitors or a fundamental issue with your reaction setup.
Caption: Troubleshooting workflow for very low VMOX conversion.
| Potential Cause | Recommended Action |
| Presence of Inhibitors in Monomer | Commercial vinyl monomers often contain inhibitors like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) to prevent polymerization during storage.[4] These must be removed before use. Solution: Purify the VMOX monomer by passing it through a column of activated basic alumina or by distillation under reduced pressure. |
| Oxygen Inhibition | Oxygen is a diradical and an efficient inhibitor of free-radical polymerization. Solution: Ensure the reaction mixture is thoroughly deoxygenated before initiating polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the reaction mixture for an extended period.[1] |
| Inactive or Insufficient Initiator | The initiator may have decomposed due to improper storage or may be present in too low a concentration. Solution: Use a fresh, properly stored initiator. Calculate the required initiator concentration based on the desired molecular weight and reaction kinetics. For AIBN, a common concentration is 1 wt% relative to the monomer.[1] |
| Monomer Impurities | Synthesis byproducts or degradation products in the VMOX monomer can inhibit polymerization. Solution: If monomer purification does not resolve the issue, consider re-synthesizing or obtaining a higher purity grade of the monomer. |
Issue 2: Moderate but Incomplete Conversion (30-80%)
In this scenario, the polymerization starts effectively but does not proceed to completion, leaving a significant amount of unreacted monomer.
Caption: Troubleshooting workflow for incomplete VMOX conversion.
The following tables summarize the expected impact of key reaction parameters on the conversion of vinyl monomers in free-radical polymerization. While specific kinetic data for VMOX is limited in the provided search results, these tables are based on general principles of radical polymerization and published data for similar monomers.
Table 1: Effect of Initiator (AIBN) Concentration on Conversion
| Initiator Concentration (mol% relative to monomer) | Expected Polymerization Rate | Expected Final Conversion | Potential Issues |
| Low (<0.1) | Slow | Low to Moderate | Incomplete conversion due to initiator depletion. |
| Moderate (0.1 - 1.0) | Moderate to Fast | High to Quantitative | Generally optimal range. |
| High (>1.0) | Very Fast | High | May lead to lower molecular weight and broader polydispersity. The rate of polymerization is generally proportional to the square root of the initiator concentration.[5] |
Table 2: Effect of Temperature on Conversion (for AIBN initiator)
| Temperature (°C) | AIBN Half-life | Expected Polymerization Rate | Expected Final Conversion | Potential Issues |
| < 60 | Long | Very Slow | Low | Insufficient rate of radical generation. |
| 60 - 80 | Moderate | Moderate to Fast | High to Quantitative | Optimal range for AIBN. A successful polymerization of VMOX was conducted at 80°C.[1] |
| > 80 | Short | Very Fast | May be lower | Rapid initiator decomposition can lead to premature termination and potential side reactions. |
Table 3: Effect of Monomer Concentration on Conversion
| Monomer Concentration (in solvent) | Expected Polymerization Rate | Expected Final Conversion | Potential Issues |
| Low | Slow | May be low | Lower probability of propagation versus termination. |
| Moderate | Moderate | High | Generally optimal. |
| High (Bulk) | Fast | High | Increased viscosity can lead to autoacceleration (gel effect), but also potential for incomplete conversion if mobility is severely restricted. |
Experimental Protocols
Protocol 1: Free-Radical Homopolymerization of 5-methyl-3-vinyl-2-oxazolidinone (VMOX)
This protocol is adapted from a published procedure that reported quantitative yield.[1]
Materials:
-
5-methyl-3-vinyl-2-oxazolidinone (VMOX), purified by passing through basic alumina.
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
2-Propanol, anhydrous.
-
Nitrogen or Argon gas, high purity.
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve VMOX (e.g., 5 g, 39.3 mmol) in 2-propanol (e.g., 10 g).
-
Add AIBN (e.g., 1.0 wt% of monomer, 0.05 g).
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, bubble nitrogen or argon through the solution for 30-60 minutes.
-
While stirring, heat the reaction mixture to 80°C in an oil bath.
-
Maintain the reaction at 80°C under a positive pressure of inert gas overnight (approximately 12-16 hours).
-
Cool the reaction to room temperature. The polymer (PVMOX) should precipitate as a white solid.
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer with fresh 2-propanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
Protocol 2: Purification of VMOX Monomer to Remove Inhibitors
Materials:
-
5-methyl-3-vinyl-2-oxazolidinone (VMOX) as received.
-
Activated basic alumina.
-
Glass chromatography column.
Procedure:
-
Pack a glass chromatography column with activated basic alumina. The amount of alumina should be sufficient to have a bed volume of at least 5-10 times the volume of the monomer to be purified.
-
Pre-wet the column with a small amount of a non-polar solvent (e.g., hexane) and allow it to drain.
-
Carefully load the VMOX monomer onto the top of the alumina bed.
-
Elute the monomer through the column, collecting the purified, inhibitor-free VMOX.
-
The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator to prevent premature polymerization.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between key factors leading to low conversion in the free-radical polymerization of VMOX.
Caption: Factors contributing to low conversion in VMOX polymerization.
References
Technical Support Center: VMOX Stability and Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the storage stability of the hypothetical enzyme VMOX and the effects of inhibitors on its activity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for VMOX to ensure long-term stability?
A1: For long-term stability (months to years), it is recommended to store VMOX at -80°C.[1] Storage at -20°C is also an option, but -80°C is preferred to slow down degradation reactions more effectively.[1] For short-term storage (days to a few weeks), VMOX can be stored at 4°C.[2] It is crucial to minimize freeze-thaw cycles as they can lead to protein degradation.[2] Therefore, it is advisable to aliquot the VMOX solution into single-use volumes before freezing.
Q2: I observe a progressive loss of VMOX activity over time, even when stored at the recommended temperature. What could be the cause?
A2: Several factors can contribute to the loss of VMOX activity during storage. These include:
-
Proteolysis: Degradation by contaminating proteases. The addition of a protease inhibitor cocktail to the VMOX solution can help mitigate this.
-
Oxidation: Modification of amino acid residues, particularly methionine and cysteine, due to reactive oxygen species. Including reducing agents like dithiothreitol (DTT) or β-mercaptoethanol in the storage buffer can prevent oxidation.
-
Aggregation: Formation of inactive protein aggregates.[1][3] This can be influenced by buffer composition, pH, and protein concentration. The presence of even small amounts of aggregated protein can lead to unwanted immune responses in therapeutic applications.[3]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the storage buffer can significantly impact VMOX stability. It is essential to maintain the buffer within the optimal pH range for VMOX.
Q3: How do inhibitors affect the storage stability of VMOX?
A3: The effect of an inhibitor on VMOX storage stability depends on the nature of the inhibitor and its binding mechanism.
-
Competitive Inhibitors: By binding to the active site, competitive inhibitors can potentially stabilize the native conformation of VMOX, thereby protecting it from denaturation and degradation.
-
Non-competitive and Uncompetitive Inhibitors: These inhibitors bind to sites other than the active site (allosteric sites).[4][5] Their effect on stability can be variable. In some cases, binding of an allosteric inhibitor can induce conformational changes that either increase or decrease the stability of the enzyme.
-
Irreversible Inhibitors: These inhibitors typically form covalent bonds with the enzyme and can lead to a permanent loss of activity.[6] Their effect on long-term stability would need to be empirically determined.
Q4: Can I include an inhibitor in the storage buffer for VMOX?
A4: Including a specific inhibitor in the storage buffer can be a strategy to enhance the stability of VMOX, particularly if the inhibitor is known to stabilize the enzyme's conformation. However, it is crucial to consider the downstream application. If the inhibitor needs to be removed for subsequent experiments, this will add an extra step to your workflow. It is recommended to perform a pilot stability study to compare the stability of VMOX with and without the inhibitor before long-term storage.
Troubleshooting Guides
Problem 1: VMOX shows reduced or no activity after thawing from frozen storage.
| Possible Cause | Troubleshooting Step |
| Repeated Freeze-Thaw Cycles | Aliquot VMOX into single-use tubes before freezing to avoid multiple freeze-thaw cycles.[2] |
| Protein Aggregation During Freezing | Include cryoprotectants like glycerol (at 25-50%) in the storage buffer to minimize ice crystal formation and protein denaturation.[2] |
| Oxidation | Add a reducing agent such as DTT or TCEP to the storage buffer. |
| Incorrect Buffer pH or Composition | Verify the pH and composition of your storage buffer. Ensure it is within the optimal range for VMOX stability. |
Problem 2: Inconsistent results in VMOX activity assays when using an inhibitor.
| Possible Cause | Troubleshooting Step |
| Inhibitor Instability | Check the stability of the inhibitor under your assay conditions (temperature, pH, buffer components). Prepare fresh inhibitor solutions for each experiment. |
| Time-Dependent Inhibition | Some inhibitors exhibit time-dependent inhibition. Ensure that you are pre-incubating the enzyme and inhibitor for a consistent and sufficient amount of time before starting the reaction. |
| Non-specific Inhibition | The inhibitor might be causing protein aggregation, leading to non-specific inhibition.[7] Consider including a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer to mitigate this.[6] |
| Incorrect Inhibitor Concentration | Verify the concentration of your inhibitor stock solution. Perform a dose-response experiment to determine the IC50 value. |
Data Presentation
Table 1: Hypothetical Effect of Inhibitor Classes on VMOX Storage Stability
| Inhibitor Class | Storage Condition | Duration | VMOX Activity Retention (%) | Observations |
| No Inhibitor (Control) | 4°C | 4 Weeks | 65% | Gradual loss of activity. |
| -20°C | 6 Months | 80% | Better stability than at 4°C. | |
| -80°C | 1 Year | 95% | Optimal for long-term storage. | |
| Competitive Inhibitor | 4°C | 4 Weeks | 85% | Stabilizing effect observed. |
| -20°C | 6 Months | 90% | Enhanced stability compared to control. | |
| -80°C | 1 Year | >98% | Significant stabilization. | |
| Non-competitive Inhibitor | 4°C | 4 Weeks | 60% | Slight destabilization observed. |
| -20°C | 6 Months | 75% | Less stable than control. | |
| -80°C | 1 Year | 92% | Marginal decrease in stability. |
Experimental Protocols
Protocol 1: VMOX Activity Assay
This protocol describes a general method for measuring the enzymatic activity of VMOX using a spectrophotometric assay.
Materials:
-
VMOX enzyme solution
-
VMOX substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Inhibitor stock solution
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing the assay buffer and VMOX substrate at the desired concentrations.
-
For inhibitor studies, add the desired concentration of the inhibitor to the reaction mixture. Include a control without the inhibitor.
-
Pre-incubate the reaction mixture at the optimal temperature for VMOX activity for 5 minutes.
-
Initiate the reaction by adding the VMOX enzyme solution to the reaction mixture.
-
Immediately measure the change in absorbance at the appropriate wavelength over a set period. The rate of the reaction is proportional to the change in absorbance per unit time.
-
Calculate the specific activity of VMOX (units/mg) by dividing the reaction rate by the concentration of the VMOX enzyme.
Protocol 2: Assessing VMOX Storage Stability
This protocol outlines a method to evaluate the stability of VMOX under different storage conditions.
Materials:
-
Purified VMOX solution
-
Storage buffers with and without inhibitors/stabilizers
-
-80°C freezer, -20°C freezer, 4°C refrigerator
Procedure:
-
Aliquot the purified VMOX solution into different storage buffers (e.g., with/without glycerol, with/without a specific inhibitor).
-
Store the aliquots at different temperatures (-80°C, -20°C, and 4°C).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Thaw the frozen samples on ice.
-
Measure the enzymatic activity of each sample using the VMOX Activity Assay protocol.
-
Calculate the percentage of remaining activity relative to the activity of a freshly prepared sample (time zero).
-
Plot the percentage of remaining activity versus time for each storage condition to determine the stability profile.
Visualizations
Caption: Workflow for assessing inhibitor effects on VMOX storage stability.
Caption: Mechanisms of reversible enzyme inhibition.
References
- 1. text2fa.ir [text2fa.ir]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Video: Enzyme Inhibition [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 2-Oxazolidinone, 5-methyl-3-vinyl- vs. Styrene as Reactive Diluents
In the formulation of high-performance polymers, particularly thermosetting resins like unsaturated polyesters (UPRs) and vinyl esters, the role of a reactive diluent is critical. These low-viscosity monomers are added to reduce the viscosity of the base resin, making it easier to process, while also copolymerizing with the resin to become an integral part of the final cross-linked polymer network. For decades, styrene has been the industry-standard reactive diluent due to its low cost, availability, and effectiveness.[1][2] However, significant health and environmental concerns associated with styrene have driven the search for safer, high-performance alternatives.[1][3] One such promising alternative is 2-Oxazolidinone, 5-methyl-3-vinyl- (VMOX).
This guide provides an objective, data-driven comparison of VMOX and styrene, focusing on their physical properties, performance characteristics, and safety profiles to assist researchers and formulators in making informed material selections.
Physical and Chemical Properties
A fundamental comparison begins with the intrinsic properties of the diluents themselves. These properties influence everything from initial resin viscosity to the final characteristics of the cured material.
| Property | 2-Oxazolidinone, 5-methyl-3-vinyl- (VMOX) | Styrene |
| CAS Number | 3395-98-0[4][5] | 100-42-5[6] |
| Molecular Formula | C₆H₉NO₂[7][8] | C₈H₈[6] |
| Molecular Weight | 127.14 g/mol [7][8] | 104.15 g/mol [9] |
| Appearance | Colorless to light yellow liquid[4] | Colorless, oily liquid[6] |
| Boiling Point | 78-81°C @ 1.3 Torr[4] | 145.2°C @ 1 atm[9] |
| Density | ~1.085 g/cm³ | ~0.909 g/cm³ |
| Viscosity | ~4 mPa·s[4] | ~0.7 mPa·s[10] |
| Vapor Pressure | 2.2-25 Pa @ 20-50°C | ~600 Pa (~4.5 mm Hg) @ 20°C[11] |
Performance Comparison
The true measure of a reactive diluent lies in its performance within a resin system. This includes its ability to reduce viscosity, its reactivity during curing, and its contribution to the mechanical and thermal properties of the final polymer.
Viscosity Reduction
A primary function of a reactive diluent is to lower the viscosity of the highly viscous polyester or vinyl ester resins to a workable level for processes like infusion, casting, or spray-up.[1] While styrene is an excellent diluent in this regard, VMOX also demonstrates very effective viscosity reduction.[4][10]
-
Styrene: With its very low viscosity (~0.7 mPa·s), styrene is highly effective at reducing the viscosity of resin formulations.[10] It is a key reason for its widespread use.[1]
-
VMOX: Although having a slightly higher viscosity than styrene (~4 mPa·s), VMOX is still a very low-viscosity liquid capable of preparing low-viscosity and almost odorless formulations.[4] Its solvency characteristics also allow it to be used with highly polar unsaturated polyesters where styrene shows limited solubility.[12]
Reactivity and Curing Profile
The diluent's vinyl group copolymerizes with the unsaturated sites on the polyester backbone, typically via a free-radical mechanism, to form a cross-linked thermoset.[2][13]
-
Styrene: Exhibits high reactivity and excellent polymerizability, contributing to a rapid curing process and a high degree of cross-linking, which imparts mechanical strength and chemical resistance to the final product.[2][14]
-
VMOX: Shows high copolymerization activity, particularly with acrylates.[4] Studies have shown that for high-temperature UPRs, VMOX can be a direct substitute for styrene, yielding thermosets with a comparable glass transition temperature (Tg) and crosslink density.[15][16] Some research indicates VMOX may exhibit a more complex curing behavior, with distinct copolymerization and homopolymerization phases observed via DSC.[17]
Mechanical and Thermal Properties of Cured Polymer
The choice of reactive diluent significantly impacts the final properties of the cured thermoset. Recent studies directly comparing VMOX and styrene in high-temperature unsaturated polyester resins have provided valuable quantitative data.
| Property | UPR Cured with VMOX | UPR Cured with Styrene |
| Glass Transition Temp. (Tg) | ~198°C | ~202°C |
| Residual Monomer Content | ≤ 0.5% | ≤ 0.5% |
| Toughness & Resistance | High Tg can enhance these properties[4] | Good overall mechanical properties[14] |
| Adhesion | Excellent adhesion on common substrates[4] | Generally good adhesion |
Data sourced from a study on high-temperature UPR formulations.[18]
These results indicate that VMOX is a viable candidate for directly replacing styrene in demanding applications without a significant compromise in key thermal properties.[15][16]
Health and Safety Profile
The most significant driver for replacing styrene is its health and safety profile.
-
Styrene: Is classified as a volatile organic compound (VOC) and a hazardous air pollutant (HAP).[10] It is a suspected carcinogen and neurotoxin.[1] Its high vapor pressure leads to significant emissions during processing, necessitating stringent workplace exposure controls.[11]
-
VMOX: Presents a much more favorable toxicological profile. According to the European Chemical Administration (ECHA), it does not require labeling for "serious health hazard" or "acute toxicity".[4] It is also significantly less volatile and has a mild odor, improving the workplace environment.[4][18]
Visualized Workflows and Relationships
Generalized Resin Curing Workflow
The following diagram illustrates the typical workflow for preparing and curing a thermoset resin using a reactive diluent.
Caption: Workflow from resin formulation to final product characterization.
Comparative Logic Diagram
This diagram provides a logical comparison of the key attributes of VMOX and styrene.
References
- 1. turi.org [turi.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Methyl-3-vinyl-2-oxazolidinone|3395-98-0--Shanghai Holdenchem CO.,Ltd. [holdenmaterial.com]
- 5. 5-Methyl-3-vinyl-2-oxazolidinone | 3395-98-0 [chemicalbook.com]
- 6. Styrene | 100-42-5 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Oxazolidinone, 3-ethenyl-5-methyl- | C6H9NO2 | CID 543097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. Bio-based reactive diluents as sustainable replacements for styrene in MAESO resin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. Polyester - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Qucosa - Technische Universität Dresden: Vinyl methyl oxazolidinone as a styrene substitute for unsaturated polyester resins [tud.qucosa.de]
- 18. Qucosa - Technische Universität Dresden: Vinyl methyl oxazolidinone as a styrene substitute for unsaturated polyester resins [tud.qucosa.de]
VMOX vs. N-vinylpyrrolidone (NVP) in UV Curing: A Comparative Guide
In the realm of UV curing, the selection of a reactive diluent is pivotal to achieving desired formulation properties and final product performance. For decades, N-vinylpyrrolidone (NVP) has been a widely used reactive diluent, prized for its excellent solvency and reactivity. However, mounting regulatory scrutiny and concerns over its toxicological profile have spurred the search for viable alternatives.[1][2][3] Enter N-vinyl-2-oxazolidinone (VMOX), a newer vinyl monomer introduced as a high-performance, safer alternative to traditional reactive diluents.[1][2] This guide provides an objective comparison of VMOX and NVP in UV curing applications, supported by experimental data, detailed methodologies, and visual representations to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison at a Glance
Experimental data consistently demonstrates that VMOX offers significant advantages over NVP in several key performance areas of UV curing, including viscosity reduction, adhesion, and resistance to yellowing, all while maintaining comparable reactivity and boasting a more favorable toxicological profile.
| Performance Metric | VMOX | NVP | Key Observations |
| Viscosity Reduction | Excellent | Good | VMOX exhibits superior diluting power, consistently achieving greater viscosity reduction in various formulations.[1][2][3] |
| Reactivity | High | High | Both monomers display high copolymerization reactivity with common acrylates. In standardized tests, VMOX achieves cure speeds very similar to NVP.[1][2] |
| Adhesion | Excellent | Good | VMOX promotes excellent adhesion to a variety of plastic substrates, with performance comparable to, and in some cases better than, NVP, even at lower concentrations.[1][2][3] |
| Yellowing | Low | Prone to Yellowing | Formulations containing NVP are susceptible to yellowing due to auto-oxidation. VMOX-based formulations exhibit significantly lower yellowing after curing.[1][2][3] |
| Odor | Low | Characteristic Odor | VMOX is noted for its very low odor, both in liquid form and in the cured product.[1][2] |
| Physical State | Liquid at room temp. | Liquid at room temp. | VMOX has a melting point of 20°C, making it easy to handle.[1][3] NVP has a melting point of 13-14°C. |
| Toxicological Profile | Favorable | Under Scrutiny | VMOX is not required to be labeled with "serious health hazard" or "acute toxicity" warnings according to ECHA classification.[2][4][5] NVP is facing increasing regulatory pressure due to its potential carcinogenic profile.[1][2] |
Delving into the Experimental Details
To provide a comprehensive understanding of the comparative performance, the following sections detail the methodologies for key experiments.
Experimental Protocol: Viscosity Measurement
The viscosity of UV-curable formulations is a critical parameter, influencing jetting performance in inkjet applications and ease of application in coatings.
Objective: To compare the efficiency of VMOX and NVP in reducing the viscosity of a standard UV-curable formulation.
Methodology:
-
Formulation Preparation: Prepare separate formulations containing a standard acrylate oligomer and photoinitiator package. To each, add a specified weight percentage (e.g., 30%) of either VMOX or NVP as the reactive diluent.
-
Viscosity Measurement: Utilize a rotational viscometer to measure the dynamic viscosity of each formulation at a controlled temperature, typically 25°C.
-
Data Analysis: Compare the viscosity values (in mPa·s) of the VMOX-containing formulation with the NVP-containing formulation.
Experimental Workflow: Viscosity Comparison
Caption: Workflow for comparing the viscosity of VMOX and NVP formulations.
Experimental Protocol: Reactivity Assessment
The reactivity of a diluent determines the cure speed of the formulation, a crucial factor for high-throughput applications.
Objective: To compare the UV curing reactivity of formulations containing VMOX and NVP.
Methodology:
-
Ink Formulation: Prepare identical inkjet ink formulations, with the only variable being the reactive diluent (VMOX or NVP) at a fixed concentration.
-
Curing Process: Apply a thin film of each ink onto a substrate. Cure the films by passing them under a UV lamp (e.g., mercury or LED) on a conveyor belt moving at a constant speed (e.g., 15 m/min).[1][3]
-
Cure Assessment: After each pass, assess the cure of the ink film (e.g., through a thumb twist or solvent rub test).
-
Data Analysis: The reactivity is determined by the number of passes required to achieve a fully cured, tack-free film. A lower number of passes indicates higher reactivity.[1]
Experimental Workflow: Reactivity Assessment
Caption: Workflow for assessing the UV curing reactivity.
Experimental Protocol: Adhesion Testing
Adhesion is a critical performance characteristic for inks and coatings, ensuring durability and longevity of the final product.
Objective: To compare the adhesion of UV-cured films formulated with VMOX and NVP on various substrates.
Methodology:
-
Sample Preparation: Prepare UV-curable formulations with VMOX and NVP. Apply the coatings to various substrates (e.g., polycarbonate, polyester, PVC).
-
Curing: Cure the coated substrates under a UV lamp to achieve full cure.
-
Adhesion Test (Cross-Hatch): Perform a cross-hatch adhesion test according to ISO 2409.[6][7]
-
Use a cutting tool to scribe a lattice pattern through the coating to the substrate.
-
Apply a standardized adhesive tape over the lattice and then rapidly remove it.
-
-
Evaluation: Visually assess the lattice area and classify the adhesion based on the amount of coating removed by the tape. The classification ranges from 0 (no detachment) to 5 (more than 65% of the coating detached).
Experimental Workflow: Adhesion Testing (Cross-Hatch)
Caption: Workflow for cross-hatch adhesion testing.
Chemical Structures and Reaction Pathway
The differences in performance between VMOX and NVP can be attributed to their distinct molecular structures.
Chemical Structures
Caption: Chemical structures of VMOX and NVP.
Both VMOX and NVP participate in UV curing via free-radical polymerization. The process is initiated by a photoinitiator that, upon absorption of UV light, generates free radicals. These radicals then attack the vinyl group of the monomer, initiating a chain reaction that leads to the formation of a cross-linked polymer network.
UV Curing Free-Radical Polymerization Pathway
Caption: Simplified pathway of free-radical polymerization in UV curing.
Conclusion
VMOX presents itself as a compelling alternative to NVP in UV curing formulations. It offers formulators a tool to develop high-performance coatings, inks, and adhesives with an improved safety profile.[1][2][4] Its exceptional viscosity reduction capabilities, excellent adhesion to various substrates, and low yellowing tendencies, combined with reactivity comparable to NVP, make it a suitable candidate for a wide range of applications. For researchers and professionals in fields where performance and safety are paramount, including drug development where biocompatibility is a concern, VMOX warrants serious consideration as a replacement for traditional reactive diluents like NVP.
References
- 1. radtech.org [radtech.org]
- 2. Yellowing of UV varnishes with focus on its temporal behaviour and correlations between intensities and degrees of polymerisation | Journal of Print and Media Technology Research [jpmtr.net]
- 3. researchgate.net [researchgate.net]
- 4. What is N-Vinyl-2-pyrrolidone used for - Chemical Supplier Unilong [unilongindustry.com]
- 5. welinkschem.com [welinkschem.com]
- 6. industrialphysics.com [industrialphysics.com]
- 7. lr-test.com [lr-test.com]
A Comparative Guide to Evans Auxiliaries: The Distinct Roles of 5-methyl-3-vinyl-2-oxazolidinone and its N-Acyl Counterparts in Synthesis
For researchers, scientists, and drug development professionals, the quest for stereochemical control is paramount. Evans oxazolidinone auxiliaries have long been a cornerstone of asymmetric synthesis, enabling the reliable and predictable formation of chiral centers. This guide provides a comparative analysis of the diastereoselectivity achieved with common Evans auxiliaries and clarifies the distinct role of 5-methyl-3-vinyl-2-oxazolidinone, a structurally related but functionally different compound.
While 5-methyl-3-vinyl-2-oxazolidinone shares the core oxazolidinone scaffold, its primary application lies not in asymmetric synthesis as a chiral auxiliary, but in polymer chemistry as a reactive diluent. The presence of an N-vinyl group, in contrast to the N-acyl group of traditional Evans auxiliaries, directs its reactivity towards polymerization rather than the enolate-based carbon-carbon bond formations that are the hallmark of Evans auxiliaries. This fundamental structural difference dictates its divergent applications.
This guide will first delve into the diastereoselectivity of well-established N-acyl Evans auxiliaries in key asymmetric reactions, presenting experimental data and protocols. Subsequently, it will elaborate on the distinct applications of 5-methyl-3-vinyl-2-oxazolidinone.
Diastereoselectivity of Common Evans Auxiliaries
The stereodirecting power of Evans auxiliaries stems from the chiral environment created by the substituent at the C4 (and sometimes C5) position of the oxazolidinone ring. This steric influence directs the approach of electrophiles to the enolate formed from the N-acyl group, leading to high diastereoselectivity. The most commonly used Evans auxiliaries are derived from readily available amino acids, such as valine and phenylalanine.
Data Presentation: Diastereoselectivity in Asymmetric Reactions
The following table summarizes the diastereoselectivity achieved with three common Evans auxiliaries in aldol, alkylation, and Diels-Alder reactions. The diastereomeric ratio (dr) or diastereomeric excess (de) indicates the degree of stereocontrol.
| Reaction Type | Evans Auxiliary | Electrophile/Dienophile | Diastereoselectivity (dr or de) |
| Aldol Addition | (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 dr (syn:anti) |
| (S)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | 99:1 dr (syn:anti) | |
| Alkylation | (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 dr |
| (S)-4-isopropyl-2-oxazolidinone | Methyl iodide | 99:1 dr | |
| Diels-Alder | (S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | 95:5 dr (endo:exo) |
| (S)-4-phenyl-2-oxazolidinone | Cyclopentadiene | 91:9 dr (endo:exo) |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for asymmetric aldol and alkylation reactions using Evans auxiliaries.
Asymmetric Aldol Reaction Protocol
This protocol describes a typical Evans aldol reaction to generate a syn-aldol adduct with high diastereoselectivity.
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N)
-
Benzaldehyde
-
Anhydrous dichloromethane (DCM)
-
Methanol, 30% Hydrogen peroxide, 1M Sodium bicarbonate
Procedure:
-
Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf dropwise, followed by the slow addition of Et₃N.
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add freshly distilled benzaldehyde dropwise.
-
Continue stirring at -78 °C for 20 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding methanol, followed by a mixture of methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour.
-
Extract the product with DCM, wash with 1M sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired syn-aldol adduct.
Asymmetric Alkylation Protocol
This protocol outlines the alkylation of an Evans auxiliary-derived enolate to introduce a new stereocenter.
Materials:
-
N-propionyl-(S)-4-isopropyl-2-oxazolidinone
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
Dissolve N-propionyl-(S)-4-isopropyl-2-oxazolidinone in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a freshly prepared solution of LDA in THF.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add benzyl bromide dropwise.
-
Continue stirring at -78 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Visualizing Stereocontrol and Selection Workflow
The following diagrams, generated using Graphviz, illustrate the mechanism of stereocontrol and a logical workflow for selecting an appropriate Evans auxiliary.
Caption: Mechanism of stereocontrol in an Evans aldol reaction.
Caption: Workflow for selecting an appropriate Evans auxiliary.
The Case of 5-methyl-3-vinyl-2-oxazolidinone (VMOX)
As previously mentioned, 5-methyl-3-vinyl-2-oxazolidinone (VMOX) is not typically employed as a chiral auxiliary in asymmetric synthesis. Its primary role is as a monomer and reactive diluent in polymerization reactions, particularly in UV-curable coatings and inks. The vinyl group at the nitrogen atom is highly reactive towards radical and cationic polymerization, a property that is exploited in materials science.
The structural feature that precludes VMOX from acting as a traditional Evans auxiliary is the N-vinyl group. The high diastereoselectivity of Evans auxiliaries is contingent upon the formation of a rigid, chelated enolate from the N-acyl group. The N-vinyl group in VMOX does not possess an alpha-proton that can be abstracted to form an enolate in the same manner.
While some research has explored the use of N-vinyl oxazolidinones as dienophiles in Diels-Alder reactions, the diastereoselectivity observed has been reported as moderate and is not as general or as high as that achieved with N-acyl Evans auxiliaries in a broader range of asymmetric transformations.
Conclusion
A Comparative Study of VMOX and Other Monomers in Copolymerization: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of monomers for copolymerization is a critical step in designing polymers with tailored properties. This guide provides a comparative analysis of N-vinyl-2-oxazolidinone (VMOX), a versatile monomer, against other common monomers used in copolymerization. While direct, quantitative reactivity ratio data for VMOX remains limited in publicly available literature, this document compiles existing performance comparisons and provides detailed experimental protocols for determining these crucial parameters.
Introduction to VMOX
N-vinyl-2-oxazolidinone (VMOX) is a reactive diluent with a favorable toxicological profile, making it an attractive alternative to traditional monomers like N-vinylpyrrolidone (NVP) and N-vinyl caprolactam (NVC), which have come under regulatory scrutiny.[1] VMOX is a liquid at room temperature with a very low viscosity (approximately 4 mPa·s at 20°C), offering advantages in handling and formulation.[1] It is characterized by its high copolymerization reactivity, particularly with acrylates.[1][2]
Performance Comparison of VMOX with Other Monomers
While specific reactivity ratios are not widely published, studies and technical literature from its manufacturer, BASF, provide qualitative and semi-quantitative comparisons of VMOX's performance against other common reactive diluents, particularly in UV curing applications.
Viscosity Reduction
VMOX has been shown to be a highly effective viscosity reducer in formulations for UV-curable inks and coatings. Its performance in this regard is often superior to that of N-vinyl caprolactam (NVC) and acryloyl morpholine (ACMO).
| Monomer | Viscosity Reduction |
| VMOX | Superior |
| NVC | Good |
| ACMO | Good |
Reactivity in UV Curing
In UV curing applications, the reactivity of VMOX is comparable to other standard vinyl monomers. The reactivity can be assessed by the number of passes under a UV lamp required for a complete cure, with fewer passes indicating higher reactivity.
| Monomer | Number of Runs to Full Cure |
| VMOX | 3 |
| NVC | 3 |
| NVP | 3 |
| ACMO | 3 |
Table based on data for inkjet formulations irradiated at 395 nm, 550 W/cm².[1]
Adhesion
VMOX promotes excellent adhesion to various plastic substrates, a key property for many applications. Its performance is comparable to that of NVC and NVP, which are often used for their adhesive properties.[1]
| Substrate | VMOX | NVC | NVP |
| Polycarbonate | Excellent Adhesion | Excellent Adhesion | Excellent Adhesion |
| Polystyrene | Excellent Adhesion | Excellent Adhesion | Excellent Adhesion |
| PVC | Good Adhesion | Good Adhesion | Good Adhesion |
Adhesion is often evaluated using a standard peel test protocol.[1]
Copolymerization of VMOX with Functional Monomers
A study on the use of VMOX in kinetic hydrate inhibitor polymers provides insights into its copolymerization with other functional monomers.[3]
-
VMOX and N-vinylcaprolactam (VCap): A 1:1 copolymer of VMOX and VCap showed improved performance as a kinetic hydrate inhibitor compared to the VMOX homopolymer. The copolymerization was carried out in 2-propanol with AIBN as the initiator.[3]
-
VMOX and N-isopropylmethacrylamide (NIPMAm): Under similar conditions, VMOX did not copolymerize with NIPMAm. The reaction yielded only the PNIPMAm homopolymer, with VMOX remaining as an unreacted monomer.[3]
This highlights the importance of monomer pairing in achieving successful copolymerization.
Experimental Protocols for Determining Monomer Reactivity Ratios
For a quantitative comparison of the copolymerization behavior of VMOX with other monomers, the determination of monomer reactivity ratios (r₁ and r₂) is essential. These ratios describe the preference of a growing polymer chain to add a monomer of its own kind versus the other monomer. The Fineman-Ross and Kelen-Tüdös methods are two widely used linear graphical methods for determining these ratios from experimental data.[4][5]
General Experimental Procedure for Reactivity Ratio Determination
-
Preparation of Monomer Feed Mixtures: Prepare a series of monomer feed mixtures with varying molar ratios of the two monomers (M₁ and M₂).
-
Polymerization: Polymerize each feed mixture under controlled conditions (initiator, solvent, temperature) to a low conversion (typically <10%). This ensures that the monomer feed composition remains relatively constant during the polymerization.
-
Copolymer Isolation and Purification: Precipitate the copolymer from the reaction mixture and purify it to remove any unreacted monomers and initiator.
-
Copolymer Composition Analysis: Determine the composition of the resulting copolymer using techniques such as ¹H NMR spectroscopy or elemental analysis.
-
Calculation of Reactivity Ratios: Use the monomer feed composition and the corresponding copolymer composition data to calculate the reactivity ratios using the Fineman-Ross or Kelen-Tüdös method.
Fineman-Ross Method
The Fineman-Ross equation is a linearization of the copolymer composition equation:
G = H * r₁ - r₂
Where:
-
f₁ and f₂ are the mole fractions of monomers 1 and 2 in the feed.
-
F₁ and F₂ are the mole fractions of monomers 1 and 2 in the copolymer.
-
G = (F₁/F₂) * [(f₂/f₁)²]
-
H = (F₁/F₂)² * (f₂/f₁)
A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.[4]
Kelen-Tüdös Method
The Kelen-Tüdös method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points. The equation is:
η = (r₁ + r₂/α)ξ - r₂/α
Where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α is a constant, typically calculated as the geometric mean of the highest and lowest H values.
A plot of η versus ξ gives a straight line. The intercept at ξ=0 is -r₂/α, and the intercept at ξ=1 is r₁.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining monomer reactivity ratios.
Caption: Workflow for determining monomer reactivity ratios.
Application in Drug Delivery
While specific data on VMOX-based copolymers for drug delivery are not abundant, the properties of VMOX suggest its potential in this field. Its favorable toxicological profile is a significant advantage for biomedical applications. Copolymers containing VMOX could be designed for various drug delivery systems, such as micelles, nanoparticles, or hydrogels. The oxazolidinone ring may also offer opportunities for specific interactions with drug molecules. Further research, including the determination of reactivity ratios with relevant comonomers, is needed to fully explore the potential of VMOX in this area.
Conclusion
VMOX presents itself as a promising monomer for copolymerization due to its low viscosity, favorable safety profile, and high reactivity with acrylates. While quantitative reactivity ratio data remains scarce, the available comparative data in UV curing applications demonstrates its robust performance. For researchers and professionals in drug development and other fields requiring tailored polymer properties, the experimental protocols provided in this guide offer a clear path to determining the necessary quantitative data to effectively incorporate VMOX into novel copolymer systems. The visualization of the experimental workflow further clarifies the process of reactivity ratio determination, a fundamental step in polymer design. As more research is conducted, a broader understanding of VMOX's copolymerization behavior will undoubtedly expand its applications in advanced materials and biomedical technologies.
References
Comparative Analysis of NMR Spectroscopic Data for 2-Oxazolidinone, 5-methyl-3-vinyl- and Alternative Chiral Auxiliaries
A guide for researchers, scientists, and drug development professionals on the validation of Nuclear Magnetic Resonance (NMR) spectroscopic data for the chiral auxiliary 2-Oxazolidinone, 5-methyl-3-vinyl-. This document provides a comparative analysis with established alternatives, featuring predicted and experimental data, detailed experimental protocols, and workflow visualizations.
This guide presents a validation of the NMR spectroscopic data for 2-Oxazolidinone, 5-methyl-3-vinyl-, a versatile building block in organic synthesis. Due to the limited availability of public experimental NMR data for this specific compound, this report utilizes predicted ¹H and ¹³C NMR data as a reference standard. For comparative purposes, experimentally obtained NMR data for two widely used chiral auxiliaries, (4S)-4-isopropyl-2-oxazolidinone and (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, are provided. This allows for a comprehensive assessment of the expected spectral features of 2-Oxazolidinone, 5-methyl-3-vinyl- in relation to well-characterized analogues.
Spectroscopic Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for 2-Oxazolidinone, 5-methyl-3-vinyl- (predicted) and two alternative chiral auxiliaries (experimental). These tables are intended to serve as a reference for the identification and validation of these compounds using NMR spectroscopy.
Note on Predicted Data: The ¹H and ¹³C NMR data for 2-Oxazolidinone, 5-methyl-3-vinyl- were predicted using the online NMR prediction tool, NMRDB.org. These values should be considered as an estimation and may differ from experimental results.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Oxazolidinone, 5-methyl-3-vinyl- | H-vinyl (α) | 6.55 | dd | 15.8, 9.1 |
| (Predicted) | H-vinyl (β-cis) | 4.45 | dd | 9.1, 1.2 |
| H-vinyl (β-trans) | 4.85 | dd | 15.8, 1.2 | |
| H-5 | 4.65 | m | ||
| H-4a | 3.85 | t | 8.0 | |
| H-4b | 3.35 | dd | 8.0, 6.0 | |
| CH₃-5 | 1.40 | d | 6.2 | |
| (4S)-4-isopropyl-2-oxazolidinone | NH | 6.42 | br s | |
| (Experimental) | H-4 | 3.85 | ddd | 8.8, 4.4, 3.2 |
| H-5a | 4.41 | t | 8.8 | |
| H-5b | 4.09 | dd | 8.8, 4.4 | |
| CH-isopropyl | 2.30 | m | ||
| CH₃-isopropyl | 0.90 | d | 7.0 | |
| CH₃-isopropyl | 0.86 | d | 7.0 | |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | NH | 6.01 | br s | |
| (Experimental) | H-5 | 5.66 | d | 8.4 |
| H-4 | 4.02 | p | 6.8 | |
| Phenyl-H | 7.28-7.45 | m | ||
| CH₃-4 | 0.89 | d | 6.8 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (ppm) |
| 2-Oxazolidinone, 5-methyl-3-vinyl- | C=O | 158.0 |
| (Predicted) | C-vinyl (α) | 130.0 |
| C-vinyl (β) | 98.0 | |
| C-5 | 75.0 | |
| C-4 | 50.0 | |
| CH₃-5 | 20.0 | |
| (4S)-4-isopropyl-2-oxazolidinone | C=O | 159.9 |
| (Experimental) | C-4 | 63.3 |
| C-5 | 58.2 | |
| CH-isopropyl | 32.7 | |
| CH₃-isopropyl | 17.9 | |
| CH₃-isopropyl | 14.6 | |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | C=O | 159.0 |
| (Experimental) | Phenyl-C (ipso) | 139.7 |
| Phenyl-C | 128.8, 128.7, 125.8 | |
| C-5 | 79.1 | |
| C-4 | 55.0 | |
| CH₃-4 | 14.6 |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like 2-oxazolidinones is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample volume in the NMR tube should be approximately 4-5 cm in height.
2. NMR Instrument Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. Key parameters include a 30-45° pulse angle, a larger spectral width, and a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative data if needed. The number of scans will be significantly higher than for ¹H NMR to achieve an adequate signal-to-noise ratio.
-
The spectra are referenced internally to the residual solvent peak or to an internal standard such as tetramethylsilane (TMS).
Visualizations
The following diagrams illustrate the general workflow for NMR data validation and the logical relationship of the comparative analysis presented in this guide.
Assessing the Environmental Impact of VMOX Compared to Traditional Reactive Diluents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of reactive diluents in formulations is a critical decision that extends beyond performance characteristics to encompass environmental and toxicological impacts. As regulatory landscapes evolve and environmental consciousness grows, there is an increasing demand for safer and more sustainable alternatives to traditional reactive diluents. This guide provides an objective comparison of the environmental impact of N-Vinyl-2-pyrrolidone (VMOX) against a selection of traditional reactive diluents, supported by available data and standardized experimental protocols.
Executive Summary
VMOX (Vinyl methyl oxazolidinone) is presented as a reactive diluent with a more favorable toxicological and environmental profile compared to some conventional alternatives. Key advantages highlighted in available literature include its liquid state at room temperature, low viscosity, and virtually odorless nature. This guide delves into a comparative analysis of VMOX and traditional reactive diluents such as N-vinyl-caprolactam (NVC), Acryloyl morpholine (ACMO), 2-Ethylhexyl glycidyl ether, and Trimethylolpropane triglycidyl ether, focusing on critical environmental parameters: Volatile Organic Compound (VOC) content, biodegradability, and aquatic toxicity.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for VMOX and traditional reactive diluents. It is important to note that publicly available data for direct, quantitative comparison is often limited. The information presented here is compiled from Safety Data Sheets (SDSs) and other technical sources.
Table 1: Volatile Organic Compound (VOC) Content
| Substance | Chemical Name | CAS Number | VOC Content | Test Method |
| VMOX | Vinyl methyl oxazolidinone | Not specified in available results | Information not available | ISO 11890-2 |
| N-Vinyl-caprolactam (NVC) | N-Vinyl-epsilon-caprolactam | 2235-00-9 | Information not available | ISO 11890-2 |
| Acryloyl morpholine (ACMO) | 4-(1-Oxo-2-propenyl)morpholine | 5117-12-4 | Information not available | ISO 11890-2 |
| 2-Ethylhexyl glycidyl ether | 2-Ethylhexyl glycidyl ether | 2461-15-6 | Information not available | ISO 11890-2 |
| Trimethylolpropane triglycidyl ether | Trimethylolpropane triglycidyl ether | 30499-70-8 | Information not available | ISO 11890-2 |
Note: Specific VOC content values are often formulation-dependent and not always reported in publicly available SDSs. The ISO 11890-2 method is the standard for determination.
Table 2: Biodegradability
| Substance | Biodegradability | Test Method |
| VMOX | Information not available | OECD 301 |
| N-Vinyl-caprolactam (NVC) | Not readily biodegradable | OECD 301 |
| Acryloyl morpholine (ACMO) | Information not available | OECD 301 |
| 2-Ethylhexyl glycidyl ether | Not readily biodegradable | OECD 301 |
| Trimethylolpropane triglycidyl ether | Not readily biodegradable | OECD 301 |
Note: "Readily biodegradable" is a classification based on the percentage of degradation over a 28-day period as defined by OECD 301 guidelines.
Table 3: Aquatic Toxicity
| Substance | Test Organism | Endpoint | Result | Test Method |
| VMOX | Information not available | LC50/EC50 | Information not available | OECD 201, 202, 203 |
| N-Vinyl-caprolactam (NVC) | Fish (Danio rerio) | LC50 (96h) | > 100 mg/L | OECD 203 |
| Daphnia magna | EC50 (48h) | > 100 mg/L | OECD 202 | |
| Algae (Desmodesmus subspicatus) | EC50 (72h) | > 100 mg/L | OECD 201 | |
| Acryloyl morpholine (ACMO) | Fish (Danio rerio) | LC50 (96h) | 21.5 mg/L | OECD 203 |
| Daphnia magna | EC50 (48h) | 13 mg/L | OECD 202 | |
| Algae (Pseudokirchneriella subcapitata) | EC50 (72h) | 47 mg/L | OECD 201 | |
| 2-Ethylhexyl glycidyl ether | Fish (Oncorhynchus mykiss) | LC50 (96h) | > 5000 mg/L | OECD 203 |
| Daphnia magna | EC50 (48h) | 7.8 mg/L | OECD 202 | |
| Algae | EC50 (72h) | 8.4 mg/L | OECD 201 | |
| Trimethylolpropane triglycidyl ether | Fish (Oncorhynchus mykiss) | LC50 (96h) | 24 mg/L | OECD 203 |
| Daphnia magna | EC50 (48h) | 7.9 mg/L | OECD 202 | |
| Algae | EC50 (72h) | 9.2 mg/L | OECD 201 |
LC50: Lethal Concentration for 50% of the test population. EC50: Effective Concentration for 50% of the test population.
Experimental Protocols
The data presented above is ideally generated using standardized and internationally recognized experimental protocols to ensure consistency and comparability. The following are summaries of the key methodologies.
Volatile Organic Compound (VOC) Content Determination (ISO 11890-2)
This standard specifies a gas-chromatographic method for the determination of the VOC content in paints, varnishes, and their raw materials. The method involves the direct injection of a liquid sample into a gas chromatograph (GC). The VOCs are separated based on their boiling points and detected. The concentration of each VOC is determined by comparing its peak area to that of a known internal standard. This method is particularly suitable for products with a VOC content greater than 0.1% and less than 15% by mass.[1]
Biodegradability Assessment (OECD 301)
The OECD 301 guideline provides a suite of methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[2] Common methods include:
-
DOC Die-Away (OECD 301 A): Measures the decrease in dissolved organic carbon.
-
CO2 Evolution (Modified Sturm Test) (OECD 301 B): Quantifies the carbon dioxide produced during biodegradation.[3]
-
Closed Bottle (OECD 301 D): Measures the consumption of dissolved oxygen.[3]
-
Manometric Respirometry (OECD 301 F): Measures oxygen consumption in a closed respirometer.[3]
A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., 60-70%) within a 10-day window during the 28-day test period.[2][4]
Aquatic Toxicity Testing (OECD 201, 202, 203)
A tiered approach is used to assess the impact of chemicals on aquatic ecosystems, representing different trophic levels.
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effect of a substance on the growth of algae over a 72-hour period.[5][6][7][8][9] The endpoint is the EC50, the concentration that causes a 50% reduction in growth.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity to invertebrates, typically Daphnia magna.[10][11][12] The daphnids are exposed to the substance for 48 hours, and the EC50, the concentration that immobilizes 50% of the population, is determined.
-
OECD 203: Fish, Acute Toxicity Test: This test determines the acute toxicity of a substance to fish, often zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).[13][14][15][16][17] The fish are exposed for 96 hours, and the LC50, the concentration that is lethal to 50% of the fish, is calculated.
Visualizing Experimental Workflows
To further clarify the methodologies, the following diagrams illustrate the general workflows for assessing biodegradability and aquatic toxicity.
Conclusion
For researchers, scientists, and drug development professionals, it is crucial to request detailed environmental and toxicological data from suppliers based on standardized testing protocols. This will enable a more informed and responsible selection of reactive diluents, aligning with both performance requirements and sustainability goals. The experimental workflows and methodologies outlined in this guide provide a framework for understanding and requesting the necessary data for a thorough environmental impact assessment.
References
- 1. Standard NF EN ISO 11890-2 [boutique.afnor.org]
- 2. oecd.org [oecd.org]
- 3. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 4. oecd.org [oecd.org]
- 5. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 6. fera.co.uk [fera.co.uk]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 12. eurofins.it [eurofins.it]
- 13. biotecnologiebt.it [biotecnologiebt.it]
- 14. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 15. eurofins.com.au [eurofins.com.au]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
cost-benefit analysis of using 5-methyl-3-vinyl-2-oxazolidinone in industrial applications
In the landscape of specialty chemicals, 5-methyl-3-vinyl-2-oxazolidinone, commonly known as VMOX, has emerged as a versatile molecule with significant industrial applications. This guide provides a comprehensive cost-benefit analysis of VMOX, comparing its performance with established alternatives in its primary roles as a reactive diluent in UV-curable formulations and as a monomer for kinetic hydrate inhibitors (KHIs) in the oil and gas sector. Additionally, its potential as a chiral auxiliary in asymmetric synthesis is explored.
VMOX as a Reactive Diluent in UV-Curable Formulations
VMOX serves as a reactive diluent in UV-curable inks, coatings, and adhesives, where it reduces viscosity and participates in the polymerization process. Its performance is critically evaluated against other common reactive diluents such as N-vinylpyrrolidone (NVP), N-vinylcaprolactam (NVC), and acryloyl morpholine (ACMO).
Performance Comparison
The selection of a reactive diluent is a balance between viscosity reduction, cure speed, adhesion, and final properties of the cured product. VMOX offers a compelling profile in this regard.
| Performance Metric | 5-Methyl-3-Vinyl-2-Oxazolidinone (VMOX) | N-Vinylpyrrolidone (NVP) & N-Vinylcaprolactam (NVC) | Acryloyl Morpholine (ACMO) | Key Benefits of VMOX |
| Viscosity Reduction | Excellent, very low viscosity (~4 mPa·s at 20°C) | Good | Good | Superior diluting power, enabling formulations with very low viscosities.[1][2] |
| Reactivity | High, comparable to other vinyl amides | High | High | Achieves similar cure speeds to industry standards.[1][2] |
| Adhesion | Excellent, particularly on plastic substrates | Good | Good | Promotes strong adhesion, potentially through etching and swelling of the substrate.[1] |
| Yellowing | Low | Prone to yellowing due to auto-oxidation | Lower than NVP/NVC | Results in formulations with better color stability and brighter whites.[1][2] |
| Odor | Virtually odorless | Can have a characteristic amine-like odor | Low odor | Improves the safety and handling of formulations.[1] |
| Toxicological Profile | Favorable, not classified as a serious health hazard or acutely toxic by ECHA | NVP is classified as mutagenic and carcinogenic, leading to restrictions | Generally considered to have a better profile than NVP | Offers a significant regulatory advantage and improved worker safety.[3] |
Cost-Benefit Analysis
While the upfront cost of VMOX may be higher than some conventional reactive diluents, a holistic cost-benefit analysis reveals a more nuanced picture. The superior performance characteristics of VMOX can lead to indirect cost savings. For instance, its excellent viscosity reduction may allow for the use of higher viscosity, lower-cost oligomers and photoinitiators in the formulation. The enhanced adhesion can reduce product failure rates, and the low yellowing can improve the quality and longevity of the final product.
The most significant long-term benefit of VMOX lies in its favorable toxicological profile. With increasing regulatory scrutiny on substances like NVP, the use of VMOX can mitigate risks of future product reformulations, regulatory fines, and workplace safety liabilities. This makes VMOX a more sustainable and future-proof choice for formulators.
Experimental Protocol: UV Curing Reactivity
The reactivity of VMOX in a UV-curable formulation can be compared to other reactive diluents using the following protocol:
-
Formulation Preparation: Prepare UV-curable ink formulations containing a standard photoinitiator package, an acrylate oligomer, and the reactive diluent to be tested (VMOX, NVP, NVC, or ACMO) at a fixed weight percentage.
-
Viscosity Measurement: Measure the viscosity of each formulation at a controlled temperature (e.g., 25°C) using a viscometer.
-
Curing: Apply a thin film of each formulation onto a substrate (e.g., a plastic film).
-
UV Exposure: Pass the coated substrates under a UV lamp (e.g., a mercury or LED lamp) on a conveyor belt at a fixed speed.
-
Reactivity Assessment: Determine the number of passes required to achieve a tack-free surface, which indicates full cure. A lower number of passes signifies higher reactivity.
-
Adhesion Test: After a specified curing time (e.g., 24 hours), perform a cross-hatch adhesion test (ASTM D3359) to evaluate the adhesion of the cured ink to the substrate.
-
Yellowing Measurement: Measure the color of the cured films on a white substrate using a spectrophotometer to quantify the degree of yellowing.
Workflow for UV Ink Formulation and Curing
Caption: Workflow for UV ink formulation and curing with VMOX.
VMOX in Kinetic Hydrate Inhibitors (KHIs)
In the oil and gas industry, the formation of gas hydrates in pipelines can lead to blockages, causing significant operational and safety issues. Kinetic hydrate inhibitors (KHIs) are used to prevent this by delaying the nucleation and growth of hydrate crystals. Polymers derived from VMOX (PVMOX) have shown promise as effective KHIs.
Performance Comparison
The performance of KHIs is primarily measured by their ability to lower the hydrate onset temperature at a given concentration. PVMOX has been compared with industry-standard KHI polymers like poly(N-vinylpyrrolidone) (PVP) and poly(N-vinylcaprolactam) (PVCap).
| KHI Polymer | Concentration (ppm) | Average Hydrate Onset Temperature (°C) | Performance Relative to Baseline (Water) | Key Benefits of PVMOX |
| Water (Baseline) | 0 | ~17.0 | - | - |
| PVMOX (Mw ~2400 g/mol ) | 5000 | ~8.1 | Significant reduction | Performs better than some commercial KHIs like PVP.[4] |
| Poly(VMOX:n-butyl acrylate) 6:4 copolymer | 2500 | ~7.2 | Further improvement over PVMOX homopolymer | Copolymerization can enhance performance.[4][5] |
| PVP | 5000 | Higher than PVMOX (less effective) | - | - |
| PVCap | 5000 | Lower than PVMOX (more effective) | - | - |
| PVMOX + Synergist (TMDD) | 2500 + 2500 | ~8.1 | Significant synergistic effect | Performance can be boosted with additives.[4] |
TMDD: 2,4,7,9-tetramethyl-5-decyne-4,7-diol
Cost-Benefit Analysis
The choice of a KHI is a critical decision in flow assurance. While PVCap is a high-performing incumbent, VMOX-based polymers offer a competitive alternative, outperforming PVP. The ability to enhance the performance of PVMOX through copolymerization and the use of synergists provides flexibility in formulating cost-effective KHI packages tailored to specific field conditions.
The cost of the raw monomer, polymerization costs, and the required dosage to achieve the desired level of inhibition all factor into the overall cost-effectiveness. The development of VMOX-based copolymers that offer improved performance at lower concentrations is a key area of research to enhance their economic viability. Furthermore, the environmental profile of KHIs is of growing importance, and the development of more biodegradable VMOX-based polymers could offer a significant long-term benefit.
Experimental Protocol: KHI Performance Testing
The performance of VMOX-based polymers as KHIs can be evaluated using a slow constant cooling (SCC) method in a high-pressure rocking cell apparatus:
-
Solution Preparation: Prepare aqueous solutions of the KHI polymer at the desired concentration (e.g., 2500 or 5000 ppm).
-
Cell Loading: Add a specific volume of the KHI solution to each high-pressure cell.
-
Pressurization: Purge the cells with a synthetic natural gas mixture and then pressurize to the desired experimental pressure (e.g., 76 bar).
-
Cooling and Rocking: Place the cells in a temperature-controlled bath and begin cooling at a constant rate (e.g., 1°C/hour) while the cells are rocked to ensure mixing.
-
Hydrate Onset Detection: Monitor the temperature and pressure inside each cell. The formation of hydrates is an exothermic process, resulting in a sudden increase in temperature and a corresponding decrease in pressure. The temperature at which this occurs is the hydrate onset temperature.
-
Data Analysis: Repeat the experiment multiple times to obtain an average hydrate onset temperature and assess the reproducibility of the results.
Mechanism of Kinetic Hydrate Inhibition
Caption: Mechanism of kinetic hydrate inhibition by PVMOX polymer.
VMOX as a Chiral Auxiliary in Asymmetric Synthesis
Oxazolidinones are a well-established class of chiral auxiliaries, famously employed in Evans' asymmetric aldol and alkylation reactions to control the stereochemistry of new carbon-carbon bond formation.[6] The chiral center on the oxazolidinone ring directs the approach of reagents to one face of the enolate, leading to a high degree of diastereoselectivity.
The presence of a chiral center at the 5-position in 5-methyl-3-vinyl-2-oxazolidinone suggests its potential as a chiral auxiliary. The vinyl group also offers a site for further chemical transformations.
Potential Performance and Comparison
N-vinyl-2-oxazolidinones have been shown to be effective chiral dienophiles in inverse-electron demand hetero-Diels-Alder reactions, exhibiting high levels of endo and facial diastereoselectivity.[7] This suggests that the chiral center on the oxazolidinone ring can effectively control the stereochemical outcome of cycloaddition reactions.
For asymmetric alkylations and aldol reactions, the effectiveness of 5-methyl-3-vinyl-2-oxazolidinone would depend on the steric and electronic influence of the 5-methyl and 3-vinyl groups on the formation and reactivity of the corresponding enolate. A direct comparison with established Evans auxiliaries (e.g., 4-benzyl-2-oxazolidinone, 4-isopropyl-2-oxazolidinone) would be necessary to quantify its efficacy in terms of diastereomeric excess (de).
| Reaction Type | 5-Methyl-3-Vinyl-2-Oxazolidinone (Potential) | Evans Auxiliaries (Established) | Camphorsultam (Established) | Key Considerations for VMOX |
| Asymmetric Aldol | Potentially high syn-diastereoselectivity | High syn-diastereoselectivity (>99% de) | High anti-diastereoselectivity | The 5-methyl group may influence the facial bias of the enolate. |
| Asymmetric Alkylation | Potentially high diastereoselectivity | High diastereoselectivity (>98% de) | High diastereoselectivity | The vinyl group might interfere with certain reaction conditions. |
| Diels-Alder | High endo and facial diastereoselectivity (as a dienophile) | High endo/exo and facial selectivity | High endo/exo and facial selectivity | The vinyl group is directly involved in the reaction. |
Cost-Benefit Analysis
The primary cost associated with using a chiral auxiliary is its own synthesis or purchase price, the steps required to attach and remove it from the substrate, and the efficiency of its recovery. The potential benefits are the high value of the enantiomerically pure product and the reliability of the stereochemical control.
For 5-methyl-3-vinyl-2-oxazolidinone to be a viable chiral auxiliary, it would need to offer comparable or superior stereoselectivity to existing auxiliaries at a competitive cost. Its synthesis from readily available starting materials would be a key factor. The vinyl group could be seen as both a benefit and a drawback. It allows for post-synthetic modification but might also lead to undesired side reactions. A significant advantage would be if the auxiliary could be easily recovered and reused.
Given the lack of direct comparative data, the use of 5-methyl-3-vinyl-2-oxazolidinone as a chiral auxiliary remains an area for further research and development.
General Experimental Protocol: Asymmetric Aldol Reaction
A general protocol for an asymmetric aldol reaction using an oxazolidinone auxiliary is as follows:
-
Acylation: Acylate the chiral oxazolidinone with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the N-acyl oxazolidinone.
-
Enolate Formation: Treat the N-acyl oxazolidinone with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) at low temperature (e.g., -78°C) to form the Z-enolate.
-
Aldol Addition: Add the aldehyde to the enolate solution at low temperature and allow the reaction to proceed.
-
Workup: Quench the reaction with a suitable buffer and extract the product.
-
Purification and Analysis: Purify the aldol adduct by chromatography. Determine the diastereomeric ratio by NMR spectroscopy or chromatography.
-
Auxiliary Cleavage: Remove the chiral auxiliary (e.g., by hydrolysis or reduction) to yield the chiral β-hydroxy acid or alcohol and recover the auxiliary.
Asymmetric Synthesis Workflow
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion
5-Methyl-3-vinyl-2-oxazolidinone presents a compelling case for its use in specific industrial applications. As a reactive diluent , its combination of excellent performance and a favorable toxicological profile offers a significant long-term benefit, positioning it as a sustainable alternative to traditional materials. In the realm of kinetic hydrate inhibitors , VMOX-based polymers demonstrate competitive performance, with the potential for further optimization through copolymerization and the use of synergists. While its application as a chiral auxiliary is less established, the inherent chirality and reactive vinyl group suggest it is a promising candidate for further investigation in asymmetric synthesis. A thorough cost-benefit analysis, considering not only the direct purchase price but also performance gains, regulatory compliance, and safety, indicates that VMOX is a valuable and innovative specialty chemical for a range of industrial applications.
References
- 1. Comparing the Kinetic Hydrate Inhibition Performance of Linear versus Branched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Hydrate Inhibitor Studies for Gas Hydrate Systems: A Review of Experimental Equipment and Test Methods [agris.fao.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Methyl-3-vinyl-2-oxazolidinone | 3395-98-0 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-Oxazolidinone, 5-methyl-3-vinyl-: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Oxazolidinone, 5-methyl-3-vinyl- (CAS No. 3395-98-0), a reactive monomer used in various industrial applications, including UV-curable inks and coatings and as a building block for specialty polymers.[1][2][3] Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Hazard Information
Before handling for disposal, it is crucial to be aware of the hazards associated with 2-Oxazolidinone, 5-methyl-3-vinyl-. This substance is classified as hazardous and requires careful handling in a well-ventilated area.[4][5] Personal Protective Equipment (PPE), including protective gloves, and eye or face protection, is mandatory.[4][5]
Summary of Hazard Classifications
| Hazard Classification | GHS Category | Hazard Statement | Citations |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. | [4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [4] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. | [4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. | [4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [4] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects. | [4] |
General Disposal and Containment Procedures
Disposal of 2-Oxazolidinone, 5-methyl-3-vinyl- must comply with all national, regional, and local hazardous waste regulations.[7][8] It should never be discharged into drains or the environment.[6][9]
Core Disposal Principles:
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[8]
-
Segregation: Do not mix 2-Oxazolidinone, 5-methyl-3-vinyl- with other waste streams.[7] Keep it in its original container whenever possible.
-
Containment: Store waste in suitable, tightly closed, and clearly labeled containers.[4][5][10] Place containers in a cool, dry, and well-ventilated area.[4][8]
-
Final Disposal: The contents and container must be disposed of at a designated hazardous or special waste collection point.[4] Arrange for collection by a licensed hazardous waste disposal contractor.
Spill Management: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[5]
-
Containment: Prevent further leakage if it is safe to do so. Cover drains to avoid environmental contamination.[7]
-
Absorption: For small spills, use an inert absorbent material such as sand, silica gel, or universal binder.[10]
-
Collection: Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[5][9]
-
Decontamination: Clean the affected area thoroughly. Wash contaminated clothing before reuse.[4][5]
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of 2-Oxazolidinone, 5-methyl-3-vinyl-.
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. carlroth.com [carlroth.com]
- 5. echemi.com [echemi.com]
- 6. chemos.de [chemos.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
